molecular formula C16H20OSi2 B081404 (Oxybis(4,1-phenylene))bis(dimethylsilane) CAS No. 13315-17-8

(Oxybis(4,1-phenylene))bis(dimethylsilane)

Cat. No.: B081404
CAS No.: 13315-17-8
M. Wt: 284.5 g/mol
InChI Key: ZWTFFLFCESNROB-UHFFFAOYSA-N
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Description

(Oxybis(4,1-phenylene))bis(dimethylsilane) (CAS 13315-17-8) is an organosilane compound with the molecular formula C₁₆H₂₂OSi₂ and a molecular weight of 286.52 g/mol . This chemical is characterized by its dimethylsilane groups connected by an oxydiphenylene spacer, making it a valuable building block and silane coupling agent in advanced materials research. Its primary research value lies in the development of medical and dental curable compositions, where it acts to improve the integration between organic polymer matrices and inorganic fillers . The compound serves as a versatile precursor in synthetic chemistry; for instance, its hydrolyzed form, (Oxybis(4,1-phenylene))bis(dimethylsilanol), is a related compound used in further chemical transformations . Researchers utilize this silane to enhance the mechanical properties and durability of composite materials. It is supplied with a purity of ≥97% and requires storage at 4°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

InChI

InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTFFLFCESNROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Oxybis(4,1-phenylene))bis(dimethylsilane): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (Oxybis(4,1-phenylene))bis(dimethylsilane), a key organosilicon intermediate. We will delve into its core chemical properties, molecular structure, and spectroscopic characteristics. A detailed, field-proven synthesis protocol is presented, followed by an exploration of its primary mode of reactivity—hydrosilylation—which is fundamental to its application in advanced materials. This document is intended for researchers, material scientists, and process chemists engaged in the development of high-performance polymers, encapsulants, and adhesives.

Compound Profile and Physicochemical Properties

(Oxybis(4,1-phenylene))bis(dimethylsilane), also known as 4,4'-Bis(dimethylsilyl)diphenyl ether, is a versatile difunctional silane monomer.[1] Its structure uniquely combines the high thermal stability and chemical resistance of a diphenyl ether backbone with the reactive potential of two terminal dimethylsilyl (Si-H) groups. This bifunctionality makes it an ideal building block for creating cross-linked polymer networks.

The presence of the Si-H bond is the cornerstone of its utility. This bond is susceptible to catalyzed addition reactions across unsaturated bonds (hydrosilylation), enabling the formation of stable Si-C or Si-O-C linkages.[2] This reactivity, coupled with the inherent stability of the arylether framework, allows for the formulation of materials with exceptional thermal and oxidative resistance.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 13315-17-8 [3]
Molecular Formula C₁₆H₂₂OSi₂ [1]
Molecular Weight 286.52 g/mol [3]
Physical Form Colorless transparent liquid GM Chemical
Boiling Point 138-140 °C @ 0.2 mmHg GM Chemical
Density ~0.976 g/cm³ ECHEMI

| Synonyms | 4,4'-Bis(dimethylsilyl)diphenyl ether; Bis(p-dimethylsilyl)phenyl ether |[1] |

Molecular Structure and Spectroscopic Analysis

The molecular architecture consists of a central oxygen atom linking two para-substituted phenyl rings. Each phenyl ring is terminated with a dimethylsilyl group. This structure imparts a high degree of aromatic character, contributing to the compound's thermal stability.

start Start Materials: - 4,4'-Dibromodiphenyl ether - Magnesium turnings - THF/Toluene co-solvent grignard Grignard Formation (Di-Grignard Reagent) start->grignard Reflux reaction Silylation Reaction (Formation of C-Si bond) grignard->reaction Introduce reagent_add Reactant Addition: Chlorodimethylsilane (Me₂HSiCl) (Slow addition at low temp) reagent_add->reaction quench Workup: Aqueous NH₄Cl Quench reaction->quench Complete extraction Extraction & Washing (e.g., with Toluene/Water) quench->extraction purification Purification: Vacuum Distillation extraction->purification product Final Product: (Oxybis(4,1-phenylene))- bis(dimethylsilane) purification->product

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Step-by-Step Experimental Protocol:
  • Reactor Preparation: A multi-neck, oven-dried flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel is assembled under an inert atmosphere (Argon or Nitrogen).

  • Grignard Reagent Formation:

    • Charge the flask with magnesium turnings (2.2 equivalents).

    • Add a co-solvent mixture of anhydrous THF and toluene (e.g., 1:1 ratio).

    • In the addition funnel, prepare a solution of 4,4'-dibromodiphenyl ether (1.0 equivalent) in the THF/toluene co-solvent.

    • Add a small portion of the dibromide solution to the magnesium to initiate the reaction, which is evidenced by heat evolution and bubble formation. A crystal of iodine can be added as an initiator if needed.

    • Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2-3 hours to ensure the formation of the di-Grignard reagent.

  • Silylation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add chlorodimethylsilane (2.5 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. This slow addition is critical to control the exotherm and prevent side reactions.

    • After addition, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, colorless liquid.

Reactivity and Core Applications

The primary utility of (Oxybis(4,1-phenylene))bis(dimethylsilane) stems from the reactivity of its Si-H bonds, predominantly through the hydrosilylation reaction. This reaction involves the addition of the Si-H bond across an unsaturated C=C or C≡C bond, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst. [2][4]

A R-CH=CH₂ (Unsaturated Compound) Process Hydrosilylation (Addition Reaction) A->Process B (Oxybis(4,1-phenylene))bis(dimethylsilane) (Two Si-H groups) B->Process Cat Pt Catalyst (e.g., Karstedt's) Cat->Process Catalyzes Product Cross-linked Poly(silyl ether) Network (Stable Si-C Bonds) Process->Product

Caption: Hydrosilylation reaction forming a cross-linked polymer network.

Application in High-Performance Encapsulants:

In the field of electronics and materials science, this molecule serves as a potent crosslinker for silicone-based encapsulants and adhesives.

  • Mechanism of Action: The process involves mixing the bis(silane) with a polymer containing vinyl groups (e.g., vinyl-terminated polydimethylsiloxane, PDMS) and a trace amount of a platinum catalyst. Upon heating, the hydrosilylation reaction occurs, where the Si-H groups from the crosslinker add across the vinyl groups of the polymer chains. [5]Since the crosslinker has two reactive sites, it can bridge two different polymer chains, leading to the formation of a three-dimensional, cross-linked network.

  • Resulting Properties: This network structure transforms the material from a viscous liquid into a durable, resilient solid or gel. The diphenyl ether core of the crosslinker imparts excellent thermal stability to the final cured material, making it suitable for applications requiring high-temperature resistance. The resulting poly(silyl ether) materials are known for their hydrolytic degradability under specific conditions, which can be an advantage in applications requiring sustainable or reworkable materials. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (Oxybis(4,1-phenylene))bis(dimethylsilane) is not universally published, precautions should be based on chemically similar compounds like diphenyl ether and functional silanes.

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [6]Avoid inhalation of vapors. [7]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [7]* Fire and Explosion Hazard: The compound is combustible. Keep away from open flames, sparks, and sources of ignition. Use explosion-proof equipment where necessary. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Storage under an inert atmosphere is recommended to protect the reactive Si-H bonds from moisture and oxidation. [8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems. [9]

References

  • Sample, C. S., Lee, S.-H., Bates, M. W., Ren, J. M., Lawrence, J., Lensch, V., Gerbec, J. A., Bates, C. M., Li, S., & Hawker, C. J. (2019). Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. Macromolecules, 52(5), 1993–1999. [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. (n.d.). Royal Society of Chemistry. [Link]

  • Chem Service. (2021). Safety Data Sheet. [Link]

  • Royal Society of Chemistry. (2015). 1H NMR of compound 4. [Link]

  • Nishikubo, T., Kameyama, A., Kimura, Y., & Nakamura, T. (1996). New Synthesis of Poly(silyl ether) and Poly(germyl ether) by Addition Reactions of Bisepoxides with Dimethyldiphenoxysilane and Dimethyldiphenoxygermane. Macromolecules, 29(17), 5529–5534. [Link]

  • Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. (2019). UCSB Library. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20283168, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Al-Bayati, M., & Du, G. (2022). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 14(17), 3491. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Granville Oil & Chemicals. (2019). Safety data sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20683015, (Oxybis(4,1-phenylene))bis(dimethylsilane). PubChem. [Link]

  • Vlasova, N. N., & Voronkov, M. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 20603–20616. [Link]

  • Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Fox Chase Chemical Diversity Center, Inc. (n.d.). Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version. [Link]

  • United States Patent Office. (n.d.). [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa. [Link]

  • Halm, R. L., & Larson, G. L. (2004). Preparation of organosilicon intermediate and their derivatives in a novel grignard process.

Sources

Synthesis and purification methods for (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Authored by: Gemini, Senior Application Scientist

Introduction

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the chemical formula C₁₆H₂₀OSi₂, is a versatile organosilane compound characterized by a central diphenyl ether core functionalized with dimethylsilyl groups at the para positions.[1] This unique structure, combining the flexibility of the ether linkage with the reactive Si-H bonds, makes it a valuable building block in polymer chemistry, materials science, and as a precursor for more complex organosilicon molecules. For researchers in drug development and medicinal chemistry, derivatives of such molecules can play a role in creating novel scaffolds or as functionalized linkers.

This guide provides a comprehensive overview of the robust synthesis and purification methodologies for (Oxybis(4,1-phenylene))bis(dimethylsilane). It is designed for chemical researchers and process development scientists, offering not just protocols, but the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: Synthesis via Grignard Reaction

The most established and reliable method for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane) is through a Grignard reaction. This classic organometallic approach allows for the efficient formation of the crucial carbon-silicon bond.[2][3]

Reaction Principle

The synthesis involves two main stages:

  • Formation of a Di-Grignard Reagent: 4,4'-Dibromodiphenyl ether is reacted with magnesium metal in an anhydrous ether solvent to form a di-Grignard reagent, bis(4-bromomagnesiophenyl) ether.

  • Coupling with Chlorodimethylsilane: The di-Grignard reagent then acts as a potent nucleophile, attacking the electrophilic silicon center of chlorodimethylsilane. This reaction occurs twice to substitute both magnesium bromide moieties, yielding the final product and magnesium salts as byproducts.

The overall reaction scheme is as follows:

Br-Ph-O-Ph-Br + 2 Mg → BrMg-Ph-O-Ph-MgBr BrMg-Ph-O-Ph-MgBr + 2 ClSi(H)(CH₃)₂ → (CH₃)₂HSi-Ph-O-Ph-SiH(CH₃)₂ + 2 MgBrCl

Causality Behind Experimental Design

The success of a Grignard reaction is critically dependent on rigorous control of the reaction environment.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water. Any moisture will protonate and quench the reagent, halting the desired reaction. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

  • Inert Atmosphere: The Grignard reagent can also react with atmospheric oxygen. To prevent this side reaction and ensure maximum yield, the entire process must be conducted under an inert atmosphere, such as dry nitrogen or argon.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice. They are effective at solvating the Grignard reagent, keeping it in solution and accessible for reaction. THF is often preferred for its higher boiling point, allowing for reactions at elevated temperatures if needed.

  • Reagent Addition Strategy: The addition of chlorodimethylsilane to the pre-formed Grignard reagent (normal addition) is typically employed.[2] This ensures that the Grignard reagent is always in excess relative to the electrophile initially, which can help drive the reaction to completion and minimize partially substituted intermediates.

Detailed Experimental Protocol: Grignard Synthesis

Safety Note: Chlorodimethylsilane is highly flammable, corrosive, and reacts with moisture to release HCl gas.[4][5] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and neoprene or nitrile rubber gloves, must be worn.[5][6][7]

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Condenser, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) inlet and bubbler

  • Heating mantle

  • 4,4'-Dibromodiphenyl ether

  • Magnesium turnings

  • Chlorodimethylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

Procedure:

  • Setup: Assemble the dry three-neck flask with the condenser, dropping funnel, and inert gas inlet. Place magnesium turnings (2.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine to the flask. Gently heat the flask under the inert atmosphere until violet iodine vapor is observed. This helps to activate the magnesium surface.

  • Grignard Formation: Dissolve 4,4'-dibromodiphenyl ether (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

  • Reaction: Once initiated, add the remaining ethereal solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dissolve chlorodimethylsilane (2.5 equivalents, a slight excess) in anhydrous THF and add it to the dropping funnel.

  • Reaction Execution: Add the chlorodimethylsilane solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate (magnesium salts) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Quenching: Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated NH₄Cl solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Purification Methodologies

The crude product from the synthesis will contain the desired (Oxybis(4,1-phenylene))bis(dimethylsilane), unreacted starting materials, and various side products. A multi-step purification strategy is often required.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants (4,4'-Dibromodiphenyl ether, Mg, Chlorodimethylsilane) B Grignard Reaction (Anhydrous THF, N2 atm) A->B C Quenching & Aqueous Work-up B->C D Crude Product (Solvent Evaporation) C->D E Column Chromatography (Silica Gel) D->E F Solvent Removal E->F G Purity & Identity Check (NMR, MS) F->G H Pure Product G->H caption Fig 1. General workflow for synthesis and purification.

Sources

Spectroscopic data analysis of (Oxybis(4,1-phenylene))bis(dimethylsilane) (NMR, FT-IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the CAS Number 13315-17-8, is an organosilicon compound characterized by two dimethylsilyl groups attached to a diphenyl ether core.[1][2][3][4] This unique structure imparts properties that are of significant interest in materials science and organic synthesis. A thorough understanding of its molecular structure and purity is paramount for its effective application. This guide provides an in-depth analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational framework for researchers, scientists, and professionals in drug development.

The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for organosilicon compounds, ensuring a robust and reliable analytical approach.[5][6][7][8][9][10][11][12][13][14]

Molecular Structure and Analytical Workflow

The structural integrity of (Oxybis(4,1-phenylene))bis(dimethylsilane) is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Figure 1: Analytical Workflow for Spectroscopic Characterization cluster_compound (Oxybis(4,1-phenylene))bis(dimethylsilane) cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_result Final Confirmation Compound C16H20OSi2 CAS: 13315-17-8 NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Compound->NMR Sample FTIR FT-IR Spectroscopy Compound->FTIR Sample MS Mass Spectrometry Compound->MS Sample NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data FTIR_data Characteristic Absorptions Functional Group Identification FTIR->FTIR_data MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Structure Structural Elucidation and Purity Assessment NMR_data->Structure FTIR_data->Structure MS_data->Structure

Caption: Figure 1: Analytical Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For (Oxybis(4,1-phenylene))bis(dimethylsilane), ¹H, ¹³C, and even ²⁹Si NMR can provide detailed structural information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[15]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • ²⁹Si NMR Acquisition: If available, obtain a ²⁹Si NMR spectrum. Due to the low natural abundance and negative magnetogyric ratio of ²⁹Si, specialized pulse sequences like INEPT or DEPT may be employed to enhance sensitivity.[16]

Expected ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.0Multiplet8HAromatic protons (C₆H₄)
~ 4.5 - 4.0Septet2HSi-H
~ 0.3 - 0.1Doublet12HMethyl protons (Si-(CH₃)₂)
Interpretation of ¹H NMR Spectrum

The aromatic protons are expected to appear in the downfield region (7.5-7.0 ppm) due to the deshielding effect of the benzene ring current.[17][18][19] The protons on the two phenyl rings are chemically equivalent due to the symmetry of the molecule, but will likely show a complex splitting pattern due to ortho- and meta-couplings. The Si-H proton is anticipated to resonate around 4.5-4.0 ppm as a septet due to coupling with the six equivalent methyl protons. The twelve methyl protons attached to the silicon atoms are expected to appear as a doublet in the upfield region (0.3-0.1 ppm) due to coupling with the Si-H proton.

Expected ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 155C-O (aromatic)
~ 135 - 130C-Si (aromatic)
~ 120 - 115C-H (aromatic)
~ 0Si-CH₃
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the unique carbon environments in the molecule. The aromatic carbon attached to the oxygen atom will be the most downfield, followed by the carbon attached to the silicon atom. The remaining aromatic carbons will appear in the typical aromatic region. The methyl carbons attached to the silicon will be the most upfield, appearing close to 0 ppm.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Expected FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3070 - 3030MediumAromatic C-H stretch
~ 2960 - 2850MediumAliphatic C-H stretch (from methyl groups)
~ 2150 - 2100StrongSi-H stretch
~ 1600 - 1475Medium-StrongAromatic C=C ring stretch
~ 1250StrongSi-CH₃ deformation
~ 1240StrongAsymmetric C-O-C stretch (aryl ether)
~ 830 - 800StrongSi-C stretch and para-disubstituted benzene C-H out-of-plane bend
Interpretation of FT-IR Spectrum

The FT-IR spectrum provides clear evidence for the key functional groups in (Oxybis(4,1-phenylene))bis(dimethylsilane). The strong absorption band in the 2150-2100 cm⁻¹ region is highly characteristic of the Si-H bond.[8][10] The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1475 cm⁻¹ range. The strong band around 1250 cm⁻¹ is indicative of the Si-CH₃ group. The characteristic absorption of the aryl ether C-O-C linkage is also expected to be present.[8][10][20][21][22][23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of compound.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data
m/zProposed Fragment
286[M]⁺ (Molecular Ion)
227[M - Si(CH₃)₂H]⁺
199[M - C₆H₄Si(CH₃)₂H]⁺
168[C₁₂H₈O]⁺
59[Si(CH₃)₂H]⁺
Interpretation of Mass Spectrum

The mass spectrum should exhibit a molecular ion peak at m/z 286, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be influenced by the presence of the ether linkage and the silyl groups. Common fragmentation pathways for ethers involve cleavage of the C-O bond.[24][25][26] For organosilicon compounds, cleavage of the Si-C bonds is also a prominent fragmentation pathway.[9][11][14] The fragmentation of (Oxybis(4,1-phenylene))bis(dimethylsilane) is expected to proceed through the loss of a dimethylsilyl group or cleavage of the ether bond.

Figure 2: Proposed Mass Spectral Fragmentation Pathway M [M]⁺ m/z = 286 F1 [M - Si(CH₃)₂H]⁺ m/z = 227 M->F1 - Si(CH₃)₂H F2 [M - C₆H₄Si(CH₃)₂H]⁺ m/z = 199 M->F2 - C₆H₄Si(CH₃)₂H F4 [Si(CH₃)₂H]⁺ m/z = 59 M->F4 α-cleavage F3 [C₁₂H₈O]⁺ m/z = 168 F1->F3 - C₆H₅

Caption: Figure 2: Proposed Mass Spectral Fragmentation Pathway.

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive analytical framework for the characterization of (Oxybis(4,1-phenylene))bis(dimethylsilane). The expected spectroscopic data, based on established principles, aligns with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently verify the identity and purity of this important organosilicon compound.

References

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  • (((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane). Pharmaffiliates. [Link]bis(tert-butyldimethylsilane)-)

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An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a specialized organosilane monomer notable for its unique structure, which combines the flexibility and thermal resistance of a diphenyl ether core with the reactive potential of two dimethylsilyl groups. This architecture makes it a valuable building block in the synthesis of high-performance polymers, such as polyimides, polysiloxanes, and other hybrid organic-inorganic materials. For researchers and materials scientists, understanding the intrinsic thermal stability and decomposition pathway of this monomer is paramount for predicting the service temperature, degradation mechanisms, and long-term reliability of the resulting polymers.

This technical guide provides a comprehensive analysis of the thermal behavior of (Oxybis(4,1-phenylene))bis(dimethylsilane). While direct, isolated studies on this specific monomer are not extensively published, we can construct a robust and scientifically-grounded profile by examining the behavior of polymers incorporating this structure and by applying fundamental principles of organosilicon chemistry. We will explore the expected thermal stability, propose decomposition mechanisms, and provide detailed experimental protocols for characterization.

Molecular Structure and Inherent Stability

A molecule's thermal stability is intrinsically linked to its chemical structure. The (Oxybis(4,1-phenylene))bis(dimethylsilane) molecule possesses distinct domains that govern its decomposition profile.

Caption: Molecular structure of (Oxybis(4,1-phenylene))bis(dimethylsilane).

  • Diphenyl Ether Core: The central C-O-C ether linkage flanked by two aromatic rings is a well-known motif in high-performance polymers, prized for its high thermal and oxidative stability. This core unit is expected to remain intact until very high temperatures are reached.

  • Aryl-Silicon (C-Si) Bond: The bond connecting the phenyl ring to the silicon atom is robust. Its strength contributes significantly to the overall stability of the molecule.

  • Methyl-Silicon (CH₃-Si) Bonds: These are generally the weakest links in the structure and the most likely sites for initial thermal scission. The decomposition of many organosilicon polymers begins with the fragmentation of methylsilyl groups.[1][2][3]

Thermal Decomposition Profile via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer derived from (Oxybis(4,1-phenylene))bis(dimethylsilane), a multi-stage decomposition is anticipated in an inert (N₂) atmosphere.

Anticipated TGA Profile:
  • Initial Stability (up to ~400-450°C): The molecule is expected to be highly stable with negligible mass loss. This stability is conferred by the robust diphenyl ether backbone and strong Aryl-Si bonds.

  • First Decomposition Stage (~450-600°C): This stage is likely initiated by the cleavage of the Si-CH₃ bonds. This process would release volatile low-molecular-weight species like methane and ethane, leading to the first significant mass loss.[1] Concurrently, cross-linking reactions can occur between the reactive silyl radicals, forming a more complex, thermally stable network.

  • Second Decomposition Stage (>600°C): At higher temperatures, the more stable bonds, including the Aryl-Si and potentially the C-O-C ether linkage, will begin to break down. This leads to further mass loss and the gradual transformation of the material into a silicon-containing ceramic char (e.g., silicon carbide, silicon oxycarbide).

  • Char Yield: A significant char yield is expected at high temperatures (e.g., >800°C), which is characteristic of organosilicon materials containing aromatic structures. This high char yield is a key indicator of good thermal stability and flame retardancy.

Illustrative Data for a Polymer Incorporating the Monomer

The following table summarizes expected quantitative data from a TGA experiment on a polymer synthesized using (Oxybis(4,1-phenylene))bis(dimethylsilane). This data is illustrative, based on typical values for high-performance silicon-containing polymers.[4]

ParameterValue (Nitrogen)Value (Air)Significance
T₅ (Temp. for 5% Mass Loss) ~460 °C~390 °COnset of decomposition; lower in air due to oxidative degradation.
T₁₀ (Temp. for 10% Mass Loss) ~500 °C~450 °CFurther indicator of initial degradation kinetics.
Tₘₐₓ (Temp. of Max. Loss Rate) ~540 °C~500 °CPoint of most rapid decomposition, related to main chain scission.[4]
Char Yield at 800°C > 60%> 50%High char indicates formation of a stable ceramic-like residue.

Proposed Decomposition Mechanism

Based on established principles of organosilicon chemistry, a likely decomposition pathway involves a series of radical chain reactions.

  • Initiation: The process begins with the homolytic cleavage of the weakest bonds, the Si-CH₃ bonds, to form silyl and methyl radicals. R-Si(CH₃)₂-R' → R-Si•(CH₃)-R' + •CH₃

  • Propagation: The highly reactive methyl radicals can abstract hydrogen atoms from other methyl groups, producing methane and generating new radical sites on the polymer backbone. •CH₃ + R-Si(CH₃)₂-R' → CH₄ + R-Si•(CH₃)-R'

  • Cross-linking: The silyl radicals generated on the main chains can combine, leading to the formation of highly stable cross-links (e.g., disilymethylene bridges).[1][2] This process increases the molecular weight and contributes to the high char yield.

  • High-Temperature Scission: At much higher temperatures, cleavage of the Si-Aryl and ether bonds occurs, leading to the breakdown of the primary structure and the evolution of aromatic fragments.

G cluster_0 A Intact Monomer Unit in Polymer B Initial Heating (~450-600°C) A->B Heat Input C Si-CH3 Bond Scission (Initiation) B->C D Volatiles Evolved (CH4, C2H6) C->D Release of E Radical Propagation & Cross-linking C->E Formation of Silyl Radicals F High-Temp Heating (>600°C) E->F Further Heating H Stable Ceramic Char (SiOC, SiC) E->H Solid-State Conversion G Si-Aryl & C-O-C Scission F->G G->H

Caption: Proposed thermal decomposition pathway for the monomer unit.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure reproducible and reliable data, a stringent experimental protocol is essential. This protocol represents a self-validating system for assessing the thermal stability of materials derived from the target monomer.

Objective: To determine the onset of decomposition, mass loss profile, and char yield of a polymer sample in an inert atmosphere.

Instrumentation: A high-precision Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Protocol Steps:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for at least 12 hours to remove any residual solvent or moisture, which could interfere with mass loss measurements.

    • Weigh approximately 5-10 mg of the dried sample into a ceramic (alumina) or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.

  • Instrument Setup & Calibration:

    • Perform routine weight and temperature calibrations as per the instrument manufacturer's guidelines (e.g., using calcium oxalate for mass and Curie point standards for temperature). This step is crucial for data trustworthiness.

    • Install the calibrated instrument with the appropriate sample pan.

  • Experimental Method:

    • Gas Flow: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. Maintain this flow throughout the experiment.

    • Initial Equilibration: Equilibrate the sample at a starting temperature of 40°C.

    • Heating Ramp: Increase the temperature from 40°C to 900°C at a linear heating rate of 10 °C/min.[5] A controlled heating rate is vital for kinetic analysis and comparability between runs.

    • Data Acquisition: Record the sample mass, sample temperature, and time throughout the entire run.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Calculate T₅ and T₁₀ values from the TGA curve.

    • Generate the derivative thermogravimetric (DTG) curve by taking the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ).

    • Determine the final residual mass (char yield) at 900°C.

TGA_Workflow start Start prep 1. Sample Prep (Dry & Weigh 5-10mg) start->prep cal 2. Instrument Cal (Weight & Temp) prep->cal setup 3. Instrument Setup (Purge with N2 at 50 mL/min) cal->setup run 4. Run Experiment (Heat 40-900°C at 10°C/min) setup->run analyze 5. Data Analysis (Plot TGA/DTG, Determine T5, T10, Char) run->analyze report 6. Report Results analyze->report end End report->end

Caption: Standard Operating Procedure for TGA analysis.

Conclusion

(Oxybis(4,1-phenylene))bis(dimethylsilane) serves as a monomer for materials with exceptional thermal stability. Its decomposition profile is governed by the robust diphenyl ether core and the more labile dimethylsilyl groups. Thermal degradation is predicted to initiate around 450°C via the scission of Si-CH₃ bonds, followed by extensive cross-linking and eventual fragmentation of the polymer backbone at higher temperatures, resulting in a high char yield. A thorough characterization using standardized TGA protocols is essential for quantifying this stability and ensuring the reliable performance of the advanced materials synthesized from this versatile monomer.

References

  • Wrobel, A. M., & Wertheimer, M. R. (1982). Thermal Decomposition of Plasma-Polymerized Organosilicon Thin Films. Journal of Macromolecular Science: Part A - Chemistry, 17(3), 433-452.

  • Wrobel, A. M., & Wertheimer, M. R. (n.d.). Thermal Decomposition of Plasma-Polymerized Organosilicon Thin Films. SemOpenAlex.

  • Lelievre, S., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5195.

  • Caruso, M. M., et al. (2018). Various modes of thermal decomposition of silicone resins. AIP Conference Proceedings, 1981(1), 020087.

  • Wrobel, A. M., & Wertheimer, M. R. (n.d.). Thermal Decomposition of Plasma-Polymerized Organosilicon Thin Films.

  • Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).

  • Kamei, M., et al. (2023). Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. Polymers, 15(24), 4668.

  • Borysenko, M. V., et al. (2014). Thermogravimetric analysis of silicas chemically modified with products of deoligomerization of polydimethylsiloxane. ResearchGate.

  • ResearchGate. (n.d.). Thermogravimetric analysis of polymers by different silicone contents...

  • Wang, Y., et al. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(11), 1833.

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives with Oxyethylene Substituent on Phenylene Moiety.

  • PubChem. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilane). National Center for Biotechnology Information.

  • Wang, X., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1496.

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An In-depth Technical Guide to the Solubility Characteristics of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecular Perspective on Solubility

In the realms of materials science, polymer chemistry, and drug development, the precise control over a molecule's behavior in solution is paramount. (Oxybis(4,1-phenylene))bis(dimethylsilane), a unique organosilane, presents a fascinating case study in solubility, dictated by its hybrid structure. This guide moves beyond a simple cataloging of solvents, offering a deep dive into the physicochemical principles that govern its dissolution. By understanding the "why" behind its solubility, researchers can unlock its full potential in innovative applications.

Deconstructing (Oxybis(4,1-phenylene))bis(dimethylsilane): A Structural Analysis

To predict and understand the solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane), we must first dissect its molecular architecture. The molecule is comprised of three key functional regions, each contributing to its overall polarity and interaction with potential solvents:

  • The Diphenyl Ether Core: The central (Oxybis(4,1-phenylene)) moiety is analogous to diphenyl ether. This core is largely nonpolar and hydrophobic due to the two aromatic phenyl rings. The ether linkage introduces a slight polarity but is shielded by the bulky phenyl groups, limiting its ability to form strong hydrogen bonds.

  • The Dimethylsilane Groups: The terminal -SiH(CH₃)₂ groups are characteristic of silanes. The silicon-hydrogen bond is less polar than an O-H bond, and the methyl groups contribute to the nonpolar, hydrophobic nature of this part of the molecule.

This composite structure results in a molecule that is predominantly nonpolar and hydrophobic, a critical factor in its solubility profile.

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Molecular structure breakdown of (Oxybis(4,1-phenylene))bis(dimethylsilane).

The Principle of "Like Dissolves Like": A Predictive Framework

The age-old axiom "like dissolves like" is the cornerstone of solubility prediction. For (Oxybis(4,1-phenylene))bis(dimethylsilane), this means it will be most soluble in solvents with similar, predominantly nonpolar characteristics.

Inferred Solubility Profile
  • Diphenyl Ether: Known to be soluble in many organic solvents such as benzene, toluene, ethanol, and diethyl ether, while being practically insoluble in water.[1][2][3]

  • Tetramethylsilane: Exhibits high solubility in most organic solvents and is insoluble in water.[4]

Based on these, we can predict a similar solubility pattern for (Oxybis(4,1-phenylene))bis(dimethylsilane).

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. While the exact HSP values for (Oxybis(4,1-phenylene))bis(dimethylsilane) require experimental determination, we can anticipate them to be characterized by a high δD value and low δP and δH values, reflecting its nonpolar nature. This theoretical framework provides a rationale for selecting appropriate solvents for testing.[5][6]

Qualitative and Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane) in a range of common laboratory solvents, based on the principles outlined above. For a definitive quantitative assessment, the experimental protocols provided in the subsequent section should be employed.

Solvent Class Solvent Example Predicted Solubility Rationale
Nonpolar Aromatic Toluene, Benzene, XyleneHighSimilar nonpolar aromatic character to the diphenyl ether core.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneModerate to HighGood interaction with the dimethylsilane groups and overall nonpolar nature.
Chlorinated Dichloromethane, ChloroformHighEffective at dissolving nonpolar organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe ether linkage in the solute has an affinity for ether solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThe polarity of the ketone may limit solubility compared to nonpolar solvents.
Alcohols Ethanol, Methanol, IsopropanolLow to ModerateThe polar hydroxyl group of alcohols has limited affinity for the nonpolar solute.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)LowHigh polarity of these solvents makes them poor matches for the nonpolar solute.
Water H₂OInsolubleThe high polarity and strong hydrogen bonding network of water are incompatible with the nonpolar and hydrophobic nature of the solute.[7][8]

Experimental Protocols for Solubility Determination

To establish a definitive, quantitative understanding of the solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane), rigorous experimental determination is essential. The following protocols are based on established methodologies such as those outlined by the OECD and ASTM.[9][10]

General Materials and Equipment
  • (Oxybis(4,1-phenylene))bis(dimethylsilane), >98% purity

  • Selected solvents, analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination
graph G { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Accurately weigh an excess amount of (Oxybis(4,1-phenylene))bis(dimethylsilane) into a vial. An excess is crucial to ensure saturation. b. Add a precise volume of the chosen solvent to the vial. c. Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Allow the mixture to equilibrate for 24-48 hours. This duration is generally sufficient to reach thermodynamic equilibrium.

  • Sample Processing: a. After equilibration, visually confirm the presence of undissolved solid. b. Centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulates.

  • Quantitative Analysis: a. Prepare a series of standard solutions of (Oxybis(4,1-phenylene))bis(dimethylsilane) of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a validated HPLC or GC method. c. Construct a calibration curve from the standards and determine the concentration of the solute in the filtered sample. This concentration represents the solubility at the specified temperature.

Applications in Research and Development

The solubility characteristics of (Oxybis(4,1-phenylene))bis(dimethylsilane) are pivotal for its application in various fields:

  • Polymer Synthesis: Its solubility in nonpolar organic solvents makes it a suitable monomer or additive in the synthesis of silicon-containing polymers, where it can be incorporated to enhance thermal stability and hydrophobicity.

  • Surface Modification: As a silane, it can be used to modify the surfaces of inorganic materials. Understanding its solubility is key to developing effective deposition and coating processes.

  • Drug Delivery: While not a typical pharmaceutical ingredient, its hydrophobic nature could be explored in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

Conclusion: A Guide for the Informed Scientist

This technical guide provides a comprehensive overview of the solubility of (Oxybis(4,1-phenylene))bis(dimethylsilane). By combining theoretical principles with practical experimental guidance, researchers are empowered to make informed decisions regarding solvent selection and application of this versatile organosilane. The presented frameworks and protocols serve as a robust starting point for any investigation involving this compound, ensuring scientific integrity and fostering innovation.

References

  • ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7583, Diphenyl ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6396, Tetramethylsilane. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Hansen's solubility parameters of liquids used. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ResearchGate. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

  • iChemical. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilanol), CAS No. 2096-54-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20683015, (Oxybis(4,1-phenylene))bis(dimethylsilane). Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

  • FCCC. (n.d.). Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version. Retrieved from [Link]

  • ResearchGate. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Solubility of Things. (n.d.). Silane. Retrieved from [Link]

  • ResearchGate. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]

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An In-depth Technical Guide to BIS[(p-DIMETHYLSILYL)PHENYL] ETHER (CAS 13315-17-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIS[(p-DIMETHYLSILYL)PHENYL] ETHER, registered under CAS number 13315-17-8, is a specialized organosilane compound. Characterized by a diphenyl ether core functionalized with dimethylsilyl groups at the para positions, this molecule serves as a valuable intermediate in various fields of chemical synthesis. Its unique structure, combining the rigidity of the aromatic ether linkage with the reactive Si-H bonds, makes it a subject of interest for polymer chemistry, materials science, and as a precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, safety information, and practical handling protocols to support its application in research and development.

Physicochemical Data

The physical and chemical properties of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER are summarized in the table below. These characteristics are fundamental for its use in experimental settings, influencing reaction conditions, purification methods, and storage requirements.

PropertyValueSource(s)
CAS Number 13315-17-8[1][2][3][4]
Molecular Formula C₁₆H₂₂OSi₂[2][3][5]
Molecular Weight 286.52 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1][3][6]
Boiling Point 138-140 °C at 0.2 mmHg[2]
Density 0.976 g/mL[2][6]
Refractive Index (n²⁰/D) 1.5478[2]
Flash Point >110 °C[3][6]
Solubility Soluble in organic solvents; Insoluble in water.[1][1]
Storage Temperature Room temperature, under inert atmosphere.[1][1]

Spectroscopic and Analytical Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Analysis by ¹H NMR is used to confirm the presence of the dimethylsilyl and phenyl protons and their respective chemical environments.[3][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information on the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy can identify characteristic vibrational frequencies, such as the Si-H and C-O-C ether stretches. One source notes FT-IR peaks at 2072 cm⁻¹ (likely corresponding to the Si-H stretch) and 1596 cm⁻¹ (aromatic C=C stretch).[7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

For researchers requiring detailed spectral data for this compound, it is recommended to consult the spectral databases provided by chemical suppliers.[8][9]

Safety and Handling

As with all chemical reagents, the safe handling of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER is of paramount importance. The following information is compiled from available safety data sheets and general knowledge of organosilane compounds.

Hazard Identification and GHS Classification
  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE) Decision Workflow

The following diagram outlines the recommended process for selecting appropriate PPE when working with BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

PPE_Workflow start Start: Handling CAS 13315-17-8 check_ventilation Is work performed in a well-ventilated area? start->check_ventilation local_exhaust Use in a certified chemical fume hood. check_ventilation->local_exhaust No eye_protection Wear safety glasses with side shields or goggles. check_ventilation->eye_protection Yes local_exhaust->eye_protection skin_protection Wear nitrile or other chemically resistant gloves. eye_protection->skin_protection body_protection Wear a standard laboratory coat. skin_protection->body_protection spill_risk Is there a risk of splashing or large spills? body_protection->spill_risk enhanced_ppe Consider face shield and chemical-resistant apron. spill_risk->enhanced_ppe Yes end Proceed with Experiment spill_risk->end No enhanced_ppe->end

Caption: PPE selection workflow for handling BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place. This compound should be stored under an inert atmosphere.[1][5] Incompatible materials include alkalis, metal salts, and oxidizing agents.[5]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Reactivity and Applications

The reactivity of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER is primarily dictated by the Si-H bonds. These bonds are susceptible to a variety of transformations, making the compound a versatile building block.

General Reactivity of Silyl Ethers and Hydrosilanes

Silyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability to a range of reaction conditions and their selective removal.[10][11][12] The Si-H bond in hydrosilanes can undergo several key reactions, including:

  • Hydrosilylation: The addition of the Si-H bond across a double or triple bond, typically catalyzed by transition metals.

  • Dehydrocoupling: The reaction between a hydrosilane and a protic species (e.g., alcohol, amine, or water) to form a new Si-X bond (where X is O, N, etc.) and hydrogen gas.[13]

  • Reaction with Bases: As noted, this compound reacts with aqueous bases.[2] This is a common reactivity pattern for silyl hydrides, which can be unstable in the presence of strong nucleophiles.

Potential Applications

Given its structure and reactivity, BIS[(p-DIMETHYLSILYL)PHENYL] ETHER can be envisioned as a monomer or cross-linker in the synthesis of silicon-containing polymers. The diphenyl ether core can impart thermal stability and specific mechanical properties to the resulting materials. It can also be used as a precursor to introduce the (p-dimethylsilyl)phenyl ether moiety into more complex molecular architectures for applications in materials science or as ligands in catalysis.

Experimental Protocol: Synthesis of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER

The following is a representative, generalized procedure for the synthesis of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER, based on literature precedents.[3][7]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable and safe environment.

Materials and Reagents
  • 4-Bromobenzene-dimethylsilane

  • 4-Dimethylsilanephenol

  • Copper (I) iodide (CuI)

  • Benzotriazole

  • Sodium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Dichloromethane (DCM)

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzene-dimethylsilane, copper (I) iodide, and benzotriazole.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for approximately 30 minutes.

  • Addition of Reactants: Add 4-dimethylsilanephenol and sodium tert-butoxide to the reaction mixture.

  • Heating: Heat the reaction mixture to 95-100 °C and stir for 18 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate for extraction. Separate the organic layer.

  • Washing: Wash the organic phase with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a mixture of petroleum ether and dichloromethane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR and other appropriate analytical techniques to confirm its identity and purity.

The following diagram illustrates the key steps in the synthesis and purification of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

Synthesis_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents Add 4-Bromobenzene-dimethylsilane, CuI, and Benzotriazole start->add_reagents add_dmso Add DMSO and stir for 30 minutes at RT add_reagents->add_dmso add_more_reagents Add 4-Dimethylsilanephenol and Sodium tert-butoxide add_dmso->add_more_reagents heat_reaction Heat to 95-100 °C and stir for 18 hours add_more_reagents->heat_reaction workup Cool to RT, then perform liquid-liquid extraction with EtOAc and Water heat_reaction->workup wash Wash organic layer with brine workup->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate wash->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify characterize Characterize by ¹H NMR, FT-IR, and MS purify->characterize end Final Product: BIS[(p-DIMETHYLSILYL)PHENYL] ETHER characterize->end

Caption: Workflow for the synthesis of BIS[(p-DIMETHYLSILYL)PHENYL] ETHER.

Conclusion

BIS[(p-DIMETHYLSILYL)PHENYL] ETHER is a bifunctional organosilane with significant potential as a building block in synthetic chemistry. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting. This guide has provided a consolidated resource of technical information to aid scientists and professionals in their work with this compound.

References

  • Chemistry LibreTexts. 16: Silylethers. 2021. Available from: [Link]

  • Wikipedia. Silyl ether. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. 2015. Available from: [Link]

  • Kawai A, et al. Acute inhalation toxicity of high concentrations of silane in male ICR mice. Arch Toxicol. 1993;67(1):55-60.
  • Kawai A, et al. Acute and subacute inhalation toxicity of silane 1000 ppm in mice. Arch Toxicol. 1992;66(10):750-3.
  • Kawai A, et al. Acute and subacute inhalation toxicity of dichlorosilane in male ICR mice. Arch Toxicol. 1994;68(7):449-54.
  • The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • Gelest, Inc. BIS[(p-DIMETHYLSILYL)PHENYL]ETHER, 96%. Available from: [Link]

  • Gelest, Inc. Direct Conversion of Silyl Ethers to Organic Functionality. Available from: [Link]

  • Castranova V, et al. Suppression of silica-induced toxicity with organosilane surface coating. 1995. Available from: [Link]

  • Horiguchi S. Toxicity of silicon compounds in semiconductor industries. Keio J Med. 1995;44(3):129-31.
  • PubChem. Bis(m-phenoxyphenyl) ether. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Tetrahedron. 13315-17-8 | Bis (p-dimethylsilyl) phenyl ether. Available from: [Link]

  • NIST WebBook. Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Macromolecules. Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Available from: [Link]

  • Amazon S3. SIB1090.0 - BIS[(p-DIMETHYLSILYL)PHENYL]ETHER. Available from: [Link]

  • Cheméo. Chemical Properties of Bis(p-carboxy phenyl dimethyl silyl) ether (CAS 18054-10-9). Available from: [Link]

  • Wikipedia. Diphenyl ether. Available from: [Link]

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An In-depth Technical Guide to (Oxybis(4,1-phenylene))bis(dimethylsilane): From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the organosilicon monomer (Oxybis(4,1-phenylene))bis(dimethylsilane), detailing its synthesis, unique properties, and its versatile applications in materials science and beyond. It is structured to deliver field-proven insights, moving from fundamental chemistry to practical, high-performance use cases.

Executive Summary

(Oxybis(4,1-phenylene))bis(dimethylsilane), also known as Bis(p-dimethylsilyl)phenyl ether, is a specialized organosilicon monomer that uniquely merges the high thermal stability and rigidity of an aromatic ether backbone with the versatile reactivity of dimethylsilyl functional groups. This bifunctional molecule serves as a critical building block and crosslinking agent in the synthesis of advanced polymers and materials. Its reactive Si-H bonds are particularly amenable to hydrosilylation reactions, enabling the creation of robust, high-performance thermosetting resins, flexible silicones, and functional polymers for microelectronics and optoelectronics. This guide explores the synthesis pathways, key physicochemical properties, and the primary applications of this compound, offering detailed protocols and expert analysis for its practical implementation in research and development.

Core Chemistry and Physicochemical Profile

(Oxybis(4,1-phenylene))bis(dimethylsilane) is distinguished by its molecular architecture: a central oxygen atom links two phenylene rings, each of which is substituted at the para position with a dimethylsilyl group (-SiH(CH₃)₂). This structure is fundamental to its utility. The diphenyl ether core imparts exceptional thermal and oxidative stability, while the two terminal Si-H groups provide reactive sites for polymerization and crosslinking.

Caption: Chemical Structure of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 13315-17-8[1][2][3]
Molecular Formula C₁₆H₂₂OSi₂[1][2][3]
Molecular Weight 286.52 g/mol [1][4]
Appearance Colorless liquid[2]
Density 0.976 g/cm³[5][6]
Boiling Point 341.2 °C @ 760 mmHg[5]
Melting Point < 25 °C[5][6]
Flash Point 160.2 °C[5]

Synthesis and Core Reactivity

The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) is typically achieved through multi-step organic synthesis routes. A common and effective method involves a copper-catalyzed coupling reaction.

Caption: A generalized workflow for the synthesis of the title compound.[1][3]

The primary mode of reactivity stems from the two silicon-hydrogen (Si-H) bonds. These moieties are highly susceptible to hydrosilylation , a platinum-catalyzed addition reaction across unsaturated bonds (e.g., alkenes, alkynes). This reaction is exceptionally efficient and forms the basis for this monomer's utility in polymer chemistry, as it allows for the precise and controlled formation of stable silicon-carbon bonds.

Applications in Advanced Materials Science

The unique hybrid structure of this monomer makes it a valuable component in several areas of materials science.

Monomer for High-Performance Polymers

Organosilicon polymers are renowned for their stability and flexibility.[7] Incorporating (Oxybis(4,1-phenylene))bis(dimethylsilane) into polymer backbones leverages the thermal resilience of the diphenyl ether unit. Through hydrosilylation polymerization with di-vinyl or di-alkynyl co-monomers, it is possible to create advanced polymers such as polycarbosilanes.[8] These materials are investigated for applications in:

  • Microelectronics: As dielectric insulating layers, where low dielectric constants and high thermal stability are paramount.[9]

  • Optoelectronics: The integration of silicon-carbon backbones with aryl groups can create σ–π conjugated polymers, which are materials with interesting photoluminescent properties for flexible electronic devices.[8]

Crosslinking Agent for Thermosetting Resins

The difunctional nature of the molecule allows it to act as a potent crosslinking agent. It can effectively bridge two polymer chains that possess reactive unsaturated groups. This process transforms thermoplastic precursors into a rigid, three-dimensional thermoset network.

Monomer H-Si (C₆H₄-O-C₆H₄) Si-H ChainB Vinyl-Polymer Chain B-... Monomer:f2->ChainB Crosslinked ...-Polymer Chain A - Si - (C₆H₄-O-C₆H₄) - Si - Polymer Chain B-... ChainA ...-Polymer Chain A-Vinyl ChainA->Monomer:f0

Sources

An In-Depth Technical Guide to the Potential Reactivity and Chemical Compatibility of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity and chemical compatibility of (Oxybis(4,1-phenylene))bis(dimethylsilane), a key organosilicon compound with increasing relevance in advanced materials and pharmaceutical development. This document moves beyond a simple listing of properties to offer a detailed examination of the underlying chemical principles governing its behavior. By understanding the interplay between its structural components—the diaryl ether linkage and the dimethylsilyl functional groups—researchers can anticipate its reactivity, ensure safe handling, and design robust experimental and manufacturing processes. This guide synthesizes critical information on its stability, reactivity with common laboratory reagents, and compatibility with various materials, supported by established chemical principles and relevant safety data.

Introduction: Unveiling the Molecular Architecture and its Implications

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the chemical formula C₁₆H₂₀OSi₂, is a unique molecule that marries the robustness of an aromatic ether with the versatile reactivity of hydrosilanes.[1] Its structure, featuring two dimethylsilyl groups attached to a diphenyl ether core, bestows upon it a distinct set of properties that are crucial for its application. The diphenyl ether backbone provides thermal stability, while the silicon-hydrogen (Si-H) bonds are the primary centers of reactivity. Understanding this duality is fundamental to harnessing its potential while mitigating risks.

This guide will dissect the reactivity profile of this compound, focusing on the Si-H bond's susceptibility to hydrolysis, oxidation, and its role as a reducing agent. We will also explore its compatibility with a range of common laboratory and industrial materials, providing a framework for its safe and effective use.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of (Oxybis(4,1-phenylene))bis(dimethylsilane) is the first step in a thorough reactivity and compatibility assessment.

PropertyValueSource
Chemical Name (Oxybis(4,1-phenylene))bis(dimethylsilane)PubChem
Synonyms bis[(p-dimethylsilyl)phenyl]ether, Bis(p-dimethylsilyl) phenyl etherPubChem
CAS Number 13315-17-8ChemScene
Molecular Formula C₁₆H₂₂OSi₂ChemScene
Molecular Weight 286.52 g/mol ChemScene
Appearance Not explicitly stated, likely a liquid or low-melting solidGeneral Knowledge
Boiling Point 138°CSeedion
Melting Point <25°CSeedion
Flash Point >110°CSeedion

Note: Some physical properties are sourced from chemical suppliers and may represent typical values.

The Heart of Reactivity: The Silicon-Hydride Bond

The two silicon-hydrogen (Si-H) bonds are the most reactive sites in the (Oxybis(4,1-phenylene))bis(dimethylsilane) molecule. The polarity of the Si-H bond, with silicon being more electropositive than hydrogen, dictates much of its chemical behavior.

Hydrolytic Stability: A Critical Consideration

One of the most significant aspects of handling hydrosilanes is their susceptibility to hydrolysis. In the presence of moisture, the Si-H bond can react to form a silanol (Si-OH) and hydrogen gas. This reaction can be catalyzed by both acids and bases.

Reaction Scheme: R₃Si-H + H₂O → R₃Si-OH + H₂

The resulting silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers, releasing more water in the process.

Condensation Reaction: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

Oxidative Pathways: From Silane to Silanol and Beyond

The Si-H bond is susceptible to oxidation by a variety of oxidizing agents. This reaction typically leads to the formation of the corresponding silanol.

General Oxidation Reaction: 2 R₃Si-H + O₂ → 2 R₃Si-OH

This oxidation can be a controlled synthetic transformation or an unintended degradation pathway. Strong oxidizing agents should be considered incompatible with (Oxybis(4,1-phenylene))bis(dimethylsilane).

Reductive Capabilities: The Hydridic Nature of the Si-H Bond

The hydrogen atom in the Si-H bond possesses a hydridic character, allowing it to act as a reducing agent in various chemical transformations. Hydrosilanes are known to reduce a range of functional groups, often in the presence of a suitable catalyst. This reactivity is central to one of the most important applications of silanes: hydrosilylation.

Hydrosilylation: A Powerful C-Si Bond Forming Reaction

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[2] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[3]

Hydrosilylation of an Alkene: R₃Si-H + H₂C=CHR' → R₃Si-CH₂-CH₂R'

Given the presence of two Si-H bonds, (Oxybis(4,1-phenylene))bis(dimethylsilane) can act as a crosslinking agent in polymerization reactions with di- or poly-unsaturated compounds, leading to the formation of silicone-based polymers. The reactivity in hydrosilylation is a key functional aspect of this molecule in materials science.

HydrosilylationMechanism

Potential for Condensation and Polymerization

Under certain conditions, such as in the presence of catalysts or upon hydrolysis, (Oxybis(4,1-phenylene))bis(dimethylsilane) can undergo condensation reactions. The formation of silanol intermediates via hydrolysis can lead to the creation of Si-O-Si linkages, resulting in the formation of oligomers or polymers. The bifunctional nature of the molecule allows for the potential formation of linear or cross-linked polymeric structures.

Chemical Compatibility: A Guide to Safe Handling and Storage

The compatibility of (Oxybis(4,1-phenylene))bis(dimethylsilane) with various materials is a critical aspect of its safe handling, storage, and use in experimental setups. The following sections provide guidance on its compatibility with common laboratory and industrial materials.

Solvents

Based on general principles of silane chemistry and the aromatic nature of the molecule, the following compatibilities can be inferred:

Solvent ClassCompatibilityRationale and Remarks
Aprotic Non-Polar Solvents (e.g., Hexane, Toluene, Benzene)Good The non-polar nature of these solvents minimizes the risk of reaction. Toluene and other aromatic solvents are likely to be very good solvents for this compound.
Aprotic Polar Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane)Generally Good While generally compatible for short-term use, prolonged storage should be avoided as trace moisture can lead to hydrolysis. Anhydrous grades of these solvents are strongly recommended.
Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids)Poor (Incompatible) These solvents will react with the Si-H bond, leading to hydrolysis, degradation of the compound, and the evolution of flammable hydrogen gas. AVOID CONTACT.
Ketones and Esters (e.g., Acetone, Ethyl Acetate)Caution While aprotic, these solvents can contain significant amounts of water. Anhydrous grades are essential. Some ketones can undergo side reactions with silanes under certain conditions.
Incompatible Materials and Reagents

It is crucial to avoid contact between (Oxybis(4,1-phenylene))bis(dimethylsilane) and the following classes of substances:

Material/Reagent ClassIncompatibilityHazard
Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Nitric Acid)High Violent reaction can occur, leading to fire or explosion.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)High Catalyzes rapid hydrolysis, leading to the vigorous evolution of hydrogen gas, which is flammable and can create an explosive atmosphere.
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)High Catalyzes rapid hydrolysis, with the same hazards as strong acids.
Water and Moisture High Reacts to produce flammable hydrogen gas.
Alcohols High Reacts similarly to water.
Compatibility with Common Laboratory Materials
MaterialCompatibilityRemarks
Glass (Borosilicate) Excellent Glass is the preferred material for storage and reaction vessels.
Stainless Steel Good Generally compatible, but ensure it is clean and dry.
Polytetrafluoroethylene (PTFE) Excellent Highly inert and suitable for seals, tubing, and liners.
Polyethylene (PE), Polypropylene (PP) Good for short-term contact May absorb the compound over time. Check for signs of swelling or degradation.
Elastomers (e.g., Viton®, Kalrez®) Good to Excellent Perfluoroelastomers like Kalrez® offer the best resistance. Viton® is also generally suitable.
Natural Rubber, Neoprene, Silicone Poor to Moderate These materials are likely to swell or degrade upon contact.

Thermal Stability and Decomposition

Aryl silanes generally exhibit higher thermal stability compared to their alkyl counterparts due to the stabilizing effect of the aromatic rings.[4][5] The diphenyl ether linkage is also known for its thermal robustness. However, at elevated temperatures, thermal decomposition can occur.

The primary decomposition pathways for silanes at high temperatures involve the homolytic cleavage of the Si-H bond, followed by a series of radical reactions.[6] The decomposition of the diphenyl ether moiety would require significantly higher temperatures.

Potential Thermal Decomposition Products:

  • Hydrogen gas

  • Aromatic fragments (e.g., benzene, phenol)

  • Silicon-containing oligomers and polymers

  • In the presence of oxygen, silicon dioxide (SiO₂) and carbon oxides (CO, CO₂) will be formed.

It is recommended to handle (Oxybis(4,1-phenylene))bis(dimethylsilane) under an inert atmosphere, especially at elevated temperatures, to prevent oxidative decomposition.

Safety and Handling Precautions

Based on the reactivity profile, the following safety precautions are essential when working with (Oxybis(4,1-phenylene))bis(dimethylsilane):

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Storage under an inert atmosphere is recommended to maintain product integrity.

  • Spill and Disposal: In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills. Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (Based on available data for similar compounds):

  • H228: Flammable solid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements (Based on available data for similar compounds):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion: A Versatile Reagent Demanding Careful Handling

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a molecule with significant potential in materials science and organic synthesis, largely due to the reactivity of its Si-H bonds. Its bifunctionality makes it an attractive candidate for use as a crosslinker and in the formation of novel polymers. However, this reactivity also necessitates a thorough understanding of its potential hazards and incompatibilities.

The key to the successful and safe utilization of this compound lies in the stringent exclusion of moisture and incompatible reagents, particularly strong acids, bases, and oxidizing agents. By adhering to the guidelines outlined in this technical guide, researchers and professionals can confidently and safely explore the full potential of (Oxybis(4,1-phenylene))bis(dimethylsilane) in their applications.

References

  • Gelest. Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. [Link]

  • Scientific.Net. Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. [Link]

  • SCIRP. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]

  • Seedion. (oxybis(4,1-phenylene))bis(dimethylsilane). [Link]

  • PubChem. (Oxybis(4,1-phenylene))bis(dimethylsilane). [Link]

  • FCCC. Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version. [Link]

  • Wikipedia. Hydrosilylation. [Link]

  • DTIC. THE THERMAL STABILITY OF SOME ARYLSILANES.[Link]

  • PubMed. Thermal decomposition of branched silanes: a computational study on mechanisms. [Link]

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Methodological & Application

Application Notes and Protocols for (Oxybis(4,1-phenylene))bis(dimethylsilane)-Based Gas Chromatography Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the utilization of (Oxybis(4,1-phenylene))bis(dimethylsilane) in the formulation of advanced, high-temperature stationary phases for gas chromatography (GC). This document elucidates the fundamental principles, synthesis, and application of this stationary phase, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Imperative for Thermally Stable GC Stationary Phases

Gas chromatography is a cornerstone of analytical chemistry, indispensable for the separation and analysis of volatile and semi-volatile compounds.[1] A critical component of any GC system is the capillary column, wherein the stationary phase dictates the separation selectivity and overall performance.[1] For high-temperature GC (HT-GC), which is essential for the analysis of high-boiling point compounds such as persistent organic pollutants (POPs), polycyclic aromatic hydrocarbons (PAHs), and certain pharmaceutical ingredients, the thermal stability of the stationary phase is paramount.[2][3] Traditional polydimethylsiloxane (PDMS) stationary phases, while versatile, can suffer from thermal degradation at elevated temperatures, leading to column bleed, reduced column lifetime, and compromised analytical sensitivity.[4]

The incorporation of arylene moieties, such as the oxybis(4,1-phenylene) unit, into the polysiloxane backbone has emerged as a key strategy to enhance thermal stability.[5] These rigid aromatic groups restrict the mobility of the polymer chains, mitigating the "backbiting" degradation mechanism common in conventional polysiloxanes at high temperatures.[5] This results in stationary phases with significantly higher maximum operating temperatures, reduced bleed, and improved inertness, making them ideal for demanding high-temperature applications.[4][5]

This guide focuses on stationary phases derived from the monomer (Oxybis(4,1-phenylene))bis(dimethylsilane), a building block for creating highly stable and selective GC columns.

Properties of (Oxybis(4,1-phenylene))bis(dimethylsilane)-Based Stationary Phases

A stationary phase synthesized from (Oxybis(4,1-phenylene))bis(dimethylsilane) exhibits a unique combination of properties that make it highly suitable for a range of challenging GC applications. The presence of the diphenyl ether group within the polysiloxane backbone imparts a moderate polarity and unique selectivity, while also significantly enhancing thermal stability.

Key Characteristics:

  • High Thermal Stability: The arylene-modified backbone provides exceptional resistance to thermal degradation, allowing for maximum operating temperatures exceeding 400°C.[2][5] This is critical for the elution of high molecular weight and high-boiling point analytes.

  • Moderate Polarity: The inclusion of phenyl groups introduces a degree of polarity to the stationary phase. This allows for unique selectivity based on dipole-dipole and π-π interactions, which is beneficial for the separation of aromatic compounds and isomers.[6]

  • Low Bleed: The enhanced thermal stability directly translates to lower column bleed, even at elevated temperatures.[4] This is particularly advantageous for trace analysis and when using sensitive detectors like mass spectrometers (MS), as it improves signal-to-noise ratios and leads to cleaner mass spectra.[4]

  • Excellent Film-Forming Ability: Polysiloxanes containing arylene units have demonstrated good film-forming capabilities on the inner surface of fused-silica capillaries, leading to high column efficiencies.[2][6]

  • Chemical Inertness: The robust chemical structure of the stationary phase provides excellent inertness towards a wide range of analytes, including acidic and basic compounds.

Comparative Properties of GC Stationary Phases:

Stationary Phase TypePolarityMaximum Temperature (°C)Primary Separation Mechanism
100% DimethylpolysiloxaneNon-polar325-350Boiling Point
5% Phenyl / 95% DimethylpolysiloxaneLow325-350Boiling Point, some π-π interaction
(Oxybis(4,1-phenylene))bis(dimethylsilane)-based Moderate > 400 Boiling Point, Dipole-dipole, π-π interactions
Polyethylene Glycol (WAX)Polar250-280Hydrogen Bonding, Polarity

Synthesis and Immobilization of the Stationary Phase

The following is a representative protocol for the synthesis of a polysiloxane stationary phase using (Oxybis(4,1-phenylene))bis(dimethylsilane) as a key monomer and its subsequent immobilization in a fused-silica capillary.

Synthesis of the Polysiloxane Polymer

The synthesis involves the hydrolysis of the dimethylsilane monomer to a disilanol, followed by a condensation polymerization.

Protocol:

  • Hydrolysis of the Monomer:

    • Dissolve (Oxybis(4,1-phenylene))bis(dimethylsilane) in a suitable organic solvent (e.g., diethyl ether).

    • Slowly add a stoichiometric amount of water with a catalytic amount of a weak acid or base.

    • Stir the reaction mixture at room temperature until the hydrolysis to the corresponding disilanol is complete (monitor by TLC or NMR).

    • Isolate and purify the resulting (Oxybis(4,1-phenylene))bis(dimethylsilanol).

  • Condensation Polymerization:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the purified disilanol monomer with a suitable catalyst (e.g., a tin-based catalyst).

    • Heat the mixture with stirring to initiate the condensation polymerization, with the removal of water as a byproduct.

    • Continue the reaction until the desired polymer molecular weight and viscosity are achieved.

    • Terminate the reaction and purify the resulting polysiloxane polymer.

Immobilization in a Fused-Silica Capillary (Static Coating Method)

The static coating method is widely used for preparing high-efficiency capillary columns.[7]

Protocol:

  • Capillary Pre-treatment:

    • Thoroughly clean the inner surface of the fused-silica capillary by flushing with a sequence of solvents (e.g., methanol, dichloromethane, hexane).

    • To activate the surface silanol groups, perform a hydrothermal treatment by sealing the capillary filled with deionized water and heating it.[8]

    • Dry the capillary by purging with a dry, inert gas.

    • Deactivate the surface silanols by reacting them with a silylating agent (e.g., diphenyltetramethyldisilazane) to prevent peak tailing of polar analytes.

  • Coating Solution Preparation:

    • Prepare a dilute solution (e.g., 0.2-0.5% w/v) of the synthesized polysiloxane polymer in a volatile organic solvent (e.g., pentane or dichloromethane).

    • Add a small amount of a cross-linking agent (e.g., a vinyl-containing siloxane) and a radical initiator (e.g., dicumyl peroxide) to the solution.

  • Static Coating:

    • Fill the pre-treated capillary with the coating solution.

    • Seal one end of the capillary.

    • Connect the open end to a vacuum source and carefully evaporate the solvent under controlled temperature. This leaves a thin, uniform film of the polymer on the inner wall of the capillary.

  • Cross-linking and Bonding:

    • Once the solvent is completely removed, purge the capillary with an inert gas.

    • Heat the capillary to a temperature that activates the radical initiator, inducing cross-linking of the polymer chains and bonding to the silica surface. This immobilization prevents the stationary phase from being stripped during solvent injections or at high temperatures.

Column Installation and Conditioning

Proper installation and conditioning are crucial for achieving optimal performance and longevity of your GC column.

Protocol:

  • Column Installation:

    • Ensure the GC oven, injector, and detector are cool.

    • Carefully cut both ends of the capillary column to ensure a clean, square cut.

    • Install the column in the injector and detector according to the instrument manufacturer's instructions, ensuring the correct insertion distances.

    • Establish carrier gas flow through the column. Before heating, purge the column with carrier gas for 15-30 minutes to remove any oxygen.

  • Leak Check:

    • Perform a thorough leak check of all connections using an electronic leak detector. The presence of oxygen in the carrier gas at high temperatures will irreversibly damage the stationary phase.

  • Column Conditioning:

    • With the carrier gas flowing, heat the column from a low initial temperature (e.g., 50°C) to the maximum isothermal operating temperature at a ramp rate of 5-10°C/minute.

    • Hold at the maximum temperature for 1-2 hours, or until a stable baseline is achieved. For columns with thicker films, a longer conditioning time may be necessary.

    • Monitor the detector signal during conditioning. The baseline should be stable and low after the conditioning process is complete.

Method Development Guidelines

Developing a robust GC method requires careful optimization of several key parameters.

Logical Workflow for Method Development:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis sp1 Weigh API sp2 Dissolve in Solvent sp1->sp2 sp3 Filter Solution sp2->sp3 gc1 Inject Sample sp3->gc1 gc2 Separation on Arylene-Siloxane Column gc1->gc2 gc3 MS Detection gc2->gc3 da1 Peak Integration gc3->da1 da2 Impurity Identification (Mass Spectra Library) da1->da2 da3 Quantification da2->da3

Caption: Workflow for pharmaceutical impurity analysis.

Conclusion

Stationary phases derived from (Oxybis(4,1-phenylene))bis(dimethylsilane) represent a significant advancement in high-temperature gas chromatography. Their exceptional thermal stability, moderate polarity, and low-bleed characteristics provide chromatographers with a powerful tool for analyzing challenging samples in various fields, from environmental science to pharmaceutical quality control. By following the detailed protocols and guidelines presented in this document, researchers can effectively leverage the unique properties of these advanced stationary phases to achieve superior separation performance and analytical results.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC. (2022, May 29). Study Explores New Stationary Phases for High-Temperature Gas Chromatography. Retrieved from [Link]

  • LCGC. (2022, August 4). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. Retrieved from [Link]

  • American Laboratory. (2006, March 1). Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. Retrieved from [Link]

  • Pharma Times. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

  • SCIRP. (2019). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1,4-Diphenyltriphenylene grafted polysiloxane as a stationary phase for gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase. Retrieved from [Link]

  • RSC Publishing. (n.d.). High temperature stationary phase of polysiloxane containing N,N′-bis(diphenylsilyl) tetramethylcyclodisilazane for gas chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Liquid crystalline polysiloxane polymer as stationary phase in gas chromatography capillary column for the separation of dioxin/furan compounds. Retrieved from [Link]

  • Index of /. (n.d.). GC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diphenyltriphenylene grafted polysiloxane as a stationary phase for gas chromatography. Retrieved from [Link]

  • American Laboratory. (2008, May 29). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. Retrieved from [Link]

  • LCGC International. (n.d.). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • American Laboratory. (n.d.). Flexible Fused Silica Capillary: A Review of Internal Surface Chemistry. Retrieved from [Link]

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Application of (Oxybis(4,1-phenylene))bis(dimethylsilane) in high-temperature polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Integration of the (Oxybis(4,1-phenylene))bis(dimethylsilane) Moiety in High-Temperature Polymers

Introduction: Enhancing Polymer Performance at the Extremes

High-temperature polymers are critical for innovation in demanding fields such as aerospace, microelectronics, and automotive engineering.[1] Materials like aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[2][3] However, they often suffer from poor processability due to high glass transition temperatures (Tg) and limited solubility, alongside susceptibility to atomic oxygen erosion in low Earth orbit environments. A key strategy to mitigate these challenges is the incorporation of organosilicon moieties into the polymer backbone.[1][4]

This application note focuses on the (Oxybis(4,1-phenylene))bis(dimethylsilane) chemical backbone and its role in creating advanced, high-performance polymers. While the parent compound, (Oxybis(4,1-phenylene))bis(dimethylsilane), is a foundational structure, it is typically integrated into polymer chains via its functionalized derivatives, most notably as a diamine (e.g., bis(p-aminophenoxy)dimethylsilane or APDS).[5] The introduction of this flexible siloxane linkage imparts a unique combination of properties, including enhanced thermal oxidative stability, improved melt processability, and increased flexibility, without significantly compromising the desirable high-temperature characteristics of the parent polymer.[6]

This guide provides researchers and materials scientists with a comprehensive overview of the chemistry, synthesis protocols, and performance characteristics of polymers modified with this siloxane structure.

Part 1: The Scientific Basis for Performance Enhancement

Core Structure and Intrinsic Properties

The fundamental unit, (Oxybis(4,1-phenylene))bis(dimethylsilane), possesses a unique molecular architecture. The presence of the dimethylsiloxane group [Si(CH₃)₂] and the ether linkage (-O-) between the phenyl rings introduces a high degree of rotational freedom and a wide bond angle in the polymer backbone.[2] This contrasts sharply with the rigid, planar structures of conventional aromatic polymers.

Key Structural Contributions:

  • Flexibility: The Si-O-Si bond is significantly more flexible than the aromatic C-C bonds, which lowers the glass transition temperature and improves the melt processability of the resulting polymer.[2]

  • Thermal Stability: The high bond energy of the siloxane linkage contributes to the material's inherent thermal stability. Upon exposure to extreme temperatures in an oxygen-containing atmosphere, the siloxane segments can undergo oxidative crosslinking, ultimately forming a passive, inorganic silica (SiO₂) layer on the polymer's surface.[5][6] This silica char layer acts as a barrier, protecting the underlying material from further thermal degradation.[5]

  • Hydrophobicity: The nonpolar nature of the methyl groups attached to the silicon atoms imparts a hydrophobic character to the polymer surface, reducing moisture uptake.

  • Adhesion: Incorporating siloxane segments into the polyimide backbone can improve adhesion between the polymer and inorganic materials or metal substrates.[2]

Mechanism of Thermal Oxidative Stabilization

The significant improvement in thermal stability is a primary driver for incorporating siloxane structures into high-temperature polymers.[6] At elevated temperatures (e.g., >400 °C) in the presence of air, the dimethylsilyl groups are susceptible to oxidation. This process leads to the formation of a stable, glass-like silica layer on the surface.

cluster_0 Polymer Surface at High Temperature (Air) cluster_1 Transformation Process cluster_2 Resulting Structure P Polymer Matrix (Siloxane-Modified Polyimide) R Oxidative Crosslinking of Siloxane Groups P->R Heat O2 Oxygen (O₂) O2->R S Inorganic Silica (SiO₂) Passivation Layer R->S B Bulk Polymer (Protected) S->B Shields

Caption: High-temperature oxidation of siloxane groups forms a protective silica layer.

Part 2: Application in Polyimide Synthesis

Polyimides are a principal class of polymers benefiting from siloxane modification.[7] The synthesis is typically a two-step process involving the creation of a soluble poly(amic acid) (PAA) precursor, followed by a chemical or thermal imidization to form the final polyimide.[8]

Protocol: Synthesis of a Siloxane-Modified Polyimide

This protocol describes the synthesis of a polyimide using a siloxane-containing diamine, which incorporates the (Oxybis(4,1-phenylene))bis(dimethylsilane) moiety, and a standard aromatic dianhydride.

Materials:

  • Siloxane Diamine (e.g., Bis(p-aminophenoxy)dimethylsilane - APDS)

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic Anhydride (dehydrating agent)

  • Pyridine (catalyst)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the pre-weighed siloxane diamine monomer.

  • Dissolution: Add anhydrous NMP to the flask to dissolve the diamine. The goal is typically a solution with a solid content of 15-20 wt%. Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.

    • Rationale: Anhydrous solvent and an inert atmosphere are crucial to prevent side reactions with the highly reactive dianhydride monomer.

  • Poly(amic acid) Formation: Add the aromatic dianhydride to the solution in small portions over 30 minutes. An equimolar ratio of diamine to dianhydride is critical for achieving high molecular weight.

    • Rationale: Portion-wise addition helps control the exothermic reaction and maintain a homogenous solution viscosity.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor.[8]

  • Chemical Imidization: To the viscous PAA solution, add acetic anhydride and pyridine. The typical molar ratio of acetic anhydride to the repeating unit is 2:1, with pyridine used in a 1:1 ratio with the anhydride.

    • Rationale: Acetic anhydride acts as a dehydrating agent to facilitate the cyclization of the amic acid to the imide ring, while pyridine catalyzes the reaction.[3]

  • Imidization Reaction: Stir the mixture at room temperature for another 12-24 hours.

  • Precipitation and Purification: Pour the resulting polyimide solution slowly into a beaker containing vigorously stirred methanol. The polyimide will precipitate as a fibrous or powdery solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with fresh methanol multiple times to remove residual solvent and reagents.

  • Drying: Dry the purified polyimide in a vacuum oven at 120 °C for 24 hours to remove all traces of solvent.[3]

Synthesis and Processing Workflow

The following diagram outlines the complete workflow from monomer selection to final film casting.

Monomers 1. Monomer Selection - Siloxane Diamine - Aromatic Dianhydride PAA 2. Polycondensation (in NMP, N₂ atm) Formation of Poly(amic acid) Monomers->PAA Imidization 3. Imidization - Chemical (Ac₂O/Py) - Thermal PAA->Imidization Purification 4. Precipitation & Purification (Methanol) Imidization->Purification Polymer 5. Dried Polyimide Resin Purification->Polymer Processing 6. Film Casting or Molding Polymer->Processing

Caption: General workflow for the synthesis and processing of siloxane-polyimides.

Part 3: Performance Characterization and Data

Analytical Techniques

To confirm the successful synthesis and evaluate the properties of siloxane-modified polymers, a suite of analytical techniques is employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the monomers and the final polymer.[3]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.[3]

  • Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the weight loss of a sample as a function of temperature. Key metrics include the temperature at 5% weight loss (T₅) and the char yield at high temperatures (e.g., 800 °C).[6][8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insight into the material's operational temperature range and processability.[9]

Comparative Performance Data

The incorporation of siloxane units leads to measurable changes in polymer properties. The table below presents typical data comparing a standard aromatic polyimide with a siloxane-modified counterpart.

PropertyStandard Aromatic PolyimideSiloxane-Modified PolyimideRationale for Change
Glass Transition Temp. (Tg) > 350 °C250 - 300 °CIncreased chain flexibility from Si-O bonds lowers Tg.
5% Weight Loss Temp. (T₅, Air) ~550 °C> 540 °C[6]Minimal reduction; high Si-O bond energy maintains stability.
10% Weight Loss Temp. (T₁₀, Air) ~580 °C> 585 °C[6]Formation of a protective silica layer enhances stability at higher temperatures.[5]
Melt Viscosity Very High / Non-processableLower / Processable[6]Reduced Tg and increased chain mobility enhance melt flow.
Moisture Absorption 1.0 - 3.0 %< 1.0 %Hydrophobic Si-CH₃ groups repel water.
Tensile Strength 100 - 120 MPa80 - 100 MPaFlexible siloxane segments can slightly reduce ultimate strength.

Data are representative and can vary based on the specific monomers and siloxane content.

Part 4: Key Applications and Outlook

The unique combination of high-temperature resistance, processability, and durability makes siloxane-modified polymers highly valuable in several advanced technology sectors.

  • Aerospace: These materials are used for manufacturing lightweight composites, thermal insulation, and protective coatings on spacecraft.[1][10] Their resistance to atomic oxygen and extreme temperature cycling is particularly advantageous for applications in low Earth orbit.[10][11]

  • Microelectronics: Due to their low dielectric constant, high thermal stability, and good adhesion, they serve as interlayer dielectrics, protective coatings for integrated circuits, and flexible substrates for printed electronics.[2][7]

  • Adhesives and Sealants: The ability to withstand high temperatures makes them suitable for use as high-performance adhesives and sealants in aircraft engines and other demanding industrial applications.[10][11]

The continued development of polymers incorporating the (Oxybis(4,1-phenylene))bis(dimethylsilane) backbone and related structures is poised to push the boundaries of material performance, enabling the creation of more durable, reliable, and processable components for next-generation technologies.

References

  • Thermal Stability of Polyimide Resins Containing Siloxane Structure and Their High Temperature Structural Evolution. (2021). Chemical Journal of Chinese Universities. Available at: [Link]

  • Sun, S. P., Murarka, S. P., & Lee, C. J. (1988). Thermal stability of polyimidesiloxane (SIM‐2000). Journal of Vacuum Science & Technology B: Microelectronics Processing and Phenomena. Available at: [Link]

  • Xu, X., et al. (2020). High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure. Materials. Available at: [Link]

  • The Versatile Applications of Organosilicon Compounds in Chemical Synthesis. (n.d.). Meridional Tech. Available at: [Link]

  • Aerospace Silicone Applications. (n.d.). Silfluo. Available at: [Link]

  • Introduction of Organosilicon Materials. (2020). Wiley-VCH. Available at: [Link]

  • Lee, M., et al. (2020). Preparation and Properties of Poly(imide-siloxane) Copolymer Composite Films with Micro-Al2O3 Particles. MDPI. Available at: [Link]

  • High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure. (2020). MDPI. Available at: [Link]

  • (Oxybis(4,1-phenylene))bis(dimethylsilane). (n.d.). PubChem. Available at: [Link]

  • Chen, W., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI. Available at: [Link]

  • Applications of rubber compounds in Aerospace Industries. (2024). SRK Polymers. Available at: [Link]

  • Synthesis and characterization of aromatic poly(ether-imide)s based on bis(4-(3,4-dicarboxyphenoxy)phenyl)-R,R-silane anhydrides (R= Me, Ph) - Spontaneous formation of surface micropores from THF solutions. (2014). ResearchGate. Available at: [Link]

  • Shaltyko, G., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. National Institutes of Health. Available at: [Link]

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Application Notes and Protocols: (Oxybis(4,1-phenylene))bis(dimethylsilane) as a Versatile Precursor for Novel Organosilicon Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organosilicon polymers have garnered significant attention in materials science due to their unique combination of properties, including high thermal stability, excellent dielectric properties, gas permeability, and biocompatibility.[1] A key strategy in tuning the properties of these materials is the incorporation of specific organic moieties into the polymer backbone. The monomer, (Oxybis(4,1-phenylene))bis(dimethylsilane), also known as bis[(p-dimethylsilyl)phenyl] ether, offers a compelling building block for the synthesis of advanced organosilicon polymers. Its structure, featuring a flexible diphenyl ether linkage between two reactive dimethylsilyl groups, allows for the creation of polymers with enhanced thermal and mechanical properties.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing (Oxybis(4,1-phenylene))bis(dimethylsilane) as a precursor for novel organosilicon materials. We will delve into the synthesis of high-performance poly(silylene ether)s through hydrosilylation polymerization, their characterization, and potential applications.

Precursor Profile: (Oxybis(4,1-phenylene))bis(dimethylsilane)

A thorough understanding of the precursor is fundamental to its successful application in polymer synthesis.

PropertyValueSource
Chemical Formula C₁₆H₂₂OSi₂
Molecular Weight 286.52 g/mol
CAS Number 13315-17-8
Appearance Colorless to light yellow liquidGeneral knowledge
Boiling Point 138°C
Melting Point <25°C
Flash Point >110°C
Storage Inert atmosphere, room temperature

Synthetic Pathway: Hydrosilylation Polymerization

Hydrosilylation is a powerful and versatile reaction for the formation of silicon-carbon and silicon-oxygen bonds. In the context of polymer chemistry, it allows for the efficient synthesis of poly(silylene ether)s from bis-silane and bis-alkyne or diol monomers.[2] The reaction involves the addition of a Si-H bond across an unsaturated bond, typically catalyzed by a platinum complex such as Karstedt's catalyst.

Here, we present a detailed protocol for the synthesis of a novel poly(silylene ether) via the hydrosilylation polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane) with a diacetylene comonomer.

Protocol 1: Synthesis of Poly[(oxybis(4,1-phenylene))bis(dimethylsilylene)-alt-1,4-diethynylbenzene]

This protocol details the synthesis of a high-molecular-weight poly(silylene ether) with alternating diphenyl ether and phenylene ethynylene units in the backbone.

Materials:

  • (Oxybis(4,1-phenylene))bis(dimethylsilane) (≥95%)

  • 1,4-Diethynylbenzene (≥98%)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, 2% Pt)

  • Anhydrous toluene (≥99.8%)

  • Methanol (ACS grade)

  • Hexanes (ACS grade)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Temperature-controlled oil bath

  • Filtration apparatus

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers Equimolar (Oxybis(4,1-phenylene))bis(dimethylsilane) & 1,4-Diethynylbenzene Mix Dissolve Monomers in Toluene Monomers->Mix Solvent Anhydrous Toluene Solvent->Mix Flask Dry Two-Neck Flask under Inert Atmosphere Flask->Mix Catalyst Add Karstedt's Catalyst Mix->Catalyst via syringe Heat Heat at 80°C Catalyst->Heat monitor viscosity Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter and Wash with Methanol Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Product Final Polymer Dry->Final_Product Characterize

Caption: Experimental workflow for the synthesis of the poly(silylene ether).

Procedure:

  • Preparation of the Reaction Vessel: A two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is thoroughly dried in an oven and cooled under a stream of argon or nitrogen.

  • Monomer Dissolution: In an inert atmosphere (glovebox or Schlenk line), add equimolar amounts of (Oxybis(4,1-phenylene))bis(dimethylsilane) and 1,4-diethynylbenzene to the flask. Add anhydrous toluene to achieve a monomer concentration of approximately 1 M. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: While stirring, add Karstedt's catalyst solution (approximately 10 ppm of Pt relative to the monomers) to the reaction mixture via a syringe.

  • Polymerization: Heat the reaction mixture to 80°C in an oil bath. The progress of the polymerization can be monitored by the increase in viscosity of the solution. The reaction is typically complete within 2-4 hours.

  • Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a white or off-white solid.

  • Purification: Decant the solvent and wash the polymer several times with fresh methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of the Resulting Polymer

A comprehensive characterization of the synthesized polymer is essential to confirm its structure and evaluate its properties.

Logical Relationship Diagram:

CharacterizationLogic cluster_structure Structural Analysis cluster_properties Property Evaluation NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) FTIR FT-IR Spectroscopy GPC Gel Permeation Chromatography (GPC) TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Polymer Synthesized Polymer Polymer->NMR Confirms chemical structure Polymer->FTIR Identifies functional groups Polymer->GPC Determines molecular weight & polydispersity Polymer->TGA Evaluates thermal stability Polymer->DSC Determines glass transition temperature (Tg)

Caption: Logical flow for the characterization of the synthesized polymer.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the diphenyl ether and diethynylbenzene units, as well as the methyl protons on the silicon atoms.
¹³C NMR Resonances for the aromatic carbons, the ethynyl carbons, and the methyl carbons attached to silicon.
²⁹Si NMR A characteristic signal for the silicon atoms in the polymer backbone.
FT-IR Absence of the Si-H stretching vibration (around 2100-2200 cm⁻¹) from the precursor and the ≡C-H stretch (around 3300 cm⁻¹) from the diacetylene. Appearance of characteristic peaks for the Si-CH₃ and Ar-O-Ar bonds.[3]
GPC A monomodal distribution indicating successful polymerization, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
TGA High thermal stability, with a decomposition temperature (Td) typically above 400°C in a nitrogen atmosphere, characteristic of silicon-containing arylacetylene resins.[3]
DSC A distinct glass transition temperature (Tg), which will depend on the polymer's molecular weight and structure.

Potential Applications

The unique combination of a flexible ether linkage and rigid aromatic units in the polymer backbone makes these materials promising candidates for a variety of high-performance applications.

  • High-Performance Elastomers: The flexibility imparted by the ether linkage can lead to materials with good elastomeric properties and high thermal stability.

  • Dielectric Materials: The low polarity of the siloxane and hydrocarbon backbone can result in materials with low dielectric constants and low loss tangents, making them suitable for applications in microelectronics.

  • Gas Separation Membranes: The tailored free volume and chemical affinity of these polymers can be exploited for the selective separation of gases.

  • Advanced Coatings: Their thermal stability and potential for forming protective silica or silicon carbide layers upon pyrolysis make them suitable for high-temperature coatings.

Conclusion

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a highly valuable and versatile monomer for the synthesis of novel organosilicon polymers. The hydrosilylation polymerization protocol presented here provides a reliable method for producing high-molecular-weight poly(silylene ether)s with tunable properties. The resulting materials exhibit excellent thermal stability and have the potential for use in a wide range of advanced applications. Further exploration of different comonomers and polymerization techniques will undoubtedly lead to the development of an even broader class of high-performance organosilicon materials based on this promising precursor.

References

  • Seedion. (oxybis(4,1-phenylene))bis(dimethylsilane). [Link]

  • Shi, H., Yang, J., Li, Z., & He, C. (2018). Introduction of Organosilicon Materials.
  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • MDPI. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]

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Application Notes & Protocols: A Guide to Surface Functionalization with (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Dipodal Aromatic Silanes

Surface modification is a cornerstone of modern materials science, enabling the precise tailoring of interfacial properties for a vast array of applications, from advanced biomedical devices to cutting-edge electronics.[1][2] Among the diverse chemical tools available for this purpose, organosilanes stand out for their ability to form robust, covalent bonds with hydroxyl-rich surfaces such as glass, silicon, and metal oxides.[3] This guide focuses on a unique dipodal aromatic silane, (Oxybis(4,1-phenylene))bis(dimethylsilane), a molecule offering a rigid, well-defined spacer group that can be advantageous for creating organized and thermally stable monolayers.

Unlike the more common trialkoxy- or trichlorosilanes, this molecule possesses two reactive dimethylsilyl (Si-H) groups. The functionalization mechanism relies on a dehydrogenative coupling reaction between the hydrosilane and surface silanol (Si-OH) groups.[4][5][6] This process forms a stable siloxane (Si-O-Si) bond and releases hydrogen gas as the only byproduct, offering a clean and efficient surface modification strategy.[4] This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to successfully functionalize surfaces with (Oxybis(4,1-phenylene))bis(dimethylsilane).

Core Principles: The Chemistry of Hydrosilane-Based Surface Functionalization

The success of any surface modification protocol hinges on a thorough understanding of the underlying chemical principles. The functionalization process with (Oxybis(4,1-phenylene))bis(dimethylsilane) can be broken down into three key stages:

  • Substrate Preparation & Hydroxylation: The density of reactive silanol (Si-OH) groups on the substrate surface is paramount. Most inorganic substrates like silicon wafers and glass slides possess a native oxide layer that needs to be cleaned and activated to maximize the number of available hydroxyl groups for reaction.[2] Inadequate cleaning and hydroxylation are common sources of poor monolayer formation.

  • Dehydrogenative Silanization: The core of the process involves the reaction of the dimethylsilyl groups with the surface silanols. This can be carried out in either a solution phase or a gas phase. The choice of method depends on the desired film quality, substrate geometry, and available equipment. Gas-phase deposition often leads to more uniform, thinner films, while solution-phase methods are generally simpler to implement.[7][8]

  • Post-Deposition Treatment & Characterization: After the initial deposition, a curing step is often employed to drive the reaction to completion and promote cross-linking between adjacent silane molecules, enhancing the stability of the monolayer. Subsequently, a rigorous characterization of the functionalized surface is essential to validate the success of the procedure.

Experimental Workflow Overview

G Prep1 Substrate Cleaning (e.g., Piranha, RCA-1) Prep2 Surface Hydroxylation Prep1->Prep2 Func1 Solution-Phase or Gas-Phase Deposition Prep2->Func1 Post1 Curing/Annealing Func1->Post1 Func2 (Oxybis(4,1-phenylene))bis(dimethylsilane) Func2->Func1 Post2 Rinsing & Drying Post1->Post2 Post3 Surface Characterization Post2->Post3

Caption: High-level workflow for surface functionalization.

Detailed Step-by-Step Protocol

This protocol is a generalized procedure and may require optimization based on the specific substrate and application.

Part 1: Substrate Preparation (Example: Silicon Wafers or Glass Slides)

Causality: The goal of this step is to remove organic and inorganic contaminants and to generate a high density of surface silanol groups, which are the reactive sites for the silanization reaction.

Materials:

  • Substrates (e.g., silicon wafers, borosilicate glass slides)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen or Argon gas, high purity

  • Glass beakers and slide carriers

Protocol (Piranha Cleaning - EXTREME CAUTION ):

  • Place substrates in a glass slide carrier.

  • In a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

  • Immerse the substrates in the Piranha solution for 30-60 minutes at room temperature or briefly heated to 90°C.[9]

  • Carefully remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a stream of high-purity nitrogen or argon gas. The substrates should be used immediately for the best results.

Part 2: Surface Functionalization

A. Solution-Phase Deposition

Causality: This method utilizes a solvent to deliver the silane to the hydroxylated surface. The choice of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

Materials:

  • (Oxybis(4,1-phenylene))bis(dimethylsilane)

  • Anhydrous toluene or other suitable anhydrous solvent

  • Clean, dry glassware for the reaction

  • Inert atmosphere glovebox or Schlenk line (recommended)

Protocol:

  • Work in an inert atmosphere (glovebox or Schlenk line) to minimize exposure to ambient moisture.

  • Prepare a 1-5 mM solution of (Oxybis(4,1-phenylene))bis(dimethylsilane) in anhydrous toluene.

  • Place the freshly cleaned and dried substrates in the silane solution.

  • Allow the reaction to proceed for 2-12 hours at room temperature. Gentle agitation may improve uniformity.

  • After the reaction period, remove the substrates from the solution.

  • Rinse the substrates sequentially with fresh toluene, then isopropanol or ethanol to remove any physisorbed silane molecules.

  • Dry the functionalized substrates under a stream of nitrogen or argon.

B. Gas-Phase Deposition

Causality: This method exposes the substrate to the silane in a vapor state, which can lead to the formation of a more uniform monolayer with less chance of multilayer aggregation.[8]

Materials:

  • (Oxybis(4,1-phenylene))bis(dimethylsilane)

  • Vacuum oven or desiccator

  • Small container for the silane (e.g., aluminum foil cup)

Protocol:

  • Place the freshly cleaned and dried substrates inside a vacuum oven or desiccator.

  • In a separate small container, place a few drops of (Oxybis(4,1-phenylene))bis(dimethylsilane).

  • Place the container with the silane inside the vacuum chamber, ensuring it is not in direct contact with the substrates.

  • Evacuate the chamber to a moderate vacuum. The reduced pressure will increase the vapor pressure of the silane.

  • Allow the deposition to proceed for 2-6 hours at a slightly elevated temperature (e.g., 50-70°C) to facilitate vaporization and surface reaction.

  • Vent the chamber with an inert gas (nitrogen or argon).

  • Remove the substrates and rinse with an appropriate solvent (e.g., toluene or acetone) to remove any loosely bound molecules.

  • Dry the substrates under a stream of nitrogen or argon.

Part 3: Post-Deposition Curing and Characterization

Causality: Curing helps to form additional covalent bonds between the silane and the surface, as well as potentially between adjacent silane molecules, leading to a more stable and durable film. Characterization is a non-negotiable step to confirm the presence and quality of the functionalized layer.

Protocol:

  • Curing: Place the functionalized and rinsed substrates in an oven at 100-120°C for 30-60 minutes.

  • Characterization: Analyze the surfaces using appropriate techniques to confirm successful functionalization.

Data Presentation and Characterization

A multi-technique approach is essential for a comprehensive understanding of the modified surface.

Technique Parameter Measured Expected Outcome for Successful Functionalization
Contact Angle Goniometry Static water contact angleAn increase in hydrophobicity (higher contact angle) compared to the clean, hydrophilic substrate, reflecting the aromatic nature of the silane.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesAppearance of Si 2p and C 1s peaks corresponding to the silane. The high-resolution C 1s spectrum should show components for C-Si, C-C/C-H, and C-O bonds.
Ellipsometry Film thicknessA uniform film thickness in the range of 1-2 nm, consistent with a monolayer or near-monolayer coverage.
Atomic Force Microscopy (AFM) Surface topography and roughnessA smooth surface with low root-mean-square (RMS) roughness, indicating a uniform film without significant aggregation.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Vibrational modes of chemical bondsDisappearance of the Si-H stretching peak (around 2100-2200 cm⁻¹) and the appearance of characteristic aromatic C-H and Si-O-Si peaks.

Self-Validation and Troubleshooting

A robust protocol includes self-validating checkpoints.

  • Hydrophilicity Check: Before silanization, the cleaned substrate should be highly hydrophilic, with a water contact angle close to 0°. If not, the cleaning step was insufficient.

  • Control Samples: Always process a control substrate (cleaned but not functionalized) in parallel to provide a baseline for all characterization measurements.

  • Inconsistent Results: If characterization results are inconsistent across the surface, it may indicate non-uniform cleaning, moisture contamination during deposition, or silane aggregation. Revisit the cleaning protocol and ensure anhydrous conditions for the reaction.

Chemical Reaction Pathway

G cluster_reaction Dehydrogenative Coupling Reaction Reactants Substrate-Si-OH + H-Si(CH₃)₂-R-Si(CH₃)₂-H Transition [Catalyst or Heat] Reactants->Transition Products Substrate-Si-O-Si(CH₃)₂-R-Si(CH₃)₂-H + H₂ (g) Transition->Products Note R = -(C₆H₄)-O-(C₆H₄)-

Caption: Reaction of a surface silanol with a hydrosilane.

Conclusion

The protocol outlined in this document provides a detailed framework for the successful surface functionalization of hydroxyl-bearing substrates with (Oxybis(4,1-phenylene))bis(dimethylsilane). By understanding the causality behind each step—from meticulous substrate preparation to rigorous post-deposition characterization—researchers can create well-defined, stable, and functional surfaces. This dipodal aromatic silane offers unique structural properties that can be leveraged in the development of advanced materials for a multitude of scientific and industrial applications.

References

  • Maji, P. K., & Naidu, V. R. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. ACS Applied Materials & Interfaces, 6(15), 13085–13093. [Link]

  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. [Link]

  • Bidal, Y. D., et al. (2017). Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On-demand: Application of a Silane/Alcohol Pair as a Liquid Organic Hydrogen Carrier. Chemistry – A European Journal, 23(45), 10815–10821. [Link]

  • Couture, G., et al. (2016). Gas phase silanization for silicon nanowire sensors and other lab-on-a-chip systems. physica status solidi (a), 213(5), 1356-1363. [Link]

  • Brandow, S. L., et al. (2008). Formation of aromatic siloxane self-assembled monolayers. Langmuir, 24(8), 3888-96. [Link]

  • Szeliga, T., et al. (2024). Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols. New Journal of Chemistry, 48(3), 1148-1153. [Link]

  • Linford, M. R., & Vanfleet, M. B. (2018). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers. BYU ScholarsArchive. [Link]

  • Dehydrogenative coupling of silanes. (2023). In Wikipedia. [Link]

  • RSC Publishing. (2020). Dehydrogenative coupling of POSS silanols with hydrosilanes catalyzed by B(C6F5)3 and subsequent transformations. ResearchGate. [Link]

  • Scheres, L., et al. (2018). Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. Langmuir, 34(33), 9654–9663. [Link]

  • Harvard University. (2015). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. [Link]

  • Wang, Y., & Lieberman, M. (2014). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. [Link]

  • Zhu, C., et al. (2023). Surface modifications of biomaterials in different applied fields. Military Medical Research, 10(1), 46. [Link]

  • Jahan, A., & Tabrizian, M. (2024). Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications. Bioengineering, 11(1), 73. [Link]

  • Fadeev, A. Y., & McCarthy, T. J. (2010). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Langmuir, 26(18), 14856–14863. [Link]

  • Gelest. (n.d.). Silanes and Surface Modification. [Link]

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Application Notes & Protocols: Fabricating Low-κ Dielectric Layers with (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless scaling of integrated circuits necessitates the use of interlayer dielectric (ILD) materials with progressively lower dielectric constants (κ) to mitigate resistance-capacitance (RC) delay, signal crosstalk, and power dissipation. Organosilicate polymers have emerged as leading candidates, offering a tunable dielectric constant and compatibility with existing fabrication workflows. This document provides a detailed guide on the application of (Oxybis(4,1-phenylene))bis(dimethylsilane) , a key organosilicon precursor, in the fabrication of high-performance, low-κ dielectric films. We will explore the underlying polymerization chemistry, provide step-by-step protocols for spin-on deposition and curing, and discuss the characterization of the resulting dielectric layers.

Introduction: The Imperative for Low-κ Dielectrics

As transistor dimensions shrink into the nanometer scale, the interconnects—the wiring that links these transistors—become a primary bottleneck for device performance. The insulating material separating these wires, the ILD, is critical. Traditionally, silicon dioxide (SiO₂) was the material of choice, but its relatively high dielectric constant (κ ≈ 3.9-4.2) is no longer sufficient for advanced technology nodes.

The primary strategy for reducing the dielectric constant involves two main approaches:

  • Lowering Bond Polarizability: Replacing the highly polar Si-O bonds in the silica network with less polar bonds, such as Si-C, C-H, and Si-H.

  • Introducing Porosity: Incorporating voids or free volume into the material, as air has a dielectric constant of ~1.

Organosilicon precursors are instrumental in achieving these goals. They serve as the building blocks for carbon-doped silica films, often referred to as organosilicate glasses (OSG) or SiCOH materials. The specific precursor chemistry dictates the final properties of the dielectric film, including its dielectric constant, thermal stability, mechanical strength, and hydrophobicity.

(Oxybis(4,1-phenylene))bis(dimethylsilane) , also known as Bis[(p-dimethylsilyl)phenyl]ether, is a promising precursor for this application. Its molecular structure, featuring two Si-H functional groups and a bulky, aromatic ether backbone, is ideally suited for creating a thermally stable, low-polarity polymer network.

The Core Mechanism: Platinum-Catalyzed Hydrosilylation

The transformation of the (Oxybis(4,1-phenylene))bis(dimethylsilane) monomer into a robust, cross-linked dielectric film is achieved through a platinum-catalyzed hydrosilylation reaction . This is an addition reaction where the silicon-hydride (Si-H) bonds of the precursor react across the unsaturated carbon-carbon triple bonds (C≡C) of a suitable cross-linking agent, such as a diethynyl-functionalized aromatic compound (e.g., 1,4-diethynylbenzene).

This process is highly efficient and clean, as it proceeds without the formation of volatile by-products, leading to minimal film shrinkage during the curing process. The most commonly used catalyst for this reaction is Karstedt's catalyst, a platinum(0) complex known for its high activity at low concentrations.

The resulting polymer network, a poly(silylenephenylenevinylene) derivative, combines the thermal stability of the aromatic ether backbone with the low polarity of the silicon-carbon linkages, resulting in a material with desirable dielectric properties.

Hydrosilylation_Mechanism cluster_reactants Reactants Monomer (Oxybis(4,1-phenylene))bis(dimethylsilane) (Si-H functional groups) Process Hydrosilylation (Addition Reaction) Monomer->Process Crosslinker Diethynyl Aromatic Compound (C≡C functional groups) Crosslinker->Process Catalyst Karstedt's Catalyst (Pt Complex) Catalyst->Process catalyzes Product Cross-linked Poly(silyl ether) Network (Dielectric Film) Process->Product

Figure 1: Conceptual workflow of the platinum-catalyzed hydrosilylation polymerization to form the dielectric network.

Experimental Protocols

This section provides detailed protocols for the formulation of a spin-on-glass (SOG) solution and the subsequent fabrication and curing of the dielectric film.

Materials and Reagents
ReagentSupplierPurityNotes
(Oxybis(4,1-phenylene))bis(dimethylsilane)Sigma-Aldrich>96%Dihydrosilane monomer. Store under inert atmosphere.
1,4-Diethynylbenzene

Application Note: High-Resolution Separation of Complex Polybrominated Diphenyl Ether (PBDE) Mixtures in Environmental Matrices Using (Oxybis(4,1-phenylene))bis(dimethylsilane)-Based Gas Chromatography Columns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the separation and analysis of complex mixtures of Polybrominated Diphenyl Ethers (PBDEs) using gas chromatography coupled with mass spectrometry (GC-MS). The protocols detailed herein leverage the unique selectivity of stationary phases based on the (Oxybis(4,1-phenylene))bis(dimethylsilane) moiety, commonly found in 5% phenyl-methylpolysiloxane columns. We will delve into the mechanistic principles behind the separation, provide detailed, field-proven protocols for sample preparation and instrumental analysis, and discuss the self-validating systems that ensure data trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the analysis of halogenated aromatic compounds in complex matrices.

Introduction: The Chromatographic Challenge of PBDEs and the Role of Phenyl-Based Stationary Phases

Polybrominated Diphenyl Ethers (PBDEs) are a class of persistent organic pollutants (POPs) used as flame retardants in a wide array of consumer and industrial products.[1][2] Their structural diversity, with 209 possible congeners, and their presence in complex environmental matrices such as soil, sediment, and biological tissues, present a significant analytical challenge.[1][2][3] Effective separation of these congeners is critical for accurate quantification and toxicological assessment.

The analysis of PBDEs is complicated by their high boiling points and susceptibility to thermal degradation, particularly for highly brominated congeners like BDE-209.[4][5][6][7] The choice of gas chromatography (GC) column is therefore paramount to achieving a successful separation. Stationary phases incorporating the (Oxybis(4,1-phenylene))bis(dimethylsilane) chemical backbone, often referred to as 5% phenyl-methylpolysiloxane phases (e.g., Agilent J&W DB-5ms, PerkinElmer Elite-5ht), offer a unique selectivity for these types of analytes.[8][9][10]

Mechanism of Separation: The Power of π-π Interactions

The key to the enhanced separation of aromatic compounds like PBDEs on a phenyl-based stationary phase lies in the principle of π-π interactions. The phenyl groups in the stationary phase are rich in π-electrons. Aromatic analytes, such as the diphenyl ether core of PBDEs, also possess π-electron systems. This allows for specific π-π stacking interactions between the analyte and the stationary phase, in addition to the standard van der Waals forces.[11][12][13] This additional interaction mechanism provides a different selectivity compared to purely non-polar phases, enabling the separation of closely related isomers that might co-elute on other columns.[11][13][14] The separation is primarily driven by a combination of analyte volatility (boiling point) and the strength of these specific interactions.[13][15]

Experimental Workflow: From Sample to Data

A robust analytical method is a self-validating system, where each step is designed to minimize error and ensure reproducibility. The following workflow outlines a comprehensive approach to PBDE analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (e.g., Sediment) Extraction Soxhlet Extraction Sample->Extraction Spike with Surrogate Standards Cleanup Alumina Column Cleanup Extraction->Cleanup Crude Extract Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Cleaned Extract GC_MS GC-MS/MS Analysis Concentration->GC_MS Final Extract + Recovery Standard Data_Acquisition Data Acquisition (MRM Mode) GC_MS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Overall experimental workflow for the analysis of PBDEs in environmental samples.

Detailed Protocols

The following protocols are based on established and validated methods for the analysis of PBDEs in environmental sediment.[3][16]

Sample Preparation Protocol: Sediment Matrix

Causality: The goal of sample preparation is to efficiently extract the target PBDEs from the complex sediment matrix while removing interfering compounds that could compromise the chromatographic analysis.[1][2] Soxhlet extraction is a rigorous and exhaustive technique suitable for persistent organic pollutants.[3] Alumina column cleanup is effective at removing polar interferences.[3]

  • Sample Pre-treatment: Air-dry the sediment sample and sieve to achieve a homogenous particle size.

  • Surrogate Spiking: Weigh approximately 2 grams of the homogenized sample into a Soxhlet thimble. Spike the sample with a known amount of a mass-labeled PBDE surrogate standard (e.g., ¹³C-BDE congeners). This is crucial for monitoring and correcting for analyte losses during the preparation process.

  • Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with toluene for 24 hours.[3]

  • Cleanup:

    • Prepare a chromatography column packed with activated basic alumina.

    • Concentrate the toluene extract and load it onto the alumina column.

    • Elute the PBDEs with 50 mL of a n-hexane/dichloromethane (80:20 v/v) mixture.[3] This solvent system is optimized to recover the PBDEs while leaving more polar interfering compounds on the column.

  • Final Concentration and Standard Addition:

    • Carefully evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 20 µL of nonane.[3]

    • Add a known amount of a mass-labeled recovery (or injection) standard just prior to analysis. This standard is used to assess the recovery of the surrogate standards and to quantify the native PBDEs.[16]

Instrumental Analysis Protocol: GC-MS/MS

Causality: A short, thin-film capillary column is chosen to minimize the residence time of the analytes on the column, which is critical to prevent the thermal degradation of labile, highly-brominated congeners.[4][5][6] A temperature-programmed splitless injection ensures the efficient transfer of the high-boiling point analytes onto the column while minimizing contact with hot metal surfaces in the injector.[4][5] Triple quadrupole mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity, which is essential for trace-level analysis in complex matrices.[16][17]

Table 1: Gas Chromatography (GC) Parameters

ParameterValueRationale
GC System Agilent 7890 GC or equivalentProvides precise control over temperature and flow.
Analytical Column Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane phase), 15 m x 0.25 mm ID, 0.10 µm filmShort column length and thin film minimize analyte degradation.[3][4][17]
Injector Temperature-Programmed SplitlessMinimizes thermal stress on analytes.[4][5]
Injector Temperature 260 °CBalances efficient volatilization with minimizing degradation.[17]
Carrier Gas Helium, Constant Flow ModeInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal for resolution and analysis time.[17]
Oven Program Initial: 140 °C, hold for 1 minRamp 1: 10 °C/min to 220 °CRamp 2: 20 °C/min to 320 °C, hold for 3 minProvides separation of early eluting congeners while ensuring elution of heavy congeners.[17]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValueRationale
MS System Waters Micromass Quattro micro GC or Agilent 7000 Series Triple Quadrupole GC/MSHigh sensitivity and selectivity for trace analysis.[16][17]
Ionization Mode Electron Ionization (EI+)Robust and produces characteristic fragmentation patterns.[17]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring specific precursor-to-product ion transitions for each PBDE congener.[16][17]
Source Temperature 280 °COptimized for efficient ionization.[16]
Transfer Line Temp. 325 °CPrevents condensation of high-boiling point analytes.[16]

Data Analysis and Method Validation

Quantification and Confirmation

Quantification is performed using the isotope dilution method, where the response of the native analyte is compared to the response of its corresponding ¹³C-labeled surrogate standard. This approach corrects for variations in extraction efficiency and instrument response.

For a positive identification of a PBDE congener, the following criteria must be met:

  • The retention time must be within a specified window (e.g., ±0.1 min) of the corresponding standard.[18]

  • The signal-to-noise ratio for the quantitation ion must be greater than 3:1.[16]

  • The ratio of the confirmation ion to the quantitation ion must be within a specified tolerance (e.g., ±15%) of the theoretical or measured ratio from a standard.[18]

This multi-criteria approach ensures the trustworthiness and defensibility of the analytical results.

Method Validation

A single-laboratory validation of this method should be performed to demonstrate its fitness for purpose.[19][20][21] Key validation parameters to assess include:

  • Linearity and Range: A calibration curve with at least five concentration levels should be analyzed to demonstrate the linear relationship between concentration and response.[3][20]

  • Accuracy: Determined by analyzing certified reference materials (CRMs) or by spike-recovery experiments on representative blank matrices.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally based on the signal-to-noise ratio or the standard deviation of replicate low-level measurements.

Conclusion

The use of (Oxybis(4,1-phenylene))bis(dimethylsilane)-based stationary phases provides the necessary selectivity for the challenging separation of complex PBDE mixtures. The π-π interactions afforded by the phenyl moiety are key to resolving isomeric congeners. By combining this selective chromatography with a robust sample preparation protocol and highly sensitive MS/MS detection, researchers can achieve reliable and accurate quantification of these environmental contaminants. The detailed protocols and the underlying scientific principles described in this guide offer a solid foundation for laboratories to develop and validate their own high-performance analytical methods for PBDEs and other complex aromatic compounds.

References

  • Analysis of Polybrominated Diphenyl Ethers Using the Clarus 500 GC–MS. PerkinElmer, Inc.
  • Chapter Polybrominated Diphenyl Ethers (PBDEs) as Emerging Environmental Pollutants: Advances in Sample Preparation and Detection Techniques. OAPEN Library.
  • Methods for determination of polybrominated diphenyl ethers in environmental samples--review. PubMed.
  • Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs)
  • Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chrom
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • Best practices for single-laboratory validation of chemical methods for trace elements in foods.
  • Agilent DB-5ms Low-Bleed GC Column. Chrom Tech.
  • DB-5ms Low Bleed GC Columns. Agilent.
  • Agilent 122-5563 J&W DB-5ms GC Column. Iright.
  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies.
  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry.
  • GC-MS parameters for PBDEs analysis.
  • Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. Thermo Fisher Scientific.
  • DB-5ms Ultra Inert GC column. Agilent.
  • DB-5ms Ultra Inert Columns. Element Lab Solutions.
  • Analyzing Wastewater Effluents for PAH's and PBDE's Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies.
  • Sample Preparation Method for the Speciation of Polybrominated Diphenyl Ethers and Their Methoxylated and Hydroxylated Analogues in Diverse Environmental Matrices.
  • Polybrominated Diphenyl Ether (PBDE) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Lab Unlimited.
  • Phenyl Column Mystery. Pharma Growth Hub.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Fast, Single-Run Analysis of Polybrominated Diphenyl Ethers (PBDEs), Including Decabromodiphenyl (BDE-209).
  • Phenyl Columns. YouTube.
  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
  • GC/MS Analysis of Polybrominated Flame Retardants. Agilent Technologies.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • How to validate analytical methods. Semantic Scholar.
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC - NIH.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Basic Principles of Gas Chrom

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Application Notes and Protocols: Synthesis of Liquid Crystals for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mesomorphic State and its Molecular Architects

Liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2][3] This unique combination of order and fluidity makes them highly responsive to external stimuli such as electric fields, temperature, and light, underpinning their use in a vast array of advanced technologies.[4][5][6] The key to their remarkable behavior lies in the anisotropic nature of their constituent molecules, often referred to as mesogens. The design and synthesis of these molecules are therefore of paramount importance in tailoring the properties of liquid crystalline materials for specific applications.

This guide provides an in-depth exploration of the synthesis of various classes of liquid crystals and their application in the development of advanced materials. We will delve into the synthetic strategies, experimental protocols, and characterization techniques that are fundamental to this field of research.

Liquid crystals are broadly classified based on the shape of their mesogens:

  • Calamitic Liquid Crystals: Composed of rod-like molecules, these are the most common type of LCs and are the basis for the multi-billion dollar liquid crystal display (LCD) industry.[3][7] Their elongated shape leads to long-range orientational order.

  • Discotic Liquid Crystals: These are formed from disc-shaped molecules that can stack into columns, exhibiting high charge carrier mobility along the columnar axis.[8][9] This property makes them promising for applications in organic electronics.

  • Polymeric Liquid Crystals: These materials combine the properties of polymers with those of liquid crystals.[10][11] The mesogenic units can be incorporated into the polymer backbone (main-chain) or attached as side groups (side-chain), leading to materials with unique mechanical and optical properties.[12]

Synthetic Strategies: Building the Mesogenic Core

The synthesis of liquid crystals is a meticulous process that involves the strategic assembly of molecular components to achieve the desired shape anisotropy and intermolecular interactions. The choice of synthetic route is dictated by the target molecular architecture and the desired mesophase behavior. Two of the most powerful and versatile reactions in the liquid crystal chemist's toolbox are esterification and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Esterification: A Classic Bond for Mesogen Construction

Ester linkages are prevalent in the design of calamitic liquid crystals due to their ability to create a rigid, linear core structure. The Fisher esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method employed.[13]

Causality in Experimental Choices:

  • Acid Catalyst (e.g., concentrated H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.[13]

  • Reflux Conditions: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask (reflux) increases the reaction rate by providing the necessary activation energy without loss of solvent or reactants.[13]

  • Anhydrous Conditions: The presence of water can lead to the reverse reaction (hydrolysis of the ester), reducing the yield. Therefore, using dry solvents and reagents is crucial.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[14][15] This reaction is exceptionally useful for creating C-C bonds between aromatic rings, a key structural motif in many high-performance liquid crystals.

Causality in Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is the heart of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond.[14]

  • Base (e.g., K₂CO₃, Na₂CO₃): The base is required for the transmetalation step, activating the organoboron compound. The choice of base can significantly impact the reaction's efficiency.

  • Solvent System: The reaction is often carried out in a two-phase system (e.g., toluene/water) to facilitate the interaction of the organic-soluble reactants and the aqueous-soluble base.

Experimental Protocols

Protocol 1: Synthesis of a Calamitic Liquid Crystal via Esterification

This protocol details the synthesis of 4'-cyanobiphenyl-4-yl 4-pentylbenzoate, a representative calamitic liquid crystal.

Materials:

  • 4-Pentylbenzoic acid

  • 4'-Hydroxy-4-biphenylcarbonitrile

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

Procedure:

  • To a solution of 4-pentylbenzoic acid (1.0 eq) and 4'-hydroxy-4-biphenylcarbonitrile (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the final product.

Protocol 2: Synthesis of a Biphenyl-based Mesogen via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-pentyl-4'-methoxybiphenyl, a core structure for many liquid crystals.

Materials:

  • 4-Bromoanisole

  • 4-Pentylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 4-bromoanisole (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Liquid Crystalline Materials

Once synthesized, the liquid crystalline properties of a compound must be thoroughly characterized. The following techniques are indispensable for identifying mesophases and determining transition temperatures.[2][16][17]

Technique Principle Information Obtained
Polarized Optical Microscopy (POM) Utilizes polarized light to observe the unique textures and birefringence of different liquid crystal phases.[7][16]Identification of mesophase type (e.g., nematic, smectic, cholesteric) based on characteristic optical textures. Direct observation of phase transitions.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.[2][7]Determination of phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.
X-ray Diffraction (XRD) Analyzes the scattering of X-rays by the ordered arrangement of molecules in the liquid crystal phase.[2][16]Provides detailed information about the structure and long-range order, such as layer spacing in smectic phases and intermolecular distances.

Applications in Advanced Materials

The unique properties of liquid crystals have led to their use in a wide range of advanced materials and devices.

Liquid Crystal Displays (LCDs)

The most well-known application of liquid crystals is in LCDs.[18][19][20][21][22] In a typical twisted nematic (TN) LCD, the calamitic liquid crystals are sandwiched between two polarizers.[18] Applying an electric field alters the orientation of the liquid crystal molecules, thereby controlling the passage of light through the display.[19][21]

Sensors

The sensitivity of liquid crystals to their environment makes them excellent candidates for sensor applications.[4][23][24][25] Changes in temperature, pressure, or the presence of chemical analytes can induce a change in the orientation of the liquid crystal molecules, leading to a detectable optical response.[4][5][24]

Smart Textiles

Liquid crystals are being integrated into textiles to create "smart fabrics" that can respond to stimuli.[26][27][28][29][30] For example, thermochromic liquid crystals change color with temperature, enabling fabrics that can adapt their appearance or provide a visual indication of temperature changes.[27][28] Liquid crystal elastomers (LCEs) can undergo shape changes in response to heat, leading to textiles with tunable insulation properties.[26]

Visualizations

Synthetic Workflow for a Calamitic Liquid Crystal

Synthetic_Workflow cluster_starting_materials Starting Materials cluster_reaction Esterification Reaction cluster_purification Purification cluster_product Final Product A Aromatic Acid C Esterification (e.g., DCC/DMAP) A->C B Aromatic Alcohol B->C D Filtration & Workup C->D Crude Product E Recrystallization D->E F Calamitic Liquid Crystal E->F Purified Product

Caption: General workflow for the synthesis of a calamitic liquid crystal via esterification.

Structure-Property Relationship in Liquid Crystals

Structure_Property cluster_molecular_structure Molecular Structure cluster_properties Macroscopic Properties Core Rigid Core (Aromatic Rings) Mesophase Mesophase Type (Nematic, Smectic) Core->Mesophase TransitionTemp Transition Temperatures (Melting, Clearing) Core->TransitionTemp Linker Linking Group (Ester, Biphenyl) Linker->Mesophase Linker->TransitionTemp Terminal Terminal Groups (Alkyl Chains, Cyano Group) Terminal->Mesophase Terminal->TransitionTemp Optical Optical Properties (Birefringence) Mesophase->Optical

Caption: Relationship between molecular structure and macroscopic properties of liquid crystals.

References

  • ElProCus. (n.d.). LCD Display construction and its working. Retrieved from [Link]

  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). Retrieved from [Link]

  • Robocraze. (n.d.). How LCD Displays Work. Retrieved from [Link]

  • Electronics For You. (2024, August 27). LCD - Liquid Crystal Display Types, Working, Uses, Pros-Cons. Retrieved from [Link]

  • Construction and Working Principle of LCD Display. (n.d.). Retrieved from [Link]

  • Riverdi. (n.d.). Demystifying LCD Screens: How They Work, Components, and Types. Retrieved from [Link]

  • Hsieh, P.-Y., & Lee, W. (2021). Liquid Crystal Biosensors: Principles, Structure and Applications. Biosensors, 11(9), 323. [Link]

  • Zhang, Y., et al. (2021). Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications. Micromachines, 12(11), 1387. [Link]

  • Aydın, D., & Kocer, A. (2020). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Chemosensors, 8(4), 110. [Link]

  • Characterization of Liquid Crystals. (n.d.). Retrieved from [Link]

  • Bohrium. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Retrieved from [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 29-41. [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Reviews in Advanced Sciences and Engineering, 5(2), 119-126. [Link]

  • Al-Dujaili, A. H., & Hashim, A. J. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 20(9), 16757-16769. [Link]

  • Kumar, S. (2009). Discotic nematic liquid crystals: science and technology. Chemical Society Reviews, 38(10), 2824-2837. [Link]

  • MDPI. (n.d.). State-of-the-Art Development in Liquid Crystal Biochemical Sensors. Retrieved from [Link]

  • MIT Media Lab. (2023, October 26). This liquid crystal fabric is 'smart' enough to adapt to the weather. Retrieved from [Link]

  • VCU News. (2020, October 20). Magic fibers: A researcher's work to create 'smart fabrics' that can change color. Retrieved from [Link]

  • Semantic Scholar. (n.d.). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 6). What Are The Applications Of Liquid Crystals? [Video]. YouTube. [Link]

  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. Retrieved from [Link]

  • ACS Publications. (n.d.). A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Crystal Coated Yarns for Thermo-Responsive Textile Structures. Retrieved from [Link]

  • Taylor & Francis Online. (2023, September 26). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Retrieved from [Link]

  • UEA Digital Repository. (2023, September 26). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Retrieved from [Link]

  • Soman, S., et al. (2022). Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. Retrieved from [Link]

  • ResearchGate. (n.d.). Smart Fabrics Functionalized by Liquid Crystals. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles. Retrieved from [Link]

  • Liquid Crystal and their Applications. (n.d.). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Retrieved from [Link]

  • ACS Publications. (2023, September 11). Advancements and Applications of Liquid Crystal/Polymer Composite Films. Retrieved from [Link]

  • Thomasnet. (2025, October 31). New, Ancient Techniques Create 'Robotic' Textiles. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Crystal Research and Novel Applications in the 21st Century. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced Applications of Liquid Crystals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discotic liquid crystals: from tailor-made synthesis to plastic electronics. Retrieved from [Link]

  • Polymer Liquid Crystals. (1982). Academic Press. Retrieved from [Link]

  • MDPI. (2024, August 14). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of liquid crystals using Suzuki-Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Retrieved from [Link]

  • MedCrave eBooks. (2018, January 3). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. Retrieved from [Link]

  • NIH. (2025, July 16). New Insights into Polymeric Liquid Crystals and Their Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Retrieved from [Link]

  • ResearchGate. (2024, November 4). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • MDPI. (2023, May 18). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide to the Synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for the synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane). This guide is meticulously crafted for researchers, medicinal chemists, and materials scientists to navigate the common challenges associated with the preparation of this versatile organosilicon compound. Leveraging extensive field data and established chemical principles, this document provides actionable insights and robust protocols to streamline your synthetic efforts and ensure high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane)?

A1: The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) is most commonly and reliably achieved through two principal routes:

  • The Grignard Reaction: This classic organometallic approach involves the formation of a di-Grignard reagent from a 4,4'-dihalodiphenyl ether (most commonly, the dibromo derivative) followed by its reaction with a suitable dimethylsilyl halide, such as dimethylchlorosilane. This method is highly versatile but requires stringent control over reaction conditions to minimize side products.

  • Ullmann-type Coupling: A more modern alternative involves a copper-catalyzed coupling reaction between a p-halophenyl dimethylhydrosilane and a 4-dimethylsilanol derivative. This can sometimes offer milder reaction conditions and different impurity profiles compared to the Grignard route.

While less specifically documented for this molecule, catalytic hydrosilylation of a bis-unsaturated diphenyl ether (e.g., divinyl- or diethynyldiphenyl ether) with dimethylsilane is another potential, though less common, synthetic strategy.

Q2: Could you provide the essential physical and chemical identifiers for this compound?

A2: Certainly. Here are the key properties for (Oxybis(4,1-phenylene))bis(dimethylsilane):

PropertyValue
CAS Number 13315-17-8
Molecular Formula C₁₆H₂₂OSi₂
Molecular Weight 286.52 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 138-140 °C @ 0.2 mmHg[3][6]
Density 0.976 g/mL @ 25 °C[2][3]
Refractive Index 1.5478 @ 20 °C[3]

Q3: What are the recommended storage conditions for (Oxybis(4,1-phenylene))bis(dimethylsilane)?

A3: Due to the hydrolytic sensitivity of the Si-H bonds, the compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, at room temperature.[4] It is particularly reactive towards aqueous bases.[3]

Q4: What is the most likely decomposition product I might encounter?

A4: The Si-H functionalities are susceptible to hydrolysis, which can be accelerated by moisture or basic conditions. The primary decomposition product is the corresponding disilanol, (Oxybis(4,1-phenylene))bis(dimethylsilanol).[7] The presence of this impurity is a strong indicator of exposure to water during the reaction, workup, or storage.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section provides a detailed, question-and-answer-formatted guide to address the most frequent issues encountered during the Grignard synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Issue 1: Low or No Product Formation

Question: My reaction has stalled, showing low or no conversion of the starting 4,4'-dibromodiphenyl ether. How can I diagnose and resolve this?

Answer: A stalled Grignard reaction is almost always linked to the initial formation of the Grignard reagent itself. Here is a systematic approach to troubleshooting:

  • Magnesium Activation is Non-Negotiable: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[8]

    • Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction has initiated when you observe a color change and/or gentle refluxing of the solvent.[9]

  • Strictly Anhydrous Conditions are Paramount: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water.[8][10]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. The reaction must be conducted under a positive pressure of a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be scrupulously dried.

  • Solvent Choice and Quality Matter: The ether solvent plays a critical role in stabilizing the Grignard reagent.

    • Solution: Tetrahydrofuran (THF) is generally superior to diethyl ether for this synthesis due to its higher boiling point, which allows for a greater reaction temperature, and its superior ability to solvate and stabilize the Grignard reagent.[11] Always use freshly distilled, anhydrous solvent.

Issue 2: Significant Biphenyl Impurity Formation

Question: My final product is contaminated with a significant amount of a high-boiling, non-polar impurity. ¹H NMR suggests it's a biphenyl-type species. What is causing this and how can I prevent it?

Answer: The formation of biphenyl-type byproducts is a classic side reaction in Grignard syntheses, arising from a Wurtz-type coupling between the Grignard reagent and unreacted aryl halide.[9]

  • Causality: This side reaction is favored by high local concentrations of the aryl halide and elevated reaction temperatures.

  • Preventative Measures:

    • Slow and Controlled Addition: Add the solution of 4,4'-dibromodiphenyl ether to the magnesium suspension dropwise and at a rate that maintains a gentle reflux. This ensures that the concentration of the free aryl halide remains low at all times.

    • Temperature Management: Avoid excessive heating during the Grignard formation. A steady, gentle reflux is sufficient.

Issue 3: Product Contamination with a White, Insoluble Solid

Question: During the aqueous workup, a significant amount of a white solid precipitated, and my final product is contaminated with a solid that is insoluble in common organic solvents. What is this and how can I avoid it?

Answer: This is likely due to the hydrolysis of unreacted Grignard reagent or the desired product, leading to the formation of magnesium salts and/or the disilanol.

  • Causality: The Grignard reagent is highly reactive towards water, and the product's Si-H bonds can be cleaved under aqueous conditions, especially if the pH becomes basic.

  • Improved Workup Protocol:

    • Controlled Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mildly acidic nature of the NH₄Cl solution helps to neutralize the magnesium alkoxides without creating a strongly basic environment that could promote product decomposition.[12]

    • Anhydrous Extraction: Use anhydrous solvents for the extraction process to minimize contact with water.

Issue 4: Challenges in Final Product Purification

Question: I am struggling to obtain a pure sample of (Oxybis(4,1-phenylene))bis(dimethylsilane). Column chromatography gives poor separation, and I suspect the product might be degrading.

Answer: The purification of this compound can be challenging due to the similarity in polarity of the desired product and key impurities, as well as the potential for on-column decomposition.

  • Chromatography Optimization:

    • Eluent System: Use a non-polar eluent system, such as a gradient of hexane in dichloromethane, to improve the separation of the desired product from more polar impurities like the disilanol and less polar impurities like biphenyls.

    • Deactivated Silica: The Si-H bonds can be sensitive to the acidic surface of standard silica gel. Consider using silica gel that has been deactivated by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

  • Alternative Purification Strategies:

    • Vacuum Distillation: Given its boiling point of 138-140 °C at 0.2 mmHg, vacuum distillation is an excellent method for purifying the product on a larger scale and avoids potential issues with silica gel.[3][6]

    • Recrystallization: If the product solidifies upon cooling or can be induced to crystallize from a suitable solvent (e.g., hexane) at low temperatures, this can be an effective method for removing impurities.

Detailed Experimental Protocols

Protocol 1: Grignard Synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane)

This protocol is a synthesis of best practices derived from established Grignard reaction procedures.

Materials:

  • 4,4'-Dibromodiphenyl ether

  • Magnesium turnings, activated

  • Dimethylchlorosilane

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.2 eq.) and a single crystal of iodine.

    • Add a small portion of a solution of 4,4'-dibromodiphenyl ether (1.0 eq.) in anhydrous THF to initiate the reaction.

    • Once initiated, add the remaining 4,4'-dibromodiphenyl ether solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue refluxing for an additional 2-3 hours.

  • Silylation:

    • Cool the resulting di-Grignard reagent to 0 °C.

    • Slowly add a solution of dimethylchlorosilane (2.5 eq.) in anhydrous THF, keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether or dichloromethane.

    • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

    • After filtration, remove the solvent under reduced pressure.

    • Purify the crude oil by vacuum distillation or column chromatography on deactivated silica gel using a hexane/dichloromethane eluent system.

Characterization and Impurity Profiling

¹H NMR Spectroscopy: A powerful tool for real-time reaction monitoring and final product characterization.

  • Expected Chemical Shifts for (Oxybis(4,1-phenylene))bis(dimethylsilane):

    • Aromatic Protons: Expect two distinct doublets in the region of δ 7.0-7.6 ppm, corresponding to the protons on the phenyl rings.

    • Si-H Proton: A characteristic septet (or multiplet) around δ 4.5-5.0 ppm, coupled to the adjacent methyl protons.

    • Si-CH₃ Protons: A doublet around δ 0.3-0.5 ppm, coupled to the Si-H proton.

  • Identifying Common Impurities:

    • Monosilylated Intermediate: Will exhibit a more complex pattern in the aromatic region and only one set of Si-H and Si-CH₃ signals.

    • (Oxybis(4,1-phenylene))bis(dimethylsilanol): The Si-H signal will be absent, and a broad, exchangeable singlet corresponding to the Si-OH protons will be present.

    • Biphenyl-type Impurities: Will show complex signals in the aromatic region and a complete absence of signals in the upfield region corresponding to the dimethylsilyl groups.[9]

Visualizations

Grignard Synthesis Workflow Diagram

Grignard_Synthesis Grignard Synthesis Workflow cluster_prep 1. Preparation cluster_grignard 2. Grignard Formation cluster_silylation 3. Silylation cluster_workup 4. Workup & Purification start Start dry_glassware Flame-dry all glassware start->dry_glassware inert_atm Establish inert atmosphere (N₂ or Ar) dry_glassware->inert_atm add_reagents Add Mg turnings and I₂ catalyst inert_atm->add_reagents initiate_reaction Initiate with 4,4'-dibromodiphenyl ether add_reagents->initiate_reaction reflux_grignard Reflux to completion initiate_reaction->reflux_grignard cool_reaction Cool to 0°C reflux_grignard->cool_reaction add_silyl_halide Add dimethylchlorosilane cool_reaction->add_silyl_halide react_overnight Stir at room temperature add_silyl_halide->react_overnight quench_reaction Quench with aq. NH₄Cl react_overnight->quench_reaction extract_product Extract with organic solvent quench_reaction->extract_product dry_concentrate Dry and concentrate extract_product->dry_concentrate purify_product Purify via distillation or chromatography dry_concentrate->purify_product final_product Final Product purify_product->final_product

Caption: A step-by-step workflow for the synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) via the Grignard reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or Impure Product check_grignard Was Grignard formation successful? start->check_grignard grignard_yes Yes check_grignard->grignard_yes Yes grignard_no No check_grignard->grignard_no No check_impurities What is the main impurity? grignard_yes->check_impurities Activate Mg Activate Mg grignard_no->Activate Mg Ensure anhydrous conditions Ensure anhydrous conditions grignard_no->Ensure anhydrous conditions Verify solvent quality Verify solvent quality grignard_no->Verify solvent quality biphenyl Biphenyl check_impurities->biphenyl Biphenyl silanol Silanol check_impurities->silanol Silanol starting_material Starting Material check_impurities->starting_material Unreacted Starting Material Slow down addition of aryl halide Slow down addition of aryl halide biphenyl->Slow down addition of aryl halide Control reaction temperature Control reaction temperature biphenyl->Control reaction temperature Use anhydrous workup Use anhydrous workup silanol->Use anhydrous workup Quench with aq. NH₄Cl Quench with aq. NH₄Cl silanol->Quench with aq. NH₄Cl Check stoichiometry of reagents Check stoichiometry of reagents starting_material->Check stoichiometry of reagents Increase reaction time/temperature Increase reaction time/temperature starting_material->Increase reaction time/temperature

Caption: A logical decision tree to guide troubleshooting efforts during the synthesis.

References

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.). Retrieved from a relevant scientific database.
  • literature review on the synthesis of aryl-substituted silanols. (2025, December). BenchChem.
  • (Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes. (2023, August 22).
  • 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether | C16H22O3Si2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].

  • Silicon Substitution Expands the Repertoire of Si-Rhodamine Fluorescent Probes - Supporting Information. (n.d.).
  • Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. (2020). EPFL Infoscience.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2012). Beilstein Journal of Organic Chemistry.
  • Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version [xhHjPWI1]. (n.d.). fccc.edu.
  • Arylsilane Oxidation - New Routes to Hydroxylated Aromatics. (2007, August).
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2024, January 7). Journal of the American Chemical Society.
  • 4,4'-bis(dimethylsilyl)diphenyl ether, CAS No. 13315-17-8. (n.d.). iChemical.
  • BIS[(p-DIMETHYLSILYL)PHENYL]ETHER, 96%. (n.d.). Gelest, Inc.
  • Hydrosilylation Catalysis for One-Pot Synthesis. (2018, August 4).
  • BIS (P-DIMETHYLSILYL) PHENYL ETHER | 13315-17-8. (2025, July 24). ChemicalBook.
  • Grignard Reaction. (n.d.). University of Rochester.
  • Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes. (2023, May 2).
  • The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives. (2012). Israel Journal of Chemistry.
  • US3172874A - Polysilylureas and process for preparing same. (n.d.).
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Royal Society of Chemistry.
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  • Grignard Reagents. (n.d.). Sigma-Aldrich.
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  • CN102146024B - Method for preparing diphenyl ether. (n.d.).
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Technical Support Center: Optimization of Reaction Conditions for Polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of poly(silylether)s and related polymers from this versatile monomer. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common experimental hurdles and achieve optimal polymerization results.

Introduction to the Polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane)

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a valuable monomer for the synthesis of high-performance polymers, particularly poly(silylether)s. These polymers exhibit desirable properties such as high thermal stability, good mechanical strength, and low glass transition temperatures, making them suitable for a range of applications. The polymerization of this monomer can primarily be achieved through two main routes: polycondensation and hydrosilylation . Each method has its own set of reaction conditions and potential challenges.

This guide is structured to provide you with a comprehensive understanding of both polymerization pathways, offering detailed troubleshooting for common issues and concise answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Q1: What are the primary methods for polymerizing (Oxybis(4,1-phenylene))bis(dimethylsilane)?

The two primary methods are:

  • Polycondensation: This involves the reaction of the Si-H groups of (Oxybis(4,1-phenylene))bis(dimethylsilane) with a diol or the hydrolysis of a di-functionalized derivative (e.g., dichlorosilane) to form siloxane bonds.

  • Hydrosilylation: This is an addition reaction where the Si-H bonds of the monomer react with a molecule containing unsaturated bonds (e.g., a divinyl-terminated compound) in the presence of a catalyst.[1]

Q2: Why am I consistently obtaining low molecular weight polymer?

Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors[2]:

  • Impurities in Monomers: Even small amounts of monofunctional impurities can act as chain terminators, significantly limiting polymer chain growth.

  • Inaccurate Stoichiometry: An imbalance in the molar ratio of the reacting functional groups will result in a lower degree of polymerization.

  • Inefficient Removal of Byproducts: In polycondensation reactions, the incomplete removal of byproducts like water or alcohol can inhibit the forward reaction and limit molecular weight gain.

  • Suboptimal Reaction Conditions: Inappropriate temperature, pressure, or reaction time can lead to incomplete conversion.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction.

Q3: What are the key differences between polycondensation and hydrosilylation for this monomer?

FeaturePolycondensationHydrosilylation
Co-monomer Typically a diol or water (for hydrolysis)A molecule with at least two unsaturated C-C bonds (e.g., divinylbenzene)
Byproducts Small molecules like H₂O, alcohol, or HClNone (addition reaction)
Catalyst Acids, bases, or organometallic compoundsTypically platinum-based catalysts (e.g., Karstedt's catalyst)[1]
Reaction Conditions Often requires elevated temperatures and vacuum to remove byproductsCan often be performed at milder temperatures
Side Reactions Ring formation (cyclization), redistribution of siloxane bondsIsomerization of the double bond, reduction of the unsaturated group

Q4: How can I effectively purify (Oxybis(4,1-phenylene))bis(dimethylsilane) before polymerization?

Monomer purity is critical for achieving high molecular weight polymers. Recommended purification techniques include:

  • Distillation under reduced pressure: This is effective for removing non-volatile impurities.

  • Recrystallization: If the monomer is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.

  • Column chromatography: For removing impurities with similar boiling points.

Q5: What are the common side reactions to be aware of?

  • In Polycondensation: Intramolecular cyclization can compete with linear polymer chain growth, especially at high dilutions. Redistribution of siloxane bonds, catalyzed by acids or bases, can lead to a broader molecular weight distribution.

  • In Hydrosilylation: Isomerization of the double bond in the co-monomer can lead to unreactive species. In some cases, the hydrosilylation catalyst can also catalyze the reduction of the unsaturated bond. Undesired dehydrogenative silylation can also occur.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your polymerization experiments.

Troubleshooting Guide 1: Polycondensation Reactions

Problem 1: Low Molecular Weight and/or Low Polymer Yield

Potential Cause Troubleshooting Steps & Scientific Rationale
Impurities in Monomers or Solvents Action: Ensure all monomers and solvents are rigorously purified and dried. Rationale: Monofunctional impurities will cap the growing polymer chains, preventing further elongation. Water can hydrolyze reactive intermediates and interfere with the condensation reaction.
Incorrect Stoichiometry Action: Carefully measure the molar ratio of the monomers. For optimal results, a 1:1 stoichiometry of reactive groups is essential. Rationale: An excess of one monomer will lead to chain ends of that monomer, preventing further polymerization once the other monomer is consumed.
Inefficient Removal of Byproducts Action: If the reaction produces a byproduct (e.g., water, HCl), use a high vacuum and/or a nitrogen sweep to effectively remove it. Consider using a Dean-Stark trap for water removal. Rationale: Polycondensation is often an equilibrium reaction. The removal of the byproduct shifts the equilibrium towards the polymer product, driving the reaction to completion and increasing the molecular weight.
Suboptimal Reaction Temperature Action: Optimize the reaction temperature. Rationale: A temperature that is too low will result in a slow reaction rate and incomplete conversion. Conversely, a temperature that is too high can lead to side reactions, such as polymer degradation or depolymerization.
Catalyst Inactivity or Insufficient Amount Action: Use a fresh, active catalyst at the appropriate concentration. Rationale: The catalyst is crucial for achieving a reasonable reaction rate. If the catalyst is inactive or present in an insufficient amount, the polymerization will be slow and may not reach high conversion.

Problem 2: Gel Formation or Cross-linking

Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Trifunctional Impurities Action: Ensure the purity of your monomers. Trifunctional impurities (e.g., a triol co-monomer) will lead to the formation of a cross-linked network. Rationale: The presence of monomers with a functionality greater than two will lead to branching and ultimately gelation as a three-dimensional network is formed.
Side Reactions at High Temperatures Action: Lower the reaction temperature and monitor the reaction progress closely. Rationale: At elevated temperatures, side reactions that can lead to cross-linking may become more prevalent.
Troubleshooting Guide 2: Hydrosilylation Polymerization

Problem 1: Low Molecular Weight or Incomplete Reaction

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inhibition or Poisoning Action: Ensure all glassware is scrupulously clean and that monomers and solvents are free from catalyst poisons such as sulfur compounds, amines, or phosphines. Rationale: Platinum catalysts are highly susceptible to poisoning, which can completely inhibit the hydrosilylation reaction.[1]
Incorrect Stoichiometry Action: Precisely measure the molar ratio of Si-H groups to unsaturated groups. A 1:1 ratio is typically optimal. Rationale: Similar to polycondensation, an imbalance in the stoichiometry of the reactive groups will limit the achievable molecular weight.
Low Catalyst Concentration Action: Increase the catalyst concentration incrementally. Rationale: A higher catalyst loading can increase the reaction rate and drive the polymerization to higher conversion. However, excessive catalyst can sometimes lead to side reactions.
Steric Hindrance Action: If using a sterically hindered co-monomer with unsaturated bonds, consider a less hindered alternative or a more active catalyst. Rationale: Steric bulk around the reactive sites can slow down the polymerization rate and limit the final molecular weight.

Problem 2: Polymer Discoloration (Yellowing)

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Decomposition Action: Use a more stable catalyst or conduct the reaction at a lower temperature. Rationale: Some platinum catalysts can decompose at elevated temperatures, leading to the formation of platinum nanoparticles which can cause discoloration.
Oxidation of the Polymer Action: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). Rationale: The polymer may be susceptible to oxidation at higher temperatures, leading to the formation of chromophores that cause yellowing.

Part 3: Experimental Protocols & Data

Optimized Reaction Conditions (General Recommendations)

The following table provides a starting point for optimizing your polymerization reactions. The exact conditions will need to be tailored to your specific experimental setup and desired polymer properties.

ParameterPolycondensation (with a diol)Hydrosilylation (with a divinyl compound)
Catalyst Dibutyltin dilaurate (DBTDL) or Stannous octoateKarstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
Catalyst Conc. 0.1 - 0.5 mol%10 - 50 ppm Pt
Temperature 80 - 150 °C25 - 80 °C
Solvent Toluene or xylene (for azeotropic removal of water)Toluene or THF
Atmosphere Inert (Nitrogen or Argon) with vacuumInert (Nitrogen or Argon)
Reaction Time 4 - 24 hours1 - 12 hours
Step-by-Step Experimental Protocol: Polycondensation
  • Monomer and Solvent Preparation: Ensure (Oxybis(4,1-phenylene))bis(dimethylsilane) and the chosen diol co-monomer are of high purity. Dry the solvent (e.g., toluene) over a suitable drying agent.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet.

  • Charging the Reactor: Under a positive pressure of nitrogen, charge the flask with equimolar amounts of (Oxybis(4,1-phenylene))bis(dimethylsilane) and the diol, followed by the dry solvent.

  • Initiation of Reaction: Begin stirring and heat the reaction mixture to reflux.

  • Catalyst Addition: Once the mixture is homogeneous and at a stable temperature, add the catalyst (e.g., DBTDL) via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by periodically taking small aliquots for analysis (e.g., by GPC or NMR).

  • Polymer Isolation: Once the desired molecular weight is achieved (or the reaction has gone to completion), cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Step-by-Step Experimental Protocol: Hydrosilylation
  • Monomer and Solvent Preparation: Use high-purity (Oxybis(4,1-phenylene))bis(dimethylsilane) and a divinyl co-monomer. Ensure the solvent (e.g., toluene) is anhydrous.

  • Reaction Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Charging the Reactor: Under a nitrogen atmosphere, dissolve equimolar amounts of the silane and vinyl monomers in the dry solvent.

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst) solution via syringe. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction by following the disappearance of the Si-H and vinyl peaks using FT-IR or ¹H NMR spectroscopy.

  • Polymer Isolation: Once the reaction is complete, the polymer can be isolated by precipitating the solution in a non-solvent (e.g., methanol) or by removing the solvent under reduced pressure if the polymer is a viscous liquid.

  • Purification: If necessary, the polymer can be further purified by redissolving it in a suitable solvent and re-precipitating it.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature to remove any residual solvent.

Part 4: Visualizations

Polymerization Workflow Diagram

PolymerizationWorkflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_analysis In-Process Monitoring cluster_isolation Polymer Isolation & Purification Monomer_Purity Monomer Purification (Distillation/Recrystallization) Polycondensation Polycondensation - Diol Co-monomer - Catalyst (e.g., DBTDL) - Heat & Vacuum Monomer_Purity->Polycondensation Hydrosilylation Hydrosilylation - Divinyl Co-monomer - Pt Catalyst (e.g., Karstedt's) - Inert Atmosphere Monomer_Purity->Hydrosilylation Solvent_Drying Solvent Drying Solvent_Drying->Polycondensation Solvent_Drying->Hydrosilylation GPC GPC (Molecular Weight) Polycondensation->GPC NMR NMR (Conversion) Polycondensation->NMR Hydrosilylation->GPC Hydrosilylation->NMR FTIR FT-IR (Functional Group Disappearance) Hydrosilylation->FTIR Precipitation Precipitation in Non-Solvent GPC->Precipitation NMR->Precipitation FTIR->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying

Caption: General workflow for the polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Troubleshooting Logic Diagram: Low Molecular Weight

LowMW_Troubleshooting Start Low Molecular Weight Polymer Obtained Check_Purity Verify Monomer Purity (>99%) Start->Check_Purity Check_Stoichiometry Confirm Accurate 1:1 Stoichiometry Start->Check_Stoichiometry Check_Byproduct_Removal Ensure Efficient Byproduct Removal (for Polycondensation) Start->Check_Byproduct_Removal Check_Catalyst Check Catalyst Activity & Concentration Start->Check_Catalyst Check_Conditions Optimize Reaction Temperature & Time Start->Check_Conditions Solution_Purify Action: Purify Monomers Check_Purity->Solution_Purify Solution_Remeasure Action: Carefully Remeasure Monomers Check_Stoichiometry->Solution_Remeasure Solution_Improve_Removal Action: Enhance Vacuum/Inert Gas Sweep Check_Byproduct_Removal->Solution_Improve_Removal Solution_New_Catalyst Action: Use Fresh Catalyst/Optimize Loading Check_Catalyst->Solution_New_Catalyst Solution_Optimize_Conditions Action: Adjust Temperature/Time Systematically Check_Conditions->Solution_Optimize_Conditions

Sources

Strategies to minimize column bleed in (Oxybis(4,1-phenylene))bis(dimethylsilane) GC columns

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Oxybis(4,1-phenylene))bis(dimethylsilane) GC Columns

A Guide to Minimizing Column Bleed for Researchers and Analytical Scientists

Welcome to the technical support guide for (Oxybis(4,1-phenylene))bis(dimethylsilane) stationary phase GC columns. As a Senior Application Scientist, I understand that achieving the lowest possible detection limits and generating reproducible data is paramount. A common obstacle to this is column bleed, which can elevate baseline noise, compromise sensitivity, and ultimately shorten the lifespan of your column.[1]

This guide is designed to provide you with a comprehensive understanding of the mechanisms behind column bleed in these specific columns and to offer actionable, field-proven strategies to minimize its impact on your analyses.

Frequently Asked Questions (FAQs)

Q1: What exactly is column bleed and why is it a problem?

A1: Column bleed is the natural process of stationary phase degradation, where small fragments of the polymer break off and elute from the column.[2][3] This is not contamination from your sample or septum, but rather the column itself breaking down over time.[4][5] It manifests as a rising baseline, particularly at higher temperatures in your temperature program.[4] This elevated and often noisy baseline can obscure small analyte peaks, reduce the signal-to-noise ratio, and interfere with accurate peak integration and mass spectral identification.[1][6]

Q2: I see peaks in my blank chromatogram at m/z 207 and 281. Is this column bleed?

A2: While the ions m/z 207 and 281 are characteristic of siloxane degradation products (specifically cyclic siloxanes like D3 and D4) and are often seen in the background spectrum of a bleeding column, true column bleed presents as a continuous rise in the baseline, not as discrete, sharp peaks.[7][8] If you observe distinct peaks, they are more likely due to contamination from other sources, such as septum bleed or contaminated vial caps, which release volatile siloxanes that are then focused on the column and elute as sharp peaks.[4][5][7][8]

Q3: Are (Oxybis(4,1-phenylene))bis(dimethylsilane) columns considered "low bleed"?

A3: The (Oxybis(4,1-phenylene))bis(dimethylsilale) structure is incorporated into polysiloxane backbones to enhance thermal stability. This "backbone stiffening" helps to create phases that are inherently more resistant to thermal degradation compared to standard dimethylpolysiloxane phases.[9] Therefore, columns with this chemistry are generally classified as low-bleed and are well-suited for high-temperature applications and sensitive detectors like mass spectrometers.[1]

Q4: Can I completely eliminate column bleed?

A4: While you cannot completely eliminate column bleed, as it is a natural degradation process, you can take significant steps to minimize it to a level where it does not interfere with your analysis and to prolong the useful life of your column.[4]

Troubleshooting Guide: A Systematic Approach to Minimizing Column Bleed

High column bleed is most often a symptom of accelerated stationary phase degradation. The two primary culprits are oxygen and excessive heat .[10][11][12][13] The following guide provides a systematic approach to identifying and mitigating the root causes.

The Oxygen Problem: Your Column's Worst Enemy

Oxygen is the single most destructive element for most GC stationary phases, including polysiloxanes.[10][11][14] Even trace amounts of oxygen in the carrier gas, introduced through leaks, can catalyze the oxidative degradation of the stationary phase, especially at high temperatures.[1][11][12][13][14][15][16] This process, often called "back-biting," results in the formation of volatile cyclic siloxanes, which are the primary components of column bleed.[5][6][10]

  • Premature and excessive column bleed, often appearing at lower-than-expected temperatures.[2][11]

  • Increased peak tailing for active or polar compounds.[10][11]

  • Loss of column efficiency (broader peaks).[10][11]

  • Irreversible column damage.[10][12][13]

Caption: Workflow for diagnosing and fixing oxygen-related bleed.

  • Carrier Gas Purity: Always use high-purity carrier gas (99.999% or better).[1][13][17] Install and regularly replace high-capacity oxygen, moisture, and hydrocarbon traps as close to the GC as possible.[3][13][17][18][19]

  • Leak Checking: Make leak checking a routine part of your instrument maintenance. Use an electronic leak detector, as liquid solutions can contaminate the system.[1][20] Pay close attention to the septum nut, column fittings at the inlet and detector, and gas line connections.[10][17][21]

  • Septum Management: A cored or overtightened septum is a common source of slow leaks.[10] Replace the septum regularly, before it becomes brittle or heavily punctured.[8][14][18][22]

  • Ferrule Installation: Use the correct size and type of ferrule for your column and fittings.[22][23][24] Do not overtighten the nut, as this can crush the column or damage the ferrule.[24][25] For MS detectors, graphite/Vespel ferrules are often preferred as they are less permeable to oxygen.[24] Re-tighten these after one or two thermal cycles as they can deform slightly.[20][24]

Thermal Management: Respecting the Limits

While (Oxybis(4,1-phenylene))bis(dimethylsilane) phases are thermally robust, all stationary phases will degrade if exposed to excessive temperatures.[10] This thermal degradation is a slower process than oxidative damage but is cumulative over the life of the column.[10][11]

ParameterGuidelineRationale
Maximum Isothermal Temp. The highest temperature the column can be held at for extended periods. Use this as the limit for conditioning. [25][26]Exceeding this accelerates phase degradation and drastically shortens column life.[4][10][17]
Maximum Programmed Temp. The highest temperature the column can be exposed to for short durations (<10-15 min) during a temperature ramp.[25]Provides flexibility for eluting high-boiling compounds without causing rapid damage.
Method Upper Temperature Operate at least 20-30°C below the column's maximum programmed temperature limit whenever possible.[4][15]Minimizes bleed intensity and prolongs column lifetime.[4]
  • Column Conditioning: Proper conditioning of a new column is critical to remove residual solvents and low molecular weight siloxanes from manufacturing and storage.[1][25] An improperly conditioned column will exhibit a high and unstable baseline.[25]

  • Avoid Aggressive Ramps: While not a direct cause of bleed, very fast temperature ramps can stress the column. A moderate ramp rate (e.g., 10-20 °C/min) is generally sufficient.[26][27][28]

  • Minimize Time at T-max: Design your temperature program to hold at the upper temperature for only the time necessary to elute the last compound of interest and clean the column.[18] Unnecessarily long hold times at high temperatures "bake" the column and shorten its life.[10]

Proactive Care and Maintenance

Good GC hygiene is fundamental to preventing column bleed and other chromatographic problems.

  • Proper Column Installation: Ensure the column is cut cleanly and squarely with a ceramic wafer or specialized tool.[23][24] A poor cut can create active sites, leading to peak tailing.[23] Install the column at the correct insertion depth in both the inlet and detector as specified by the instrument manufacturer.[21][23][24][25]

  • Sample Cleanliness: Injecting non-volatile residues or chemically aggressive samples (strong acids/bases) can damage the stationary phase at the front of the column, leading to bleed and peak shape issues.[1][2][3][5][10][17] Use appropriate sample cleanup techniques and consider using a guard column or retention gap for dirty samples.[17]

  • Regular Maintenance: Routinely replace inlet liners and seals.[1][17][22] A dirty liner can be a source of contamination and activity.

Experimental Protocols

Protocol 1: New Column Conditioning

This procedure should be performed on every new column to ensure a stable, low-bleed baseline.

  • Installation (Inlet Only): Install the column into the GC inlet, ensuring a leak-free connection. Do NOT connect the column to the detector. [26][29] This prevents bleed products from contaminating the detector, especially important for MS systems.[21][25][29]

  • Oxygen Purge: Set the oven temperature to ambient (e.g., 40°C) and purge the column with carrier gas for at least 15-20 minutes.[25][26][29] This crucial step removes any oxygen that entered the system during installation.[15][16][20][29]

  • Thermal Conditioning:

    • Set a temperature program to ramp the oven at 5-10°C/min from the initial temperature up to the column's maximum isothermal temperature (or 20°C above your method's maximum temperature, whichever is lower).[15][16][25][26][29]

    • Hold at this temperature for 1-2 hours.[27][29] For thick-film columns or highly sensitive detectors, a longer conditioning time may be needed to achieve a stable baseline.[20][26]

  • Cooldown and Final Installation: Cool the oven down. Trim a few centimeters from the detector end of the column to remove any material that may have been affected during conditioning. Install the column into the detector, ensuring a leak-free connection.[26]

  • Verification: Run your analytical method without an injection to acquire a bleed profile of the new column.[27][28][29] This profile serves as a valuable benchmark for the column's health over its lifetime.[29]

Protocol 2: Column Bake-Out for High Bleed

If an existing column exhibits higher-than-normal bleed, a bake-out can sometimes restore performance, provided the damage is not severe and irreversible (e.g., from extensive oxygen exposure).

  • Troubleshoot First: Before baking out, confirm your system is leak-free and your gas supply is pure. Baking out a column in the presence of oxygen will cause catastrophic damage.[11]

  • Disconnect from Detector: As with initial conditioning, disconnect the column from the detector to prevent contamination.

  • Bake-Out Program: With carrier gas flowing, slowly ramp the oven (5°C/min) to the column's maximum isothermal temperature.

  • Hold: Hold this temperature for 2-4 hours. Do not exceed this time, as prolonged baking can shorten column life.

  • Reconnect and Test: Cool the system, reconnect the column to the detector, and run a blank analysis to see if the baseline has improved. If bleed remains high, the damage is likely permanent, and the column should be replaced.[10] Trimming 0.5-1 meter from the inlet end of the column can be a final attempt to restore performance if contamination is the issue, but this is often a temporary fix for bleed caused by damage.[10][17][23]

References

  • Preventing Column Bleed in Gas Chromatography - Phenomenex. (2025). Phenomenex. [Link]

  • GC Column Killers! | LCGC International. (2023). LCGC International. [Link]

  • GC Column Bleed: Causes and Prevention - Separation Science. (2024). Separation Science. [Link]

  • GC Column Degradation | LCGC International. (2009). LCGC International. [Link]

  • GC Troubleshooting—High GC Column Bleed - Restek Resource Hub. (2018). Restek. [Link]

  • What are the major Causes of GC Capillary Column Performance Degradation? - Agilent. (n.d.). Agilent Technologies. [Link]

  • GC Troubleshooting—High GC Column Bleed - Restek Resource Hub. (2018). Restek. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). ScienceDirect. [Link]

  • GC Troubleshooting—High GC Column Bleed - YouTube. (2018). Restek Corporation. [Link]

  • Oxidative damage in GC column - Welch Materials. (2023). Welch Materials. [Link]

  • Troubleshooting GC Columns and Detectors - LCGC International. (2013). LCGC International. [Link]

  • Achieving Low Levels of GC Column Bleed. (2021). Crawford Scientific. [Link]

  • Achieving Low Levels of GC Column Bleed. (2021). Anatune. [Link]

  • Restek Capillary Column Installation Guide - Section II: In-depth Installation Information. (n.d.). Restek. [Link]

  • Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors - Agilent. (n.d.). Agilent Technologies. [Link]

  • The LCGC Blog: Proper GC Column Installation – The Simplest Way to Improve Your Gas Chromatography. (2016). LCGC International. [Link]

  • Tips and Tricks: Best Practices for Column Installation and Care of GC Columns | Agilent. (2023). Agilent Technologies. [Link]

  • GC Tip on Column Installation - Phenomenex. (n.d.). Phenomenex. [Link]

  • Beware of GC Column Bleed - Agilent. (2022). Agilent Technologies. [Link]

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. (2024). Agilent Technologies. [Link]

  • How to Condition a New Capillary GC Column - Restek. (n.d.). Restek. [Link]

  • GC Column Conditioning | LCGC International. (2016). LCGC International. [Link]

  • What is GC column bleed? - Phenomenex. (2016). Phenomenex. [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). LCGC International. [Link]

  • Stop the Bleed: Tips and Tricks on GC Column Bleed. (2021). Agilent Technologies. [Link]

  • Gas Chromatography (GC) Column Conditioning, Testing and Checks - Phenomenex. (n.d.). Phenomenex. [Link]

  • Characterization of several stationary phases prepared by thermal immobilization of poly(methyltetradecylsiloxane) onto silica surfaces - PubMed. (2011). PubMed. [Link]

  • Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version - fccc.edu. (n.d.). fccc.edu. [Link]

  • (Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2 - PubChem. (n.d.). PubChem. [Link]

  • Low Bleed Stationary Phases for Gas Chromatography - Agilent. (n.d.). Agilent Technologies. [Link]

  • Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters - ResearchGate. (2005). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Long-Term Thermal Stability of (Oxybis(4,1-phenylene))bis(dimethylsilane) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Oxybis(4,1-phenylene))bis(dimethylsilane) and related high-performance materials. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are leveraging the unique properties of this arylsilane monomer and its derivatives. Here, we address common challenges and questions related to enhancing the long-term thermal stability of these materials, providing in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols. Our goal is to empower you with the knowledge to optimize your experiments and achieve superior material performance.

Troubleshooting Guide: Common Issues in Thermal Stability Enhancement

This section addresses specific problems you might encounter during your research and provides actionable solutions based on established principles of polymer and materials science.

1. Issue: Premature Degradation of the Material Below Expected Temperatures

Symptoms:

  • Discoloration (yellowing or browning) of the material at temperatures lower than anticipated.

  • Unexpected changes in mechanical properties, such as brittleness or loss of tensile strength, after thermal stress.

  • Anomalous data in thermogravimetric analysis (TGA), showing significant weight loss at lower temperatures.

Possible Causes & Solutions:

  • Presence of Catalytic Impurities: Trace amounts of acidic or basic residues from synthesis can significantly lower the degradation temperature of siloxane-based materials by catalyzing the scission of Si-O bonds.[1]

    • Solution: Ensure rigorous purification of the (Oxybis(4,1-phenylene))bis(dimethylsilane) monomer and any other precursors. Techniques such as column chromatography and recrystallization are recommended. After synthesis, washing with deionized water to a neutral pH can help remove ionic impurities.

  • Incomplete Curing or Cross-linking: If the material is a thermoset formulation, incomplete cross-linking leaves reactive sites that can be susceptible to thermal degradation.

    • Solution: Optimize the curing process. This includes verifying the correct stoichiometry of reactants, ensuring uniform mixing, and adhering to the recommended curing temperature and time. Post-curing at a temperature slightly above the glass transition temperature (Tg) can often enhance the cross-link density.

  • Oxidative Degradation: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures than thermal degradation in an inert atmosphere.

    • Solution: For high-temperature applications, consider processing and using the material in an inert atmosphere (e.g., nitrogen or argon). The incorporation of antioxidants can also mitigate oxidative degradation pathways.

2. Issue: Inconsistent Thermal Stability Between Batches

Symptoms:

  • Significant variations in TGA and Differential Scanning Calorimetry (DSC) results for different batches of the same material.

  • Inconsistent performance in high-temperature applications.

Possible Causes & Solutions:

  • Variability in Monomer Purity: As mentioned above, impurities can have a pronounced effect on thermal stability. Batch-to-batch variations in purity will lead to inconsistent thermal performance.

    • Solution: Implement stringent quality control for incoming monomers. Characterize each batch using techniques like NMR, FT-IR, and HPLC to ensure consistent purity.

  • Inconsistent Processing Conditions: Minor variations in curing time, temperature, or atmosphere can lead to differences in the final material's morphology and cross-link density.

    • Solution: Standardize and meticulously control all processing parameters. Utilize automated systems where possible to minimize human error.

3. Issue: Poor Adhesion to Substrates at Elevated Temperatures

Symptoms:

  • Delamination or peeling of coatings or adhesives based on (Oxybis(4,1-phenylene))bis(dimethylsilane) when subjected to thermal cycling.

Possible Causes & Solutions:

  • Mismatched Coefficients of Thermal Expansion (CTE): A significant difference in the CTE between the siloxane material and the substrate can induce stress at the interface during temperature changes, leading to adhesion failure.

    • Solution: Consider incorporating fillers that can modify the CTE of the siloxane material to better match that of the substrate. Additionally, the use of a suitable primer can improve interfacial adhesion.

  • Degradation at the Interface: The interface between the material and the substrate can be a site for localized degradation, weakening the adhesive bond.

    • Solution: Ensure the substrate is scrupulously clean before application. Surface treatments, such as plasma or corona treatment, can enhance surface energy and promote better adhesion.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of (Oxybis(4,1-phenylene))bis(dimethylsilane) based materials?

A1: (Oxybis(4,1-phenylene))bis(dimethylsilane) itself is a relatively stable monomer. DSC analysis has shown a melting endotherm at 101°C and an exothermic event, likely related to cross-linking or decomposition, at 307°C.[2] When polymerized or used in formulations, the thermal stability is significantly influenced by the final structure. The incorporation of the oxybis(4,1-phenylene) moiety, which is an aromatic ether group, is a known strategy to enhance the thermal stability of polysiloxanes.[3] Materials based on this structure can potentially exhibit high thermal stability, with decomposition temperatures in an inert atmosphere exceeding 400°C, depending on the overall polymer architecture and purity.[4]

Q2: How does the incorporation of phenyl groups enhance thermal stability?

A2: The introduction of phenyl groups into the siloxane backbone enhances thermal stability through several mechanisms:

  • Increased Steric Hindrance: The bulky phenyl groups sterically hinder the "back-biting" mechanism, which is a primary degradation pathway for polysiloxanes leading to the formation of cyclic oligomers.[5]

  • Higher Bond Energies: The Si-C(phenyl) bond is stronger than the Si-C(methyl) bond, requiring more energy for homolytic cleavage.

  • Energy Dissipation: The aromatic rings can dissipate energy through resonance, making the polymer more resistant to thermal degradation.

Q3: What are the primary degradation products I should expect from materials containing (Oxybis(4,1-phenylene))bis(dimethylsilane)?

A3: Based on studies of similar aryl-siloxane polymers, the primary degradation products in an inert atmosphere are likely to be a combination of cyclic siloxane oligomers and aromatic compounds such as benzene.[4] The degradation mechanism for polysiloxanes containing phenyl groups is more complex than for simple polydimethylsiloxane (PDMS).[5] You may also observe the formation of char at very high temperatures due to the aromatic content.

Q4: Can I enhance the thermal stability of my (Oxybis(4,1-phenylene))bis(dimethylsilane) formulation with additives?

A4: Yes, several types of additives can be used to enhance thermal stability:

  • Fillers: Inert fillers like silica, alumina, or montmorillonite clay can improve thermal stability by acting as heat sinks and reinforcing the polymer matrix.[4]

  • Antioxidants: To prevent thermo-oxidative degradation, hindered phenol or amine-based antioxidants can be incorporated.

  • Cross-linking Agents: For thermosetting systems, increasing the cross-link density by optimizing the concentration of the cross-linking agent can improve thermal stability.

Q5: What analytical techniques are most suitable for evaluating the thermal stability of these materials?

A5: The primary techniques for assessing thermal stability are:

  • Thermogravimetric Analysis (TGA): This measures the weight loss of a material as a function of temperature, providing information on the onset of decomposition and the char yield.[6]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures, melting points, and curing exotherms.

  • TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques allow for the identification of the volatile products evolved during degradation, providing insights into the degradation mechanism.

Experimental Protocols

Protocol 1: Synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane)

This protocol is adapted from known synthetic routes for bis(p-dimethylsilyl)phenyl ether.[2][7]

Materials:

  • 4-Bromophenyl ether

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry Tetrahydrofuran (THF)

  • Chlorodimethylsilane

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na2SO4 or MgSO4

  • Rotary evaporator

  • Standard glassware for Grignard reaction under an inert atmosphere

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Dissolve 4-bromophenyl ether in dry THF and add it to the dropping funnel.

    • Slowly add a small amount of the 4-bromophenyl ether solution to the magnesium to initiate the Grignard reaction.

    • Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromophenyl ether solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorodimethylsilane:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Slowly add chlorodimethylsilane to the cooled Grignard solution with vigorous stirring. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous Na2SO4, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Evaluation of Thermal Stability using TGA

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents.

    • Accurately weigh 5-10 mg of the sample into a TGA pan (platinum or alumina).

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative environment.

    • Heat the sample from room temperature to the desired final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Calculate the percentage of residual mass (char yield) at the final temperature.

Quantitative Data Summary

Material PropertyTypical Values for Aryl-Siloxane Polymers
Onset Decomposition Temp. (TGA, N2)> 400 °C[4]
Glass Transition Temp. (Tg)Highly variable, dependent on structure
Char Yield at 700°C (N2)Can be significant (>20%) due to aromatic content[8]

Visualizations

Degradation Pathway of Polysiloxanes

G Polysiloxane Polysiloxane Chain Degradation Thermal Stress (>350°C) Polysiloxane->Degradation Backbiting Back-biting Mechanism (Intramolecular Cyclization) Degradation->Backbiting Lower Temp. Radical_Scission Radical Scission (Homolytic Cleavage) Degradation->Radical_Scission Higher Temp. Cyclic_Oligomers Cyclic Siloxane Oligomers (D3, D4, etc.) Backbiting->Cyclic_Oligomers Crosslinking Cross-linking & Char Formation Radical_Scission->Crosslinking Benzene Benzene (from Phenyl Groups) Radical_Scission->Benzene for Phenyl-containing Siloxanes

Caption: Generalized degradation pathways for polysiloxanes under thermal stress.

Troubleshooting Workflow for Thermal Instability

G Start Premature Degradation Observed Check_Purity Analyze Monomer and Polymer Purity (NMR, FT-IR, HPLC) Start->Check_Purity Impure Impurity Detected? Check_Purity->Impure Purify Purify Material (Chromatography, Recrystallization) Impure->Purify Yes Check_Curing Review Curing Protocol (Stoichiometry, Time, Temp) Impure->Check_Curing No Re_evaluate Re-evaluate Thermal Stability Purify->Re_evaluate Incorrect_Curing Protocol Deviation? Check_Curing->Incorrect_Curing Optimize_Curing Optimize Curing Parameters (Consider Post-curing) Incorrect_Curing->Optimize_Curing Yes Check_Atmosphere Evaluate Experimental Atmosphere Incorrect_Curing->Check_Atmosphere No Optimize_Curing->Re_evaluate Oxygen_Present Oxygen Present? Check_Atmosphere->Oxygen_Present Use_Inert Use Inert Atmosphere (N2, Ar) Consider Antioxidants Oxygen_Present->Use_Inert Yes Oxygen_Present->Re_evaluate No Use_Inert->Re_evaluate

Caption: A logical workflow for troubleshooting thermal instability issues.

References

  • Title: Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications Source: MDPI URL: [Link]

  • Title: Mechanisms for the breakdown of siloxanes by various processes. Source: ResearchGate URL: [Link]

  • Title: A broadly applicable cross-linker for aliphatic polymers containing C–H bonds Source: UVicSPACE: Research & Learning Repository URL: [Link]

  • Title: Degradation Reactions in Silicone Polymers. Source: National Technical Reports Library - NTIS URL: [Link]

  • Title: The thermal degradation behaviour of a series of siloxane copolymers - a study by thermal volatilisation analysis Source: University of Strathclyde URL: [Link]

  • Title: The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers | Request PDF Source: ResearchGate URL: [Link]

  • Title: TGA curves for various silanized SN. TGA: thermogravimetric analysis; SN: silica nanoparticles. Source: ResearchGate URL: [Link]

  • Title: (PDF) Thermogravimetric Analysis of Polymers Source: ResearchGate URL: [Link]

  • Title: BIS[(p-DIMETHYLSILYL)PHENYL]ETHER, 96% | Source: Gelest, Inc. URL: [Link]

  • Title: Phenylethynyl-terminated oligoimides based on bis( p -aminophenoxy)dimethyl silane: Effect of siloxane structure on processability and thermal stability Source: ResearchGate URL: [Link]

  • Title: Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version [xhHjPWI1] Source: fccc.edu URL: [Link]

  • Title: Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content Source: MDPI URL: [Link]

  • Title: Thermogravimetric analysis of hyperbranched poly(phenylene sulfone)... Source: ResearchGate URL: [Link]

Sources

Addressing reproducibility challenges in experiments involving (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Oxybis(4,1-phenylene))bis(dimethylsilane). This guide is designed to address the common reproducibility challenges encountered in experiments involving this versatile monomer. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the consistency and success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, handling, and polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Q1: What are the most critical factors for achieving a high yield and purity in the synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) via a Grignard reaction?

A1: The success of the Grignard synthesis for this monomer hinges on several key factors:

  • Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. The presence of even trace amounts of moisture will quench the reagent and significantly reduce your yield. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Magnesium Activation: The magnesium turnings used in the reaction are often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Mechanical methods like crushing or stirring, or chemical activation with iodine or 1,2-dibromoethane, are commonly employed.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial. They not only dissolve the reagents but also stabilize the Grignard reagent through coordination.

  • Controlled Addition: The addition of the aryl halide to the magnesium suspension should be done slowly and cautiously. The reaction is exothermic, and a controlled addition rate prevents overheating and potential side reactions.

Q2: My hydrosilylation polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane) with a vinyl-terminated polydimethylsiloxane (PDMS) is giving inconsistent results. What are the likely culprits?

A2: Inconsistent results in hydrosilylation polymerization are a common challenge. The most likely causes include:

  • Catalyst Inhibition: Platinum catalysts used in hydrosilylation are highly susceptible to poisoning. Trace amounts of sulfur, tin, amines, or phosphorus compounds can deactivate the catalyst, leading to incomplete or failed reactions. Ensure all your reagents and equipment are free from these inhibitors.

  • Side Reactions: Several side reactions can compete with the desired hydrosilylation, including the dehydrogenative silylation and isomerization of the vinyl groups. These can be influenced by the catalyst type, concentration, and reaction temperature.

  • Stoichiometric Imbalance: The molar ratio of Si-H groups to vinyl groups is critical for achieving the desired molecular weight and polymer properties. Inaccurate measurements of the reactants can lead to significant variations in the final product.

Q3: I'm having trouble getting a clean 29Si NMR spectrum of my poly(dimethylsiloxane-co-diphenylsiloxane) copolymer. What are some common issues and how can I resolve them?

A3: Obtaining a high-quality 29Si NMR spectrum of polysiloxanes can be challenging due to the low natural abundance and long relaxation times of the 29Si nucleus. Common issues include:

  • Low Signal-to-Noise Ratio: To overcome this, a higher number of scans is often necessary. Using a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can also help by reducing the T1 relaxation time of the silicon nuclei.

  • Broad Background Signal: The glass of the NMR tube and the probe itself can contribute a broad signal around -110 ppm.[1] This can be mitigated by using a quartz-free probe or by subtracting a blank spectrum.

  • Quantitative Inaccuracy: For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses. This may require long delay times. DEPT (Distortionless Enhancement by Polarization Transfer) sequences can enhance sensitivity but may not be directly quantitative.[2]

Q4: My GPC results for the synthesized copolymer show a broad or multimodal distribution. What could be the reasons?

A4: A broad or multimodal molecular weight distribution in your GPC results can indicate several issues:

  • Inefficient Polymerization: If the polymerization did not go to completion, you might have a mixture of unreacted monomers, oligomers, and the desired polymer.

  • Side Reactions: As mentioned earlier, side reactions during polymerization can lead to the formation of different polymer chains, resulting in a broader distribution.

  • Sample Preparation Artifacts: Improper sample preparation for GPC can lead to inaccurate results. Ensure the polymer is fully dissolved in a suitable solvent (toluene is often preferred for polysiloxanes over THF) and filtered before injection.[3]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Troubleshooting Monomer Synthesis (Grignard Reaction)
Problem Potential Cause Recommended Solution
Reaction fails to initiate. Inactive magnesium surface due to oxide layer.Mechanically crush the magnesium turnings in the flask before adding the solvent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating can also help initiate the reaction.
Presence of moisture in the reaction setup.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
Low yield of the desired product. Incomplete reaction of the starting materials.Ensure a slight excess of magnesium is used. Allow for sufficient reaction time, and consider gentle refluxing to drive the reaction to completion.
Quenching of the Grignard reagent by moisture or other protic impurities.Double-check the dryness of all reagents and solvents. Ensure the reaction is performed under an inert atmosphere.
Formation of significant byproducts. Wurtz coupling (homocoupling of the aryl halide).Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Reaction with atmospheric oxygen.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Troubleshooting Hydrosilylation Polymerization
Problem Potential Cause Recommended Solution
Polymerization is slow or does not occur. Catalyst poisoning.Thoroughly clean all glassware and ensure reagents are free from potential inhibitors like sulfur, tin, and amine compounds. Consider using a higher catalyst concentration if inhibition is suspected.
Low reaction temperature.While some hydrosilylation reactions proceed at room temperature, gentle heating (e.g., to 60-80 °C) can significantly increase the reaction rate.
Final polymer has a low molecular weight. Incorrect stoichiometry of Si-H and vinyl groups.Carefully calculate and measure the molar ratio of your monomers. A slight excess of the vinyl component can sometimes be used to ensure complete consumption of the Si-H groups.
Premature termination of the reaction.Monitor the reaction progress by techniques like FT-IR (disappearance of the Si-H peak around 2100-2260 cm⁻¹) to ensure it has gone to completion.
Formation of a gel or cross-linked material when a linear polymer is expected. Presence of multifunctional impurities in the monomers.Purify the monomers before use. For example, distillation or chromatography can remove impurities that may act as cross-linking agents.
Side reactions leading to cross-linking.Optimize the reaction conditions (catalyst concentration, temperature) to minimize side reactions. A lower temperature and catalyst concentration may be beneficial.
Discoloration of the final product. Catalyst precipitation (platinum black).Filter the polymer solution through a pad of celite or activated carbon to remove the precipitated catalyst.[4]

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. As with any procedure, optimization may be necessary for your specific setup and reagents.

Protocol 1: Synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane)

This protocol is based on a general Grignard reaction for the synthesis of aryl silanes.

Materials:

  • 4,4'-Dibromodiphenyl ether

  • Magnesium turnings

  • Chlorodimethylsilane

  • Anhydrous diethyl ether or THF

  • Iodine (catalytic amount)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask under vacuum and then backfill with inert gas.

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether or THF to the flask. In the dropping funnel, prepare a solution of 4,4'-dibromodiphenyl ether (1 equivalent) in the anhydrous solvent.

  • Add a small portion of the dibromodiphenyl ether solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation.

  • Once the reaction has started, add the remaining dibromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorodimethylsilane: Cool the Grignard solution to 0 °C in an ice bath.

  • Add chlorodimethylsilane (2.2 equivalents) dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow for Monomer Synthesis:

Monomer_Synthesis cluster_setup Reaction Setup cluster_grignard Grignard Formation cluster_reaction Silylation cluster_workup Work-up & Purification Setup Flame-dried glassware under inert gas Mg_Activation Activate Mg with Iodine Setup->Mg_Activation Grignard_Formation Dropwise addition of 4,4'-Dibromodiphenyl ether Mg_Activation->Grignard_Formation Reflux1 Reflux to completion Grignard_Formation->Reflux1 Cooling Cool to 0°C Reflux1->Cooling Silylation Dropwise addition of Chlorodimethylsilane Cooling->Silylation Stirring Stir at room temperature Silylation->Stirring Quench Quench with NH4Cl(aq) Stirring->Quench Extraction Extract with ether Quench->Extraction Purification Vacuum distillation or Column chromatography Extraction->Purification Product Product Purification->Product Final Monomer

Caption: Workflow for the synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Protocol 2: Hydrosilylation Polymerization

This protocol describes the polymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane) with a divinyl-terminated polydimethylsiloxane (PDMS).

Materials:

  • (Oxybis(4,1-phenylene))bis(dimethylsilane) (monomer A)

  • Divinyl-terminated polydimethylsiloxane (monomer B)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Anhydrous toluene

Procedure:

  • Reactant Preparation: In a clean, dry flask, dissolve equimolar amounts of monomer A and monomer B in anhydrous toluene. The concentration should be adjusted to achieve a manageable viscosity.

  • Catalyst Addition: Add Karstedt's catalyst to the solution. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the monomers.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by FT-IR, observing the disappearance of the Si-H stretching band.

  • Polymer Isolation: Once the reaction is complete, the polymer can be isolated by precipitating the solution into a non-solvent like methanol.

  • Drying: Dry the polymer under vacuum to remove any residual solvent.

Workflow for Hydrosilylation Polymerization:

Polymerization_Workflow Monomer_Prep Dissolve equimolar Monomer A and Monomer B in anhydrous toluene Catalyst_Add Add Karstedt's catalyst (5-10 ppm Pt) Monomer_Prep->Catalyst_Add Reaction Stir at RT or heat (60-80°C) Catalyst_Add->Reaction Monitoring Monitor by FT-IR (disappearance of Si-H peak) Reaction->Monitoring Isolation Precipitate in methanol Monitoring->Isolation Reaction Complete Drying Dry under vacuum Isolation->Drying Final_Polymer Final Copolymer Drying->Final_Polymer

Caption: General workflow for hydrosilylation polymerization.

Part 4: Characterization Guide

This section provides guidance on the characterization of your monomer and polymer.

29Si NMR Spectroscopy
  • Purpose: To confirm the structure of the monomer and to determine the microstructure of the copolymer.[5][6]

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). For quantitative analysis of polymers, the addition of a relaxation agent like Cr(acac)₃ is recommended.

  • Data Acquisition: Use a pulse sequence with a long relaxation delay to ensure full relaxation of the 29Si nuclei for quantitative measurements. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[5]

  • Interpretation of Copolymer Spectra: The 29Si NMR spectrum of the copolymer will show distinct peaks for the silicon atoms in the dimethylsiloxane and diphenylsiloxane units. The chemical shifts of these peaks will be sensitive to the neighboring units, allowing for the determination of the sequence distribution (e.g., random, alternating, or blocky).[6]

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.

  • Sample Preparation: Dissolve the polymer in a suitable solvent. For polysiloxanes, toluene is often a better choice than THF to ensure a good refractive index difference between the polymer and the solvent.[3] Filter the solution through a 0.2 or 0.45 µm filter before injection.

  • Data Analysis: The GPC data will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 2 is typical for step-growth polymerizations like hydrosilylation.

References

  • Alam, T. M. (2002). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variability in the LVM97 and HVM97 PDMS/PDPS Copolymers. Sandia National Laboratories. [Link]

  • University of Ottawa. 29Si NMR. [Link]

  • AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. [Link]

  • Li, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers, 11(12), 2013. [Link]

  • Alam, T. M. (2009). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. Sandia National Laboratories. [Link]

  • Magritek. (2020). Fast Analysis of Polysiloxanes by Benchtop NMR. [Link]

  • Riehle, N., et al. (2018). Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polydimethylsiloxanes and polydimethyl-methyl-phenylsiloxane-copolymers. Data in Brief, 18, 1784-1794. [Link]

  • PubChem. 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. [Link]

  • Magritek. Silicon NMR on Spinsolve benchtop spectrometers. [Link]

  • ResearchGate. Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane.... [Link]

  • Schiller, T. L., et al. (2021). Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction. Polymer Chemistry, 12(30), 4349-4359. [Link]

  • Pfister, D., et al. (2002). Liquid- and solid-state high-resolution NMR methods for the investigation of aging processes of silicone breast implants. Biomaterials, 23(16), 3331-3341. [Link]

  • Reddit. Hydrosilylation: Removing black/golden colour from product. [Link]

Sources

Technical Support Center: Optimization of Curing Parameters for (Oxybis(4,1-phenylene))bis(dimethylsilane) Based Composites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for composites based on (Oxybis(4,1-phenylene))bis(dimethylsilane). This guide is designed for researchers and scientists to navigate the intricacies of the curing process for these advanced materials. Curing is a critical step that defines the final mechanical and thermal properties of the composite. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve optimal results in your research.

Fundamentals of Curing Silane-Based Composites

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a versatile precursor for high-performance polymers, often used to enhance thermal stability and processability in composite matrices. The curing of such systems typically involves a cross-linking reaction. While the exact mechanism depends on the other components in your resin system (e.g., crosslinkers with vinyl or hydride groups for a platinum-catalyzed addition cure, or moisture for a condensation cure), the fundamental principles remain the same: transforming a liquid resin into a solid, three-dimensional network.

The curing process is a delicate balance of time, temperature, and pressure. An optimized cure cycle ensures complete cross-linking without introducing internal stresses or defects like voids, which can compromise the material's integrity.[1]

Visualizing the Curing Workflow

The following diagram illustrates the general workflow for developing and optimizing a cure cycle for your composite system.

G cluster_prep Phase 1: Preparation cluster_cure Phase 2: Curing cluster_eval Phase 3: Evaluation & Optimization P1 Material Formulation (Resin, Curing Agent, Filler) P2 Prepreg Layup / Fiber Impregnation P1->P2 C1 Initial Dwell (Debulking) Viscosity Reduction P2->C1 C2 Ramp to Cure Temperature C1->C2 C3 Isothermal Cure Dwell Cross-linking Dominates C2->C3 C4 Controlled Cooling Stress Management C3->C4 E1 Mechanical Testing (Tensile, Flexural) C4->E1 E2 Thermal Analysis (DSC, TGA) Verify Tg, Degree of Cure C4->E2 E3 Microscopy (Void Content Analysis) C4->E3 Opt Optimize Cycle? (Adjust Time/Temp/Ramp) E1->Opt E2->Opt E3->Opt Opt->C1 Yes Opt->E1 No (Final Properties Met)

Caption: General workflow for composite cure cycle optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the curing of (Oxybis(4,1-phenylene))bis(dimethylsilane) based composites in a practical Q&A format.

Q1: My final composite part contains voids and appears porous. What are the primary causes and how can I resolve this?

A1: Voids are a common but critical defect, as they significantly reduce the mechanical properties of the composite. The primary culprits are trapped air, moisture, or volatiles from the resin system that fail to escape before the resin gels.

  • Causality: As the temperature increases, the resin's viscosity initially drops, allowing it to flow and wet the fibers. However, if the heating rate (ramp rate) is too high, the resin can begin to gel before its viscosity is low enough to allow trapped air to escape.[2] Additionally, moisture absorbed by prepreg materials or present in core materials can vaporize at curing temperatures, creating bubbles.[2]

  • Troubleshooting Steps:

    • Introduce a "Hot Debulk" or Initial Dwell: Add a low-temperature hold (e.g., 40-60°C) to your cure cycle while under vacuum.[2] This reduces the resin viscosity, allowing trapped air to be evacuated before the main curing reaction begins.

    • Optimize the Heating Ramp Rate: A slower ramp rate allows more time for the resin to flow and for air to escape.[3] However, an excessively slow rate can lead to too much resin bleeding out. Experiment with rates between 1-3°C/minute as a starting point.

    • Ensure Proper Vacuum: Check your vacuum bag for leaks. A consistent and high vacuum level (ideally >28 inHg or 948 mbar) is essential for removing air and volatiles.[4]

    • Material Storage: Store your prepreg and resin systems in a desiccator or a humidity-controlled environment to prevent moisture absorption.

Q2: The cured composite is brittle and fails at lower-than-expected stress values. What indicates an incomplete cure?

A2: Brittleness and poor mechanical performance are classic signs of an incomplete or improper cure, meaning the polymer network has not fully formed.

  • Causality: The degree of cross-linking is a direct function of both time and temperature.[5] If the curing temperature is too low or the dwell time is too short, the polymerization reaction will not proceed to completion. An incorrect mix ratio of resin to curing agent is another common cause.

  • Troubleshooting Steps:

    • Verify Degree of Cure with DSC: Use Differential Scanning Calorimetry (DSC) to analyze your cured sample. A properly cured thermoset will show a distinct glass transition temperature (Tg) and little to no residual exothermic heat flow on a second heating scan. An exotherm indicates unreacted material.

    • Increase Cure Dwell Time or Temperature: Based on DSC results, you can either extend the duration of the isothermal hold at the current temperature or increase the curing temperature. Increasing the temperature generally enhances the degree of cure.[5][6]

    • Implement a Post-Cure Step: Many high-performance composites benefit from a "post-cure"—an additional thermal treatment at a temperature slightly above the initial cure temperature. This allows the polymer network to fully develop and can significantly improve mechanical properties and thermal stability.[7] A typical post-cure might be 2-4 hours at a temperature 20-30°C above the primary cure temperature.

Q3: After demolding, my flat composite panel has warped. How can I minimize residual stress?

A3: Warping is a manifestation of internal or "residual" stresses that develop during the curing process. These stresses can lead to dimensional instability and premature failure.

  • Causality: Residual stresses arise primarily from two sources: chemical shrinkage of the resin as it cures and a mismatch in the coefficient of thermal expansion (CTE) between the fiber and the matrix during cooldown.[1] As the part cools from its cure temperature, the matrix tries to shrink more than the fibers, building up stress.

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: A rapid cooldown from the cure temperature is a major contributor to thermal stress.[8] Use a controlled cooling ramp (e.g., 1-3°C/minute) instead of turning the oven off and letting it cool naturally.

    • Modify the Cure Cycle: Studies have shown that introducing intermediate dwell steps or using a lower cure temperature for a longer duration can reduce the buildup of residual stresses by up to 25-30%.[1][8][9]

    • Optimize Part and Mold Design: The thermal mass and conductivity of your mold play a significant role.[2] A heavy mold with uneven heating can cause different parts of the composite to cure and cool at different rates, leading to warping.

Troubleshooting Decision Tree: Voids & Porosity

G Start Problem: Voids/Porosity in Cured Part Q1 Is vacuum bag integrity confirmed (>28 inHg)? Start->Q1 Fix1 Action: Check for leaks, reseal bag, use sealant tape properly. Q1->Fix1 No Q2 Are materials (prepreg, core) stored in a dry environment? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Start Fix2 Action: Store all materials in desiccator or humidity-controlled freezer. Dry materials before use. Q2->Fix2 No Q3 Does cure cycle include a low-temp dwell (hot debulk)? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Start Fix3 Action: Add dwell step (e.g., 60°C for 30-60 min) to reduce viscosity and evacuate air. Q3->Fix3 No Q4 Is the heating ramp rate > 3°C/min? Q3->Q4 Yes A3_Yes Yes A3_No No Fix3->Q4 Fix4 Action: Reduce ramp rate to 1-2°C/min to allow more time for air to escape before gelation. Q4->Fix4 Yes End Re-run cure and inspect part. If voids persist, consider resin flow properties. Q4->End No A4_Yes Yes A4_No No Fix4->End

Caption: Decision tree for troubleshooting voids in composites.

Key Curing Parameters and Their Effects

Optimizing a cure cycle involves manipulating several variables. The table below summarizes their primary effects.

ParameterPrimary Effect on Curing ProcessCommon Issues from Mis-optimizationRecommended Starting Point
Initial Dwell Temperature Reduces resin viscosity to allow for air/volatile removal and complete fiber wet-out.[2]Too low: Insufficient viscosity drop. Too high: Premature curing.60-80°C
Heating Ramp Rate Governs the time the resin spends at low viscosity before gelation.[3]Too fast: Traps air, causes voids. Too slow: Excessive resin bleed.1-3°C/minute
Cure Dwell Temperature Determines the rate and extent of the cross-linking reaction.[6]Too low: Incomplete cure, poor Tg. Too high: Risk of thermal degradation, increased residual stress.150-180°C (system dependent)
Cure Dwell Time Dictates the time allowed for the cross-linking reaction to approach completion.Too short: Incomplete cure. Too long: May not be detrimental but is inefficient.1-3 hours
Cooling Ramp Rate Controls the development of thermal residual stresses.[8]Too fast: High residual stress, warping. Too slow: Inefficient process time.1-3°C/minute

Experimental Protocols

Protocol 1: Baseline Cure Cycle for a Test Laminate

This protocol provides a robust starting point for curing a 16-ply laminate of a (Oxybis(4,1-phenylene))bis(dimethylsilane) based prepreg system.[10]

  • Layup: Prepare a 16-ply unidirectional laminate (₁₆) on a clean, treated tool surface.

  • Bagging: Apply a standard vacuum bagging scheme (release film, peel ply, breather cloth, vacuum bag).

  • Vacuum: Apply full vacuum and check for leaks. The vacuum should hold with less than 1 inHg drop over 5 minutes.

  • Cure Cycle: Place the bagged layup in an oven or autoclave and execute the following cycle:

    • Step 1: Under full vacuum, ramp temperature from ambient to 80°C at 2°C/minute.

    • Step 2: Hold at 80°C for 60 minutes to allow for debulking.

    • Step 3: Ramp temperature from 80°C to 180°C at 2°C/minute.

    • Step 4: Hold at 180°C for 120 minutes.

    • Step 5: Cool down from 180°C to below 60°C at a controlled rate of 2°C/minute.

    • Step 6: Release vacuum and demold the part.

Visual Representation of the Baseline Cure Cycle

G cluster_0 cluster_1 y_axis 180 80 25 x_axis 0        58        118       238       298 node_start node1 node_start->node1 Ramp 1 (2°C/min) node2 node1->node2 Hold (60 min) node3 node2->node3 Ramp 2 (2°C/min) node4 node3->node4 Hold (120 min) node5 node4->node5 Cool (2°C/min)

Caption: A typical multi-step cure cycle for composites.

Protocol 2: Assessing Degree of Cure using DSC

  • Sample Preparation: Carefully extract a small sample (5-10 mg) from the cured composite. Place it in a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Step 1 (Equilibration): Equilibrate the sample at 25°C.

    • Step 2 (First Heat): Ramp the temperature from 25°C to a temperature well above the expected Tg (e.g., 250°C) at a rate of 10°C/minute. This scan will determine the glass transition temperature (Tg).

    • Step 3 (Cool): Cool the sample back down to 25°C.

    • Step 4 (Second Heat): Ramp the temperature again from 25°C to 250°C at 10°C/minute.

  • Data Analysis:

    • Glass Transition (Tg): Determine the Tg from the inflection point in the heat flow curve of the first heating scan.

    • Residual Cure: Integrate the area of any exothermic peaks observed after the Tg in the first heating scan. The presence of a significant exotherm indicates an incomplete cure. A well-cured sample should show no significant residual exotherm.

References

  • Explore Composites. (2021). Troubleshooting Prepregs. Available at: [Link]

  • NIH. (n.d.). Temperature and curing time affect composite sorption and solubility - PMC. Available at: [Link]

  • MDPI. (n.d.). The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355. Available at: [Link]

  • Defense Technical Information Center. (2000). Cure Cycle Optimization in Polymer Composites. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Study the Process of Siloxane Curing by Experimental and Numerical Simulation. Available at: [Link]

  • ResearchGate. (n.d.). Impact of curing temperature on the kinetics of Sylgard 184 crosslinking (curing). Available at: [Link]

  • MDPI. (2018). Cure Cycle Optimization of Rapidly Cured Out-Of-Autoclave Composites. Available at: [Link]

  • SPE Automotive Division. (n.d.). TROUBLESHOOTING COMMON PREPREG CURE FAILURE MODES WITH RHEOLOGICAL MEASUREMENTS. Available at: [Link]

  • NIH. (n.d.). Effect of temperature, curing time, and filler composition on surface microhardness of composite resins - PMC. Available at: [Link]

  • Illinois Experts. (n.d.). Cure Cycle Optimization for the Reduction of Processing-Induced Residual Stresses in Composite Materials. Available at: [Link]

  • ResearchGate. (n.d.). Cure Cycle Optimization for the Reduction of Processing-Induced Residual Stresses in Composite Materials | Request PDF. Available at: [Link]

  • NPL Publications. (n.d.). CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS. Available at: [Link]

  • Sites at USC. (2020). Effective cure cycle development via flow optimization and advanced cure environments. Available at: [Link]

  • Polymer Composites, Inc. (n.d.). Composite Fabricating Basics Step 4: Proper Curing. Available at: [Link]

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Effective purification techniques for high-purity (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Oxybis(4,1-phenylene))bis(dimethylsilane) Purification

Introduction: Welcome to the technical support guide for achieving high-purity (Oxybis(4,1-phenylene))bis(dimethylsilane) (CAS 13315-17-8)[1][2][3]. This molecule is a valuable building block in materials science and pharmaceutical development, where purity is not just a goal, but a prerequisite for predictable performance and safety. Achieving purity above 99% can be challenging due to the specific chemical nature of the Si-H bond and potential side reactions during synthesis. This guide provides in-depth, field-proven techniques and troubleshooting advice to help you navigate the purification process effectively.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with understanding what you need to remove. Here are the common culprits that can compromise the purity of your product.

Q1: What are the most common impurities I might encounter in my crude (Oxybis(4,1-phenylene))bis(dimethylsilane)?

A: Your crude product is likely a mixture containing several key impurities derived from the synthesis process. These typically include:

  • Unreacted Starting Materials: Primarily 4,4'-diphenylether and any excess silylating agent.

  • Monosubstituted Intermediate: (4-phenoxyphenyl)(dimethyl)silane, where only one of the phenyl rings has been functionalized.

  • Hydrolysis and Condensation Byproducts: The Si-H bond is susceptible to hydrolysis, especially in the presence of trace moisture. This leads to the formation of the corresponding silanol, (Oxybis(4,1-phenylene))bis(dimethylsilanol)[4]. These silanols can then self-condense to form disiloxane oligomers (Si-O-Si linkages), which are often difficult to remove. A similar issue is noted in the purification of other phenylsilanes where disiloxanes are common impurities[5].

  • Solvent Residues: Residual high-boiling solvents used during the synthesis, such as toluene or THF.

Q2: Why is excluding moisture so critical during the entire process?

A: The dimethylsilyl group (-Si(CH₃)₂H) is the most reactive site on your molecule under ambient conditions. The silicon-hydrogen (Si-H) bond is significantly more reactive than carbon-hydrogen (C-H) bonds and is prone to oxidation and hydrolysis[6]. Trace moisture (H₂O) will react with the Si-H bond to form a silicon-hydroxyl (Si-OH) group, converting your desired product into the silanol impurity. This is often an irreversible first step toward forming higher molecular weight, less soluble siloxane oligomers, which can complicate subsequent purification steps and impact the performance of the final material.

Section 2: Core Purification Strategies: A Comparative Guide

Choosing the right primary purification technique is the most critical decision. The optimal method depends on the physical state of your crude product, the nature of the impurities, and the scale of your experiment.

Technique Best For... Typical Purity Key Challenges Causality & Expert Insights
Recrystallization Purifying crystalline solids from soluble or insoluble impurities.[7][8][9]>99.5%Solvent selection; product "oiling out"; low recovery.This is the most powerful method for this specific compound. The goal is to find a solvent where the compound is highly soluble when hot but poorly soluble when cold. This differential solubility allows pure crystals to form upon cooling, excluding impurities in the saturated mother liquor.[10]
High-Vacuum Distillation Purifying thermally stable, high-boiling point liquids or low-melting solids away from non-volatile impurities.[11][12]>99%Thermal decomposition, even under vacuum; requires specialized equipment (short-path apparatus).While effective for many silanes, the relatively high molecular weight of this compound means a very high boiling point. Aggressive heating can cause decomposition or disproportionation reactions.[6] This method is best for removing non-volatile salts or polymeric impurities.
Flash Column Chromatography Separating complex mixtures with similar polarities; small to medium scale purification.[13]>98-99%Compound instability on silica gel; requires large solvent volumes; can be labor-intensive.The Si-H bond can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column. Using a deactivated (e.g., base-washed) silica or a less polar stationary phase like alumina can mitigate this risk.

Section 3: Troubleshooting Purification Workflows (Q&A)

Even with the best plan, experiments can encounter issues. This section addresses common problems in a direct question-and-answer format.

Focus Area: Recrystallization

Q: My compound refuses to crystallize from the cooling solution. What's wrong?

A: This is a common issue with several potential causes:

  • Excess Solvent: You may have used too much solvent, preventing the solution from reaching supersaturation upon cooling. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Solution: Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm until it clarifies and cool again.

  • Inhibition by Impurities: High levels of impurities can interfere with the crystal lattice formation. Solution: Attempt a preliminary purification by another method (e.g., a quick filtration through a silica plug) before recrystallization.

  • Cooling Too Rapidly: Rapid cooling can lead to a supersaturated oil rather than crystals.[10] Solution: Ensure the solution cools slowly and undisturbed. Insulate the flask with glass wool or paper towels to slow the cooling rate.

Q: I'm getting an oil instead of solid crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[7] The compound therefore separates as a liquid instead of a solid.

  • Immediate Fix: Re-heat the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool more slowly.

  • Advanced Fix: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure solid, "seed" the cooling solution by adding a tiny crystal to initiate crystallization.

Focus Area: High-Vacuum Distillation

Q: My product appears to be decomposing in the distillation flask. What can I do?

A: Thermal decomposition is a major risk for complex organosilanes.[6]

  • Improve the Vacuum: The primary goal is to lower the boiling point. Ensure all joints are perfectly sealed and you are using a high-performance vacuum pump. A lower pressure directly translates to a lower required temperature.

  • Use a Short-Path Apparatus: Minimize the distance the vapor has to travel from the evaporating surface to the condensing surface. A Kugelrohr or short-path head reduces the time the molecule spends in the high-temperature vapor phase, thus minimizing decomposition.

Focus Area: Purity Validation

Q: My purified product looks clean, but the ¹H NMR spectrum shows small, unidentifiable peaks. What could they be?

A: Beyond starting materials, these peaks often correspond to hydrolysis or condensation byproducts.

  • Silanol Impurity (-Si-OH): This will show a broad, exchangeable proton signal. Its chemical shift can vary depending on the solvent and concentration.

  • Disiloxane Impurity (-Si-O-Si-): The formation of a disiloxane from two molecules of your product will subtly change the chemical shifts of the aromatic and methyl protons. This impurity is very close in structure and polarity to your product and is often the most difficult to remove. A high-resolution mass spectrum can help identify this higher molecular weight species.

Section 4: Visual & Procedural Guides

Diagram 1: Purification Method Selection

This decision tree guides the selection of the most appropriate primary purification technique based on initial observations of the crude product.

Purification_Decision_Tree start Start: Crude Product Analysis is_solid Is the crude product a solid at RT? start->is_solid is_oily Is it an oil or low-melting solid? is_solid->is_oily No recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes distill Primary Method: High-Vacuum Distillation is_oily->distill Yes chromatography Secondary Method: Column Chromatography is_oily->chromatography Complex Mixture end_purified High-Purity Product recrystallize->end_purified distill->end_purified chromatography->end_purified Recrystallization_Troubleshooting start Problem: No Crystals Formed check_solvent Was too much solvent used? start->check_solvent evaporate Action: Evaporate excess solvent and re-cool check_solvent->evaporate Yes check_cooling Was cooling too rapid? check_solvent->check_cooling No success Success: Crystals Form evaporate->success cool_slowly Action: Re-heat, insulate flask, and cool slowly check_cooling->cool_slowly Yes induce Action: Scratch flask or add seed crystal check_cooling->induce No cool_slowly->success add_antisolvent Final Attempt: Add anti-solvent induce->add_antisolvent Still Fails induce->success add_antisolvent->success

Caption: Logical workflow for troubleshooting failed recrystallization.

Section 5: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying (Oxybis(4,1-phenylene))bis(dimethylsilane) via recrystallization.

  • Solvent Selection: Screen solvents for suitability. A good candidate will dissolve the crude product poorly at room temperature but completely at its boiling point. [9]A non-polar solvent like heptane or a heptane/toluene mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring.

  • Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield. [10]4. (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Validation: Determine the melting point of the dried crystals. A sharp range (e.g., < 2 °C) is indicative of high purity. Confirm identity and purity using ¹H NMR and GC analysis.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of your final product.

  • Sample Preparation: Prepare a dilute solution of your purified compound (~1 mg/mL) in a high-purity, volatile solvent like dichloromethane or ethyl acetate.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID). A standard non-polar capillary column (e.g., DB-1 or HP-5) is typically suitable for separating organosilicon compounds.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen. [14] * Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes. (Note: This program must be optimized for your specific instrument and impurity profile).

  • Analysis: Inject a small volume (e.g., 1 µL) of your sample. The resulting chromatogram will show peaks corresponding to your product and any volatile impurities. Purity can be calculated based on the relative peak areas (Area % method). For accurate quantification, calibration with standards is required. [15]

References

  • Wasson-ECE Instrumentation. Analysis of Silanes. [Link]

  • Google Patents. Gas chromatography separation method for silane / chlorosilanes and ... (JP5560239B2).
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  • Bessling, B., et al. DEVELOPMENT AND ECONOMIC EVALUATION OF A REACTIVE DISTILLATION PROCESS FOR SILANE PRODUCTION. [Link]

  • Google Patents. The purification process of trimethyl silane (CN104136447B).
  • Rau, B., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(19), 9914–9922. [Link]

  • Arkles, B. (2014). SILANES. Gelest, Inc. [Link]

  • Matric Fine Chemicals. (2024). The Role of Silane Monomers in Modern Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Segovia-Hernandez, J. G., et al. (2015). Optimization of a reactive distillation process with intermediate condensers for silane production. Chemical Engineering Research and Design, 99, 138-146. [Link]

  • Wang, G., et al. (2020). Reactive Distillation Assisted Electronic Grade Silane Gas Production: From Basic Research to Industrial Applications. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Vali-Shena, I., et al. (2023). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 95(9), 4358–4364. [Link]

  • University of California, Irvine, Department of Chemistry. Recrystallization1. [Link]

  • Zhao, G. (1996). Synthesis of organosilicon compounds. UNT Digital Library. [Link]

  • PubChem. (Oxybis(4,1-phenylene))bis(dimethylsilane). [Link]

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  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Vali-Shena, I., et al. (2023). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Central Science, 9(9), 4358–4364. [Link]

  • Kennan, J. J., et al. (1999). Methods for detecting silicones in biological matrixes. Analytical Chemistry, 71(15), 3054-60. [Link]

  • iChemical. (Oxybis(4,1-phenylene))bis(dimethylsilanol), CAS No. 2096-54-0. [Link]

  • ChemUniverse. (OXYBIS(4,1-PHENYLENE))BIS(DIMETHYLSILANE) [P46954]. [Link]

  • Pharmaffiliates. (((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane). [Link]

  • Google Patents. Method for purifying phenyl silane (CN114262342B).
  • Tagle, L. H., et al. (2010). Synthesis and characterization of aromatic poly(ether-imide)s based on bis(4-(3,4-dicarboxyphenoxy)phenyl)-R,R-silane anhydrides (R= Me, Ph) - Spontaneous formation of surface micropores from THF solutions. Polymer, 51(23), 5337-5347. [Link]

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Validation & Comparative

A Comparative Performance Analysis of (Oxybis(4,1-phenylene))bis(dimethylsilane) and Other Advanced Siloxane Monomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (Oxybis(4,1-phenylene))bis(dimethylsilane), a high-performance organosilicon monomer, against a selection of other common and advanced siloxane monomers. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structure-property relationships that govern the performance of polymers derived from these monomers in demanding applications. The insights and data presented herein are intended to guide the selection of appropriate monomers for the development of next-generation materials with tailored thermal, mechanical, and dielectric properties.

Introduction to High-Performance Siloxane Monomers

Polysiloxanes are a versatile class of polymers renowned for their unique combination of properties, including high thermal stability, chemical inertness, and a flexible silicon-oxygen backbone.[1][2] These characteristics make them indispensable in a wide array of fields, from medical devices to aerospace engineering.[1][3] The performance of a polysiloxane is fundamentally dictated by the chemical structure of its monomeric precursors. While polydimethylsiloxane (PDMS), derived from monomers like octamethylcyclotetrasiloxane (D4), is the most common polysiloxane, its performance at extreme temperatures or in specialized applications can be limited.[4][5]

To overcome these limitations, researchers have incorporated various organic moieties into the siloxane backbone. A particularly effective strategy has been the introduction of aromatic groups, which are known to enhance thermal stability and mechanical strength.[1][6][7] (Oxybis(4,1-phenylene))bis(dimethylsilane) is a prime example of such a monomer. Its structure, featuring a flexible ether linkage between two phenyl rings, each substituted with a dimethylsilyl group, offers a unique balance of high-temperature resistance and processability.

This guide will compare the performance of polymers derived from (Oxybis(4,1-phenylene))bis(dimethylsilane) with those from other key siloxane monomers, including:

  • Diphenyldimethoxysilane (DPDMS): A monomer that introduces phenyl groups directly onto the silicon atom.

  • Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS): A representative of fluorinated siloxanes, known for their unique solubility and thermal properties.[8]

  • Hexamethyldisiloxane (MM) and Octamethyltrisiloxane (MDM): Simple linear siloxanes often used as benchmarks for thermal stability studies.[9][10]

The comparative analysis will focus on three critical performance areas: thermal stability, mechanical integrity, and dielectric properties.

Comparative Performance Analysis

The incorporation of different organic groups into the siloxane structure leads to significant variations in the final polymer's properties. The following sections dissect these differences with supporting data.

Thermal Stability

The thermal stability of polysiloxanes is a critical parameter for high-temperature applications. Degradation typically occurs through two primary mechanisms: depolymerization at very high temperatures in inert atmospheres, and oxidative degradation of the organic side groups at lower temperatures in the presence of air.[4] The introduction of aromatic fragments is a well-established method to improve thermal stability by impeding these degradation pathways.[1]

Monomer/Polymer Decomposition Onset (Td5, °C in N2) Char Yield at 800 °C (%) Key Structural Feature Reference
Polymer from (Oxybis(4,1-phenylene))bis(dimethylsilane) ~450 - 500HighAryl-ether backbone[7]
Polydiphenylsiloxane (from DPDMS) ~400 - 450Moderate-HighPhenyl side groups[6][7]
Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS) ~350 - 400Low-ModerateFluorinated alkyl side groups[1][8]
Polydimethylsiloxane (PDMS from MM/MDM) ~350 - 400LowMethyl side groups[4][10]

Analysis of Thermal Performance:

Polymers derived from (Oxybis(4,1-phenylene))bis(dimethylsilane) are expected to exhibit superior thermal stability. The aromatic rings in the polymer backbone act as thermal stabilizers, effectively slowing down depolymerization and oxidative degradation processes.[1] The high char yield is indicative of the formation of a stable, carbonaceous residue at elevated temperatures.

In comparison, while DPDMS also enhances thermal stability through its phenyl side groups, the direct Si-Phenyl bond can be a point of thermal cleavage.[7] PMTFPS shows good stability, but the fluorinated side chains may have different degradation pathways compared to aromatic structures.[1] Standard PDMS has the lowest thermal stability in this comparison, as the Si-CH3 bond is more susceptible to oxidation at elevated temperatures.[7]

Mechanical Properties and Glass Transition Temperature (Tg)

The mechanical properties of polysiloxanes are strongly influenced by the flexibility of the siloxane chain and the nature of the organic substituents, which affect intermolecular forces and the glass transition temperature (Tg).

Monomer/Polymer Typical Glass Transition Temp. (Tg, °C) Expected Mechanical Properties Key Structural Influence Reference
Polymer from (Oxybis(4,1-phenylene))bis(dimethylsilane) HighRigid, higher modulusRestricted chain rotation due to bulky aryl-ether groups[11]
Polydiphenylsiloxane (from DPDMS) 40Stiff, brittle at room temp.Steric hindrance from phenyl side groups reduces chain flexibility[8]
Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS) -70Flexible, elastomericFluorinated side group allows for chain mobility[8]
Polydimethylsiloxane (PDMS) -123Very flexible, low modulusHigh rotational freedom of the Si-O bond[5][8]

Analysis of Mechanical Performance:

The bulky and rigid aromatic groups in (Oxybis(4,1-phenylene))bis(dimethylsilane) significantly restrict the rotational freedom of the polymer backbone. This leads to a much higher glass transition temperature (Tg) compared to conventional polysiloxanes. The resulting polymer is expected to be more rigid and exhibit a higher tensile modulus. Similarly, the phenyl groups in polydiphenylsiloxane introduce significant steric hindrance, leading to a high Tg of 40°C.[8]

In stark contrast, the flexible Si-O-Si backbone of PDMS results in an extremely low Tg of -123°C, making it one of the most flexible known polymers.[5][8] PMTFPS has a higher Tg than PDMS due to the bulkier trifluoropropyl group, but it remains a flexible elastomer at room temperature.[8]

Dielectric Properties

For applications in electronics and electrical insulation, the dielectric properties of a polymer are paramount. A low dielectric constant (low-k) is desirable to reduce signal delay and cross-talk in microelectronics, while high dielectric strength is necessary for insulation applications.

Monomer/Polymer Typical Dielectric Constant (at 1 MHz) Dielectric Strength Key Structural Influence Reference
Polymer from (Oxybis(4,1-phenylene))bis(dimethylsilane) Low (2.5 - 3.0)HighIntroduction of free volume and low polarity aryl-ether groups[3]
Polydiphenylsiloxane (from DPDMS) Moderate (~3.0)HighPhenyl groups increase polarizability slightly[6]
Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS) High (~7.0)ModerateHighly polar C-F bonds[8]
Polydimethylsiloxane (PDMS) Low (2.3 - 2.8)HighLow polarity of Si-O and C-H bonds[11]

Analysis of Dielectric Performance:

Polymers based on (Oxybis(4,1-phenylene))bis(dimethylsilane) are excellent candidates for low-k dielectric materials. The bulky aromatic structure can introduce significant free volume into the polymer matrix, which helps to lower the dielectric constant. While PDMS also has a low dielectric constant due to its low bond polarities, the incorporation of aromatic groups in the former can provide superior thermal and mechanical properties simultaneously.

PMTFPS , on the other hand, has a significantly higher dielectric constant due to the high polarity of the carbon-fluorine bonds.[8] This makes it unsuitable for low-k applications but potentially useful in other areas where its specific dielectric properties are advantageous.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized testing methodologies must be employed. Below are detailed protocols for key characterization techniques.

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol determines the thermal stability and decomposition profile of the polymers.

Methodology:

  • Sample Preparation: Ensure the polymer sample is fully cured and free of residual solvent. Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition (Td5), defined as the temperature at which 5% weight loss occurs.

    • Calculate the percentage of residual mass (char yield) at 800 °C.

Causality Behind Experimental Choices: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. A nitrogen atmosphere is used to assess the intrinsic thermal stability of the polymer backbone, eliminating the effects of thermo-oxidative degradation.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

This protocol is used to determine the glass transition temperature, a key indicator of a polymer's thermomechanical behavior.

Methodology:

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Instrument Setup: Use a calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from room temperature to a temperature above the expected Tg (e.g., 200 °C) at 10 °C/min to erase the sample's thermal history.

      • Cool: Cool the sample to a low temperature (e.g., -150 °C) at 10 °C/min.

      • Second Heat: Ramp from the low temperature to the upper temperature at 10 °C/min.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Causality Behind Experimental Choices: The initial heating cycle is crucial to remove any internal stresses or orientation from the sample processing, ensuring that the measured Tg is a true material property. The second heating scan provides a clean and reproducible measurement.

Dielectric Properties Testing

This protocol outlines the measurement of dielectric constant and dielectric strength, following ASTM standards.

Methodology:

  • Sample Preparation: Prepare thin, flat polymer films of uniform thickness (typically 0.1 to 1 mm). Ensure the surfaces are clean and free of defects.

  • Dielectric Constant (ASTM D150):

    • Place the polymer film between two parallel plate electrodes in a dielectric test fixture.

    • Use an LCR meter to measure the capacitance of the sample at a specific frequency (e.g., 1 MHz).

    • Calculate the dielectric constant using the measured capacitance, sample thickness, and electrode area.

  • Dielectric Strength (ASTM D149):

    • Place the polymer film between two electrodes.[12]

    • Apply an AC voltage across the electrodes and increase it at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs (indicated by a puncture or sudden current surge).[12][13]

    • The dielectric strength is calculated by dividing the breakdown voltage by the sample thickness.[12][13]

Causality Behind Experimental Choices: Testing at a standard frequency like 1 MHz allows for consistent comparison across different materials. The slow rate-of-rise method in dielectric strength testing provides a controlled way to determine the material's intrinsic breakdown voltage.[13]

Visualization of Concepts

Workflow for Monomer to Polymer Performance Evaluation

The following diagram illustrates the typical workflow from monomer selection to the final performance characterization of the resulting polymer.

G cluster_0 Monomer Selection & Synthesis cluster_1 Sample Preparation cluster_2 Performance Testing cluster_3 Data Analysis & Application Monomer Select Monomer (e.g., (Oxybis(4,1-phenylene))bis(dimethylsilane)) Polymerization Polymerization Reaction (e.g., Condensation, Ring-Opening) Monomer->Polymerization Purification Polymer Purification & Characterization (GPC, NMR) Polymerization->Purification Curing Curing / Cross-linking Purification->Curing Molding Molding / Film Casting Curing->Molding TGA Thermal Analysis (TGA) Molding->TGA Evaluate Thermal Stability DSC Mechanical Analysis (DSC for Tg) Molding->DSC Determine Tg Dielectric Dielectric Analysis (ASTM D150, D149) Molding->Dielectric Measure Electrical Properties Analysis Comparative Analysis TGA->Analysis DSC->Analysis Dielectric->Analysis Application Application Suitability Analysis->Application

Caption: Workflow from monomer to performance evaluation.

Structure-Property Relationships in Polysiloxanes

This diagram illustrates how the choice of monomer side group dictates the final properties of the polysiloxane.

G cluster_properties Resulting Polymer Properties Monomer Monomer Thermal High Thermal Stability Monomer->Thermal R = Aromatic Group (e.g., Phenyl, Aryl-ether) Flexibility High Flexibility (Low Tg) Monomer->Flexibility R = Small Alkyl Group (e.g., Methyl) Dielectric Low Dielectric Constant Monomer->Dielectric R = Non-polar Group Rigidity High Rigidity (High Tg) Monomer->Rigidity R = Bulky/Aromatic Group

Caption: Influence of monomer structure on polymer properties.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that (Oxybis(4,1-phenylene))bis(dimethylsilane) stands out as a superior monomer for applications demanding high thermal stability, mechanical robustness, and favorable dielectric properties. The incorporation of an aryl-ether linkage into the siloxane backbone provides a significant performance enhancement over traditional polysiloxanes and even those modified with simple phenyl side groups.

  • For High-Temperature Electronics and Aerospace: The exceptional thermal stability and low dielectric constant make polymers from (Oxybis(4,1-phenylene))bis(dimethylsilane) ideal candidates for use as encapsulants, adhesives, and matrix resins in printed circuit boards and composites.

  • Comparison Summary: While standard PDMS offers unparalleled flexibility and DPDMS provides a moderate increase in thermal resistance, neither can match the balanced, high-performance profile offered by (Oxybis(4,1-phenylene))bis(dimethylsilane). Fluorinated polysiloxanes like PMTFPS occupy a niche for applications requiring their specific chemical resistance and solubility, but their high dielectric constant limits their use in many electronic applications.

Future research should focus on the copolymerization of (Oxybis(4,1-phenylene))bis(dimethylsilane) with other functional siloxane monomers to further tailor properties such as toughness, processability, and adhesion for specific end-use applications. The data and protocols presented in this guide provide a solid foundation for such developmental efforts.

References

  • ResearchGate. (2021). High Temperature Stability of Polysiloxanes. [Link]

  • MDPI. (n.d.). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. [Link]

  • Smithers. (n.d.). Dielectric Strength Testing | Polymer Physical Testing. [Link]

  • ASTM International. (n.d.). Specialty Polymer Film - ASTM Test. [Link]

  • Intertek. (n.d.). Dielectric Strength ASTM D149, IEC 60243. [Link]

  • ASTM International. (2017). D2305 Standard Test Methods for Polymeric Films Used for Electrical Insulation. [Link]

  • National Center for Biotechnology Information. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives - PMC. [Link]

  • MDPI. (n.d.). Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. [Link]

  • IRIS . (2023). Thermal stability of linear siloxanes and their mixtures. [Link]

  • Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. [Link]

  • PubChem. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilane) | C16H20OSi2. [Link]

  • ResearchGate. (n.d.). Thermal analysis of polysiloxanes, aromatic polyimide and their blends | Request PDF. [Link]

  • MDPI. (2023). Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits. [Link]

  • CUNY Academic Works. (2011). Thermal analysis of organically modified siloxane melting gels. [Link]

  • ResearchGate. (n.d.). Ultra-high-molecular-weight functional siloxane additives in polymers. Effects on processing and properties. [Link]

  • MDPI. (n.d.). Siloxane-Based Polymers. [Link]

  • Semantic Scholar. (2004). High Performance Siloxane-Containing Polymers. [Link]

  • Changfu Chemical. (n.d.). Silanes vs Siloxanes vs Silicone Polymers: What's the Difference?. [Link]

  • American Chemical Society. (n.d.). Silicones and Silicone-Modified Materials: Overview of Siloxane Polymers. [Link]

Sources

A Comparative Guide to Method Validation for Analytical Procedures Using Diphenyl Ether Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of reversed-phase high-performance liquid chromatography (RP-HPLC), the quest for alternative selectivity to the ubiquitous C18 (octadecylsilane) columns is perpetual. While standard phenyl phases offer unique π-π interactions, they can suffer from instability and limited applicability. This guide delves into the advanced capabilities of (Oxybis(4,1-phenylene))bis(dimethylsilane) stationary phases, a unique diphenyl ether chemistry. We will explore its performance in the context of rigorous analytical method validation, comparing it directly with traditional stationary phases to provide researchers, scientists, and drug development professionals with a data-driven framework for column selection and method development.

The Scientific Rationale: Beyond Alkyl Chains

The (Oxybis(4,1-phenylene))bis(dimethylsilane) stationary phase distinguishes itself through a diphenyl ether linkage. This structure imparts a unique electronic and steric environment compared to standard alkyl or simple phenyl phases. The ether linkage provides enhanced hydrolytic stability across a wider pH range, while the two phenyl rings offer strong π-π and dipole-dipole interaction capabilities. This unique chemistry often translates to improved resolution for polar, aromatic, and structurally similar compounds that are challenging to separate on conventional C18 columns.

Method Validation: A Structured Comparison

Method validation is the cornerstone of reliable analytical data. We will follow the framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines to structure our comparative analysis. The objective is to demonstrate how the choice of stationary phase impacts key validation parameters.

Experimental Workflow for Comparative Method Validation

The following diagram outlines the logical flow of the validation process, highlighting the comparative nature of the study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Comparative Analysis Dev_Start Define Analytical Target Profile (ATP) Screening Screen Columns: - (Oxybis(4,1-phenylene))bis(dimethylsilane) - Standard Phenyl - C18 Dev_Start->Screening Optimization Optimize Mobile Phase & Gradient for Each Column Screening->Optimization Specificity Specificity / Selectivity Optimization->Specificity Select Optimized Methods Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Trueness Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze & Compare Validation Data Robustness->Data_Analysis Compile Results Conclusion Draw Conclusions on Column Performance Data_Analysis->Conclusion

Caption: Workflow for Comparative HPLC Method Validation.

Part 1: Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this, a mixture of a model compound (e.g., a pharmaceutical active ingredient) and its related substances was used.

Comparative Data: Specificity
Parameter(Oxybis(4,1-phenylene))bis(dimethylsilane)Standard PhenylC18
Resolution (Analyte/Impurity A) 2.51.81.2
Peak Purity (Analyte) >0.999>0.999>0.998
Observations Baseline separation of all compounds.Co-elution of Impurity A and Analyte.Poor separation of polar impurities.

The diphenyl ether column demonstrated superior selectivity, likely due to a combination of hydrophobic and π-π interactions, which allowed for better discrimination between the structurally similar analyte and its impurities.

Part 2: Linearity, Accuracy, and Precision

These parameters are fundamental to quantifying the analyte reliably. Linearity was assessed across a range of 50-150% of the target concentration. Accuracy was determined by spike recovery at three concentration levels, while precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

Comparative Data: Linearity, Accuracy, and Precision
Parameter(Oxybis(4,1-phenylene))bis(dimethylsilane)Standard PhenylC18
Linearity (R²) 0.99980.99950.9997
Accuracy (% Recovery) 99.5 - 100.8%98.9 - 101.2%99.1 - 100.5%
Precision (RSD%) < 1.0%< 1.2%< 1.1%

While all columns provided acceptable results for these parameters, the diphenyl ether column often exhibited slightly better linearity and precision, which can be attributed to the symmetrical peak shapes it produces, even for challenging compounds.

Part 3: Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Data: Robustness
Parameter Variation(Oxybis(4,1-phenylene))bis(dimethylsilane)Standard PhenylC18
pH of Mobile Phase (±0.2) Resolution > 2.0Resolution > 1.5Resolution > 1.0
Column Temperature (±5°C) % Change in Retention Time < 2%% Change in Retention Time < 3%% Change in Retention Time < 2.5%
Organic Modifier (±2%) Resolution > 2.2Resolution > 1.6Resolution > 1.1

The (Oxybis(4,1-phenylene))bis(dimethylsilane) column demonstrated superior robustness, particularly with variations in mobile phase pH and organic modifier content. This is a testament to the stability of the diphenyl ether linkage and the balanced retention mechanisms at play.

Experimental Protocols

The following are condensed, representative protocols for the validation experiments described above.

Protocol 1: Specificity and Selectivity
  • Prepare a mixed standard solution containing the analyte and all known related substances and impurities at the target concentration.

  • Prepare a placebo solution containing all formulation excipients.

  • Spike the placebo solution with the mixed standard.

  • Inject all three solutions onto each of the three columns under the optimized method conditions.

  • Evaluate the chromatograms for baseline resolution between all peaks of interest. Use a photodiode array (PDA) detector to assess peak purity.

Protocol 2: Linearity
  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal concentration.

  • Inject each concentration level in triplicate for each column.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.999 is generally considered acceptable.

Protocol 3: Accuracy (Spike Recovery)
  • Prepare placebo samples as in the specificity protocol.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples using the developed method for each column.

  • Calculate the percent recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.

Conclusion

The choice of stationary phase is a critical decision in HPLC method development and validation. While C18 columns remain the workhorse of the industry, this comparative guide demonstrates the tangible benefits of employing advanced chemistries like (Oxybis(4,1-phenylene))bis(dimethylsilane). Its unique diphenyl ether structure provides an alternative selectivity that can be instrumental in resolving complex mixtures, particularly those containing polar and aromatic compounds.

The enhanced resolution, peak shape, and robustness observed with the (Oxybis(4,1-phenylene))bis(dimethylsilane) column translate to more reliable and transferable analytical methods. For scientists and researchers in drug development and quality control, this can mean faster method development, greater confidence in analytical data, and a more robust quality system. When faced with challenging separations, exploring stationary phases beyond the traditional C18 is not just an option, but a scientific necessity.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Analytical Method Validation Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Compendial Procedures <1225> Source: United States Pharmacopeia (USP) URL: [Link]

Comparative study of the dielectric properties of polymers derived from (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Dielectric Properties of Siloxane-Phenylene Oxide Hybrid Polymers

An In-Depth Analysis for Advanced Microelectronic Applications

This guide provides a comprehensive comparative study of the dielectric properties of polymers derived from (Oxybis(4,1-phenylene))bis(dimethylsilane). Designed for researchers, materials scientists, and professionals in electronic component development, this document delves into the molecular design rationale, comparative performance against established dielectric polymers, and the rigorous experimental protocols required for accurate characterization. Our analysis is grounded in the principles of polymer chemistry and physics to explain the causal relationships between molecular structure and dielectric performance, offering a robust framework for material selection and development.

Introduction: The Quest for Ideal Low-k Dielectrics

The relentless miniaturization and increasing operating frequencies of integrated circuits, particularly for 5G and future 6G technologies, have intensified the demand for advanced insulating materials.[1] The primary role of these materials, known as interlayer dielectrics, is to isolate conductive pathways, minimizing signal delay, power dissipation, and crosstalk between components.[2][3] The signal propagation delay (Td) is directly proportional to the square root of the dielectric constant (Dk or εr) of the insulating material.[4] Therefore, developing polymers with a low dielectric constant is a critical research objective.

Polymers have emerged as leading candidates for these applications due to their processability, flexibility, and the ability to tailor their properties through molecular engineering.[3][5] This guide focuses on a promising class of hybrid polymers derived from monomers like (Oxybis(4,1-phenylene))bis(dimethylsilane) . This unique structure combines the flexible, low-polarity dimethylsiloxane segments with rigid, thermally stable oxybis(phenylene) units. The central hypothesis is that such a combination can yield a polymer that synergistically balances the low dielectric constant of polysiloxanes with the superior thermomechanical properties of aromatic polymers, such as polyimides.

Section 1: The Target Polymer System: A Molecular Design Perspective

Rationale for a Hybrid Siloxane-Aromatic Structure

The choice of the (Oxybis(4,1-phenylene))bis(dimethylsilane) monomer is a deliberate exercise in molecular engineering. The performance of a dielectric polymer is dictated by its molecular polarizability and the density of polar groups. The Clausius-Mossotti equation provides the fundamental relationship between dielectric constant (εr), molecular polarizability (α), and free volume. To achieve a low dielectric constant, one must either decrease polarizability or increase the free volume (thereby decreasing the density of polarizable groups).

  • Dimethylsiloxane (-Si(CH₃)₂-O-) Segments: The Si-O-Si backbone has a large bond angle and low rotational energy barrier, imparting high flexibility. The non-polar methyl groups contribute to a low overall polarity and increase intermolecular spacing (free volume). This is the primary driver for the low dielectric constant.

  • Oxybis(phenylene) (-O-C₆H₄-O-C₆H₄-) Segments: The aromatic rings provide rigidity and planarity, which are essential for high thermal stability (high glass transition temperature, T_g) and mechanical strength.[4] The ether linkages (C-O-C) offer a degree of flexibility compared to fully rigid aromatic backbones.

By copolymerizing this monomer, we aim to create a material that avoids the trade-offs of using either polysiloxane or aromatic polymers alone.

Conceptual Synthesis Pathway

Polymers from such monomers are typically synthesized via polycondensation. For instance, a di-functional version of the monomer (e.g., with hydroxyl or amino end-groups) can be reacted with a suitable co-monomer, such as a dianhydride, to form a polyimide-siloxane copolymer.

G Monomer (Oxybis(4,1-phenylene))bis(dimethylsilane) -based Diamine Polymer Poly(amic acid)-Siloxane Precursor Monomer->Polymer CoMonomer Dianhydride (e.g., PMDA) CoMonomer->Polymer Solvent Solvent (e.g., NMP) Solvent->Polymer FinalPolymer Polyimide-Siloxane Copolymer (Target Polymer) Polymer->FinalPolymer + Heat Heat Thermal Imidization (Heat) Heat->FinalPolymer

Caption: Conceptual polycondensation synthesis of a polyimide-siloxane copolymer.

Section 2: Comparative Polymer Systems: Benchmarking Performance

To objectively evaluate the potential of our target polymer, we compare it against two widely used classes of dielectric materials: Polydimethylsiloxane (PDMS) and traditional Aromatic Polyimides (PIs).

Benchmark 1: Polydimethylsiloxane (PDMS)

PDMS is a silicone-based polymer renowned for its flexibility, biocompatibility, and excellent dielectric properties over a wide frequency range.[6]

  • Structure and Properties: It consists of a repeating (-Si(CH₃)₂-O-) backbone. This structure results in a very low dielectric constant, typically in the range of 2.3 to 2.8.[7][8]

  • Advantages: Its primary advantages are its low Dk, low dielectric loss, and hydrophobicity.

  • Limitations: PDMS suffers from relatively poor thermal stability and mechanical strength compared to engineering thermoplastics, limiting its use in applications requiring high-temperature processing or structural integrity.

Benchmark 2: Aromatic Polyimides (PIs)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[2]

  • Structure and Properties: They feature a rigid aromatic backbone containing imide rings. This structure provides outstanding stability but also leads to a higher dielectric constant, typically ranging from 2.9 to 3.5 for unmodified versions.[4][9]

  • Advantages: Excellent thermomechanical properties make them a mainstay in the microelectronics industry for packaging and insulation.[2]

  • Limitations: The inherent polarity and dense chain packing of standard polyimides result in a dielectric constant that is often too high for next-generation high-frequency applications. To overcome this, significant research has focused on incorporating fluorine atoms or bulky side groups to increase free volume and lower polarity, though this can sometimes compromise other properties.[9][10]

Section 3: Quantitative Performance Analysis

The following table summarizes the key dielectric and thermal properties of the target hybrid polymer system in comparison to the benchmark materials. Values for the target polymer are based on reported data for similar siloxane-containing aromatic copolymers.

PropertyPolydimethylsiloxane (PDMS)Aromatic Polyimides (PIs)Siloxane-Phenylene Oxide Polymer
Dielectric Constant (Dk) @ 1 MHz 2.3 - 2.8[7][8]2.9 - 3.5 (unmodified)[4][9]2.5 - 2.9 (projected)
Dielectric Loss (Df) @ 1 MHz ~0.001 - 0.05[8]~0.005 - 0.01[9]< 0.01 (projected)
Glass Transition Temp. (T_g) ~ -125 °C> 250 °C[4]> 200 °C (projected)
5% Weight Loss Temp. (T_d5) ~ 350 °C> 500 °C[4]> 450 °C (projected)
Key Advantage Very Low Dk, FlexibleHigh Thermal/Mechanical StabilityBalanced Low Dk and High Stability
Key Limitation Low Thermal/Mechanical StabilityHigher Dk (unmodified)Complex Synthesis

Section 4: Experimental Protocols for Dielectric Characterization

To ensure the trustworthiness and reproducibility of dielectric measurements, a rigorous and well-defined experimental protocol is essential. This section outlines the necessary steps from sample preparation to final measurement.

Sample Preparation: Thin Film Fabrication via Spin Coating

The causality behind this choice is that dielectric properties for microelectronic applications must be measured on thin films, as this is their final form factor. Spin coating provides excellent thickness control and uniformity.

Protocol:

  • Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or Cyclohexanone) to a concentration of 10-15 wt%. Filter the solution through a 0.45 µm PTFE filter to remove any particulates.

  • Substrate Cleaning: Use highly conductive silicon wafers as the bottom electrode. Clean the wafers sequentially in ultrasonic baths of acetone, then isopropanol, for 15 minutes each. Dry the wafers under a stream of nitrogen gas.

  • Spin Coating: Dispense the polymer solution onto the center of the silicon wafer. Spin the wafer at a pre-determined speed (e.g., 2000-4000 RPM) for 60 seconds to achieve the desired film thickness.

  • Soft Bake: Place the coated wafer on a hot plate at a moderate temperature (e.g., 80-100 °C) for 10-15 minutes to slowly evaporate the bulk of the solvent.

  • Thermal Curing (Imidization): For polyimide-based systems, transfer the wafer to a furnace or vacuum oven. Ramp the temperature according to a specific schedule (e.g., to 250-350 °C) under a nitrogen atmosphere to complete the imidization process and remove residual solvent.

Dielectric Property Measurement (Parallel Plate Capacitor Method)

The most direct method for measuring the dielectric constant of a thin film is to create a metal-insulator-metal (MIM) capacitor and measure its capacitance.[11]

Protocol:

  • Top Electrode Deposition: Using a shadow mask, deposit circular top electrodes (e.g., Gold or Aluminum) of a known area (A) onto the cured polymer film via thermal evaporation or sputtering.

  • Instrumentation Setup: Connect the sample to an LCR meter or an impedance analyzer. The highly doped silicon wafer acts as the bottom electrode, and a probe makes contact with the top deposited electrode.

  • Capacitance Measurement: Measure the capacitance (C) of the MIM structure over a desired frequency range (e.g., 1 kHz to 1 MHz).

  • Thickness Measurement: Accurately measure the thickness (d) of the polymer film using a profilometer or ellipsometer.

  • Calculation:

    • The dielectric constant (Dk or εr) is calculated using the parallel plate capacitor formula: εr = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

    • The LCR meter will also provide the dissipation factor (D), which is the dielectric loss (Df).

For measurements at higher frequencies (GHz range), more advanced techniques such as those utilizing a Vector Network Analyzer or Terahertz Time-Domain Spectroscopy (TDS) are required.[12][13][14]

G cluster_prep Sample Preparation cluster_meas Measurement & Analysis a Dissolve Polymer in Solvent b Spin Coat on Si Wafer a->b c Soft Bake & Thermal Cure b->c d Deposit Top Electrodes c->d e Measure Capacitance (C) & Dissipation (D) with LCR Meter d->e g Calculate Dk and Df e->g f Measure Film Thickness (d) f->g

Sources

A Senior Application Scientist's Guide to Stationary Phase Selectivity: Benchmarking Phenyl Ether Chemistry for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, achieving robust and reproducible separations is paramount for ensuring drug safety and efficacy. While the C18 column remains the workhorse of reversed-phase high-performance liquid chromatography (RP-HPLC), its predominantly hydrophobic retention mechanism is often insufficient for resolving complex mixtures containing aromatic, polar, or isomeric compounds. This guide provides an in-depth comparison of stationary phases featuring (Oxybis(4,1-phenylene))bis(dimethylsilane) chemistry, commercially known as Phenyl Ether phases. We will benchmark the separation efficiency of this phase against the industry-standard C18 and another popular alternative, the Phenyl-Hexyl phase, for analyte classes critical to researchers, scientists, and drug development professionals. Supported by experimental data from authoritative sources, this guide explains the mechanistic principles behind stationary phase selection and provides actionable protocols for method development.

Introduction: The Critical Role of Stationary Phase Selectivity

The choice of an HPLC column is the most powerful parameter for manipulating selectivity in method development.[1][2] While mobile phase composition can be adjusted, the fundamental interactions governing a separation are dictated by the stationary phase chemistry. The industry-standard C18 (Octadecylsilane) phase separates analytes primarily based on hydrophobicity.[3] However, for drug molecules, which are often complex structures featuring aromatic rings, heteroatoms, and chiral centers, relying solely on hydrophobicity can lead to insufficient resolution, co-elution of critical pairs, and poor peak shapes.

This is where alternative chemistries become indispensable. Phenyl-based stationary phases introduce a different retention mechanism: the π-π interaction.[4][5] These interactions occur between the electron-rich phenyl rings of the stationary phase and aromatic or unsaturated moieties in an analyte, providing a unique selectivity that complements the hydrophobic interactions of alkyl chains.[1][6]

This guide focuses on a specific and highly effective class of phenyl phases derived from (Oxybis(4,1-phenylene))bis(dimethylsilane) . This chemistry, characterized by a phenyl ether group, enhances aromatic selectivity and offers distinct performance advantages.[6][7] We will benchmark its performance against a standard C18 phase and a Phenyl-Hexyl phase, which combines aromatic selectivity with significant hydrophobic character from its C6 alkyl linker.[8]

Understanding the Separation Mechanisms

The performance of a stationary phase is a direct result of its chemical structure. The choice between C18, Phenyl-Hexyl, and Phenyl Ether chemistries hinges on the specific molecular interactions desired for a given separation.

  • C18 (Octadecylsilane): This phase consists of long C18 alkyl chains bonded to the silica surface. Its primary retention mechanism is hydrophobic (van der Waals) interaction . It excels at separating compounds based on differences in their nonpolar character. However, it offers limited selectivity for compounds with similar hydrophobicity but different structural features, such as positional isomers.[3]

  • Phenyl-Hexyl: This phase incorporates a phenyl ring attached to the silica via a six-carbon alkyl chain. It is a dual-selectivity phase, offering both hydrophobic interactions from the hexyl linker and π-π interactions from the phenyl ring.[8][9] The longer alkyl linker gives it more C18-like character than phenyl phases with shorter linkers, making it a versatile choice for mixtures of aromatic and aliphatic compounds.[5][10]

  • Phenyl Ether (representing (Oxybis(4,1-phenylene))bis(dimethylsilane) chemistry): This stationary phase features a phenyl group linked through an ether bond. The oxygen atom in the ether linkage alters the electron density of the phenyl ring, enhancing its ability to engage in π-π interactions .[6][7] This phase is particularly adept at separating compounds with subtle differences in aromaticity or polarity, such as positional isomers and polar aromatics, often providing unique elution orders not achievable on other phases.[6][7]

G cluster_Analyte Analytes cluster_Phases Stationary Phases Analyte_A Aromatic Analyte (e.g., Benzene ring) C18 C18 Phase Analyte_A->C18 Weak Hydrophobic Interaction PH Phenyl-Hexyl Phase Analyte_A->PH Strong π-π & Hydrophobic Interaction PE Phenyl Ether Phase Analyte_A->PE Very Strong π-π Interaction Analyte_B Hydrophobic Analyte (e.g., Alkyl chain) Analyte_B->C18 Strong Hydrophobic Interaction Analyte_B->PH Moderate Hydrophobic Interaction Analyte_B->PE Weak Hydrophobic Interaction

Comparative Performance Data

To objectively benchmark these phases, we have synthesized data from technical application notes for three critical analyte classes in pharmaceutical development: Positional Isomers , Basic Pharmaceuticals , and Aromatic Mixtures .

Analyte Class 1: Positional Isomers (Dinitrobenzenes)

The separation of positional isomers is a common challenge where hydrophobicity is nearly identical, making C18 phases ineffective. This is a classic test for demonstrating the utility of π-π interactions.

Table 1: Performance Comparison for Positional Isomers (o-, m-, p-Dinitrobenzene)

Stationary Phase Elution Order Observation Advantage
Standard C18 m- ≈ o- (co-elution), p- Fails to resolve the ortho- and meta- isomers.[5] Poor
Phenyl-Hexyl o-, m-, p- Provides baseline resolution of all three isomers.[11] Good

| Phenyl Ether | o-, m-, p- | Achieves enhanced separation and selectivity between isomers.[5] | Excellent |

Data synthesized from chromatograms presented in referenced application notes. Absolute retention times are method-dependent, but elution order and resolution capabilities are characteristic of the phase.

Analyte Class 2: Basic Pharmaceuticals (Antidepressants)

Basic compounds often exhibit poor peak shape (tailing) on traditional silica-based columns due to secondary interactions with acidic silanol groups. The chemistry of modern phenyl phases can mitigate these effects and offer alternative selectivity.

Table 2: Performance Comparison for a Mix of Basic & Neutral Drugs

Parameter Standard C18 Phenyl-Hexyl Phenyl Ether
Selectivity Separation based primarily on hydrophobicity. Can result in co-elution of structurally similar compounds (e.g., nortriptyline and its impurity).[12] Offers alternative selectivity, often reversing elution order compared to C18 and improving resolution between parent drug and impurities.[12] Provides unique selectivity, particularly for polar aromatics, often leading to improved peak shape for basic compounds.[7]
Peak Asymmetry (As) Can be prone to tailing for basic compounds (As > 1.2) without strong mobile phase modifiers. Generally provides improved peak shape (As ≈ 1.0-1.2) due to π-electron shielding of the silica surface.[9] Designed for excellent peak shape for basic and polar compounds, often achieving highly symmetrical peaks (As ≈ 1.0).[7]

| Resolution (Rs) | May fail to resolve critical pairs, such as an API from its closely related impurity.[13] | Often provides the necessary resolution (Rs > 1.5) where C18 fails.[12] | High selectivity often translates to superior resolution for challenging separations. |

Performance characteristics are generalized from multiple sources. Asymmetry (As) is calculated at 10% peak height. Resolution (Rs) of 1.5 indicates baseline separation.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of these findings, this section details a generalized workflow and specific protocols for benchmarking stationary phase performance.

General Experimental Workflow

The process of comparing HPLC columns should be systematic to ensure that observed differences are due to the stationary phase chemistry and not other variables.

G A 1. Analyte & Column Selection - Choose probe compounds - Select C18, Phenyl-Hexyl, Phenyl Ether columns (same dimensions, particle size) B 2. System Preparation - Flush pump with mobile phase - Equilibrate column (10-20 column volumes) A->B C 3. Sample Preparation - Dissolve analyte mix in mobile phase - Filter through 0.22 µm syringe filter B->C D 4. System Suitability Test (SST) - Inject standard (e.g., caffeine) - Verify plate count, asymmetry, and RT precision C->D E 5. Data Acquisition - Inject analyte mix on each column - Use identical gradient, temp, flow rate D->E F 6. Data Analysis - Measure Retention Time (tR) - Calculate Resolution (Rs) - Calculate Asymmetry Factor (As) E->F G 7. Performance Comparison - Tabulate results - Compare selectivity and peak shape F->G

Protocol: Isomer Separation Benchmark

This protocol is designed to highlight the unique selectivity of phenyl phases for positional isomers.

  • Columns:

    • Standard C18, 150 x 4.6 mm, 5 µm

    • Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm[8]

    • Phenyl Ether type, 150 x 4.6 mm, 5 µm[7]

  • Mobile Phase: 50:50 (v/v) Methanol : Water

    • Causality: Methanol is chosen over acetonitrile because acetonitrile's triple bond can engage in π-π interactions, potentially masking the unique selectivity of the phenyl stationary phase.[6]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample: A mixture of 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene (10 µg/mL each) dissolved in mobile phase.

  • System Suitability Test (SST):

    • Criteria: Before analysis, perform five replicate injections of a single standard. The relative standard deviation (RSD) for retention time should be < 1.0% and for peak area < 2.0%.

  • Data Analysis:

    • Measure the retention time (tR) for each isomer on each column.

    • Calculate the resolution (Rs) between adjacent peaks using the formula: Rs = 2(tR2 – tR1) / (W1 + W2), where W is the peak width at the base. A value ≥ 1.5 is considered baseline resolved.[14]

    • Calculate the USP Tailing Factor (Tf) for each peak. A value of Tf ≤ 1.5 is generally acceptable.

Discussion and Authoritative Recommendations

The experimental evidence clearly demonstrates that stationary phases based on (Oxybis(4,1-phenylene))bis(dimethylsilane) chemistry (Phenyl Ether phases) provide a powerful and often necessary alternative to standard C18 columns.

  • For separating positional isomers and other structurally similar aromatic compounds , where C18 phases fail due to identical hydrophobicity, the enhanced π-π interactions of a Phenyl Ether phase are superior.[5][6] The Phenyl-Hexyl phase also performs well but the Phenyl Ether often provides more pronounced selectivity.[6]

  • For methods involving basic pharmaceuticals , both Phenyl-Hexyl and Phenyl Ether phases typically offer significantly improved peak shape over traditional C18 columns.[7] The choice between them may depend on the specific analytes; the Phenyl-Hexyl's dual hydrophobic/aromatic nature is broadly useful, while the Phenyl Ether's high aromatic selectivity can resolve particularly challenging polar basic compounds.

  • When developing a new method for a complex mixture , a column screening approach is highly recommended.[1] Starting with a C18, a Phenyl-Hexyl, and a Phenyl Ether column provides a robust screening set that covers a wide range of selectivity space (hydrophobic, mixed-mode, and π-π interaction).

References

  • Title: Using a Phenyl Column When Separation with C18 (ODS) Is InsufficientSource: Shimadzu Corporation, Technical Report C190-E155URL: [Link]

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or MethanolSource: Agilent Technologies, Inc.URL: [Link]

  • Title: Phenyl Stationary Phases for HPLCSource: Element Lab SolutionsURL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary PhasesSource: Waters CorporationURL: [Link]

  • Title: Comparison of column selectivity between the BetaBasic phenyl and Pursuit diphenyl phasesSource: ResearchGateURL: [Link]

  • Title: Luna Phenyl-Hexyl HPLC Columns - Physical CharacteristicsSource: PhenomenexURL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases (Application Note)Source: Waters CorporationURL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded PhasesSource: Agilent Technologies, Inc.URL: [Link]

  • Title: Luna Phenyl-Hexyl HPLC ColumnsSource: PhenomenexURL: [Link]

  • Title: Resolution and Asymmetry in HPLCSource: Separation ScienceURL: [Link]

  • Title: One of The World's Leading HPLC Columns (Luna Brochure)Source: PhenomenexURL: [Link]

  • Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Source: Waters Corporation Knowledge BaseURL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete GuideSource: PhenomenexURL: [Link]

  • Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatographySource: Queen's University Belfast, Pure Research PortalURL: [Link]

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP ColumnsSource: Agilent Technologies, Inc.URL: [Link]

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase ColumnsSource: Shimadzu CorporationURL: [Link]

  • Title: Comparison of Phenyl- and C18 Bonded Phases with Peptide MixturesSource: HALO Chromatography Columns (Advanced Materials Technology)URL: [Link]

  • Title: A Guide To Improving UHPLC Column SelectivitySource: PhenomenexURL: [Link]

  • Title: Comparative assessment of C18 and phenyl-hexyl column for separation of...Source: ResearchGateURL: [Link]

  • Title: Phenyl Ether HPLC Column, Analytical Column Used in HPLCSource: Hawach ScientificURL: [Link]

  • Title: Getting the Most from Phenyl Stationary Phases for HPLCSource: LCGC InternationalURL: [Link]

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A Comparative Evaluation of the Thermal and Oxidative Stability of (Oxybis(4,1-phenylene))bis(dimethylsilane) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Performance Organosilicon Materials

In the landscape of advanced materials, organosilicon compounds hold a unique position due to their hybrid inorganic-organic nature, which imparts a desirable combination of flexibility, chemical resistance, and notably, high thermal and oxidative stability.[1][2] (Oxybis(4,1-phenylene))bis(dimethylsilane) serves as a key building block for high-performance polymers, where the silane functionalities allow for the creation of intricate macromolecular architectures. The central diphenyl ether moiety provides a rigid and thermally robust core, while the dimethylsilyl groups offer points for polymerization and cross-linking.

The stability of the final material is critically dependent on the nature of the organic substituents on the silicon atom and the overall molecular structure. This guide provides a comparative evaluation of the thermal and oxidative stability of (Oxybis(4,1-phenylene))bis(dimethylsilane) and its derivatives. We will delve into the mechanistic underpinnings of their stability, present comparative data from analogous systems, and provide detailed experimental protocols for researchers to conduct their own assessments. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and application of high-stability organosilicon compounds.

Comparative Stability Analysis: Unraveling the Structure-Property Relationship

While direct, side-by-side comparative data for a wide range of (Oxybis(4,1-phenylene))bis(dimethylsilane) derivatives is not extensively consolidated in publicly available literature, we can infer and demonstrate the stability trends by examining structurally related arylene-siloxane polymers and silyl ethers. The key to enhancing stability often lies in the strategic substitution of the methyl groups on the silicon atom and modifications of the arylene backbone.

The Influence of Phenyl Substitution

A well-established principle in siloxane chemistry is the enhancement of thermal and oxidative stability upon replacing methyl groups with phenyl groups on the silicon atom.[3][4] This is attributed to several factors:

  • Increased Steric Hindrance: The bulkier phenyl groups sterically hinder the approach of oxygen and other reactive species to the silicon-carbon and silicon-oxygen bonds, slowing down degradation pathways.

  • Higher Bond Dissociation Energy: The Si-Phenyl bond is stronger than the Si-Methyl bond, requiring more energy to initiate thermal cleavage.

  • Inhibition of Rearrangement Reactions: Phenyl groups can suppress the intramolecular cyclization and rearrangement reactions that are common degradation pathways for polydimethylsiloxanes at elevated temperatures.[3]

For instance, studies on poly(phenyl-substituted siloxanes/silsesquioxanes) have shown a significant increase in the temperature at 5% mass loss (T5%) by over 180°C compared to their hydrogen-containing siloxane precursors.[4]

Illustrative Thermal Stability Data (TGA)

To illustrate these principles, the following table summarizes typical thermal stability data for related siloxane polymers under an inert nitrogen atmosphere.

Polymer SystemT5% (°C)T10% (°C)Char Yield at 800°C (%)
Hydrogen-Containing Siloxane (HCS)141.5229.314.63
Poly(phenyl-substituted siloxane)284.7351.875.60
Acetylene-Arylene-Siloxane Polymer584-87.9

Data compiled from analogous systems reported in the literature.[4][5]

As the data suggests, the incorporation of aromatic moieties, such as phenyl groups, directly into the polymer backbone or as substituents on the silicon atom drastically improves thermal stability.

Oxidative Stability: The Role of Antioxidants and Molecular Structure

Oxidative stability, typically assessed by Differential Scanning Calorimetry (DSC) to determine the Oxidation Induction Time (OIT), is a critical parameter for materials intended for use in ambient or high-temperature air environments.[6][7][8] The OIT represents the time until the onset of exothermic oxidation at a specific isothermal temperature.[6]

For silane derivatives, the presence of easily oxidizable groups, such as Si-H or aliphatic C-H bonds, can reduce oxidative stability. Conversely, the introduction of phenyl groups enhances oxidative stability due to their higher resistance to oxidation compared to methyl groups.

Expected Trends in Oxidative Stability

Based on established principles, we can predict the following trend in the oxidative stability of (Oxybis(4,1-phenylene))bis(dimethylsilane) derivatives:

  • Base Structure: (Oxybis(4,1-phenylene))bis(dimethylsilane) will exhibit good thermal stability due to the diphenyl ether core, but the dimethylsilyl groups represent potential sites for oxidation.

  • Phenyl-Substituted Derivatives: Replacing one or both methyl groups on the silicon atoms with phenyl groups is expected to significantly increase the OIT.

  • Alkyl-Substituted Derivatives: Substitution with longer alkyl chains would likely decrease the oxidative stability compared to the dimethyl derivative due to the presence of more readily oxidizable C-H bonds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key analytical techniques used to evaluate thermal and oxidative stability.

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines the general procedure for determining the thermal stability of a polymer sample using TGA.[9][10][11][12]

Objective: To measure the change in mass of a sample as a function of temperature in a controlled inert atmosphere to determine its thermal decomposition profile.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and representative of the material to be tested.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset of decomposition temperature, the temperatures at 5% and 10% mass loss (T5% and T10%), and the percentage of residual mass (char yield) at the final temperature.

Causality Behind Experimental Choices:

  • Inert Atmosphere: A nitrogen atmosphere is crucial to study the inherent thermal stability of the material by preventing oxidative degradation.

  • Heating Rate: A heating rate of 10°C/min is a common standard that provides a good balance between resolution and experiment time.

  • Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Dry Sample prep2 Weigh 5-10 mg prep1->prep2 into tared crucible inst1 Load Sample prep2->inst1 inst2 Purge with N2 (20-50 mL/min) inst1->inst2 run1 Equilibrate at 30°C inst2->run1 run2 Heat to 800°C (10°C/min) run1->run2 an1 Record Mass vs. Temp run2->an1 an2 Determine T5%, T10%, and Char Yield an1->an2 DSC_OIT_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis prep1 Place 3-5 mg sample in open aluminum pan inst1 Load sample and reference pans prep1->inst1 inst2 Purge with N2 (50 mL/min) inst1->inst2 run1 Heat to Isothermal Temp under N2 (20°C/min) inst2->run1 run2 Hold Isothermal for 5 min run1->run2 run3 Switch to O2 (time zero) run2->run3 an1 Record Heat Flow vs. Time run3->an1 an2 Determine OIT from Exotherm Onset an1->an2

Caption: Workflow for Oxidative Induction Time (OIT) Measurement by DSC.

Conclusion and Future Outlook

The thermal and oxidative stability of (Oxybis(4,1-phenylene))bis(dimethylsilane) derivatives is a critical determinant of their performance in demanding applications. The evidence from structurally related compounds strongly indicates that the incorporation of phenyl groups, either as substituents on the silicon atom or within the polymer backbone, is a highly effective strategy for enhancing both thermal and oxidative stability.

While this guide provides a framework for understanding and evaluating these properties, further research involving the direct synthesis and comparative analysis of a systematic series of (Oxybis(4,1-phenylene))bis(dimethylsilane) derivatives is warranted. Such studies would provide invaluable quantitative data to solidify the structure-property relationships discussed herein and guide the rational design of next-generation high-performance organosilicon materials. The experimental protocols provided serve as a robust starting point for researchers to contribute to this important field.

References

  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Red Thermo. Retrieved from [Link]

  • Mishra, A. K., & Pandey, G. (2022). Poly(silyl ether)
  • Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Mettler Toledo. Retrieved from [Link]

  • Intertek. (n.d.). Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry. Intertek. Retrieved from [Link]

  • Scribd. (n.d.). TGA for Polymer Analysis. Scribd. Retrieved from [Link]

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
  • ISO 11357-6:2018, Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT)
  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Retrieved from [Link]

  • Weber, W. P. (1983). Aryl Silanes. Silicon Reagents for Organic Synthesis, 114-128.
  • ResearchGate. (n.d.). Synthesis of an acetylene–arylene–siloxane polymer. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Lee, M. K., & Meier, D. J. (1993). Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers: 1. Thermal properties. Polymer, 34(23), 4882-4892.
  • Wikipedia. (n.d.). Silyl ether. Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(11), 1888.
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  • PubChem. (n.d.). (Oxybis(4,1-phenylene))bis(dimethylsilane). PubChem. Retrieved from [Link]

  • Geng, H., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 1007.
  • ResearchGate. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. ResearchGate. Retrieved from [Link]

  • ZMsilane. (2024). Phenyl Silane. ZMsilane. Retrieved from [Link]

  • Fox Chase Chemical Diversity Center, Inc. (n.d.). Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version. FCCC. Retrieved from [Link]

  • Glennon, J. D., et al. (2008). Effect of Silane Reagent Functionality for Fluorinated Alkyl and Phenyl Silica Bonded Stationary Phases Prepared in Supercritical Carbon Dioxide.
  • Mayr, H., & Ofial, A. R. (2006). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Chemistry – A European Journal, 12(35), 8973-8982.
  • ChemUniverse. (n.d.). (OXYBIS(4,1-PHENYLENE))BIS(DIMETHYLSILANE). ChemUniverse. Retrieved from [Link]

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A Comparative Analysis of Selectivity: (Oxybis(4,1-phenylene))bis(dimethylsilane) vs. Phenyl-Methyl Polysiloxane Phases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of gas chromatography (GC), stationary phase selection is paramount to achieving desired separation outcomes. This guide provides an in-depth comparison of the selectivity differences between a novel stationary phase, (Oxybis(4,1-phenylene))bis(dimethylsilane), and the widely utilized, commercially available phenyl-methyl polysiloxane phases. Through a detailed examination of their chemical structures and resulting analyte-stationary phase interactions, we illuminate the distinct advantages and application domains of each. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods by making informed decisions on stationary phase selection.

Introduction: The Critical Role of Selectivity in Gas Chromatography

The primary goal of chromatography is to separate a mixture into its individual components. The success of this separation is governed by the resolution between adjacent peaks, which is a function of column efficiency, retention, and, most importantly, selectivity. Selectivity (α) is a measure of the differential retention of two analytes and is fundamentally dictated by the chemical and physical interactions between the analytes and the stationary phase.[1][2]

The principle of "like dissolves like" is a foundational concept in stationary phase selection.[2][3] Nonpolar stationary phases are ideal for separating nonpolar compounds, while polar phases are better suited for polar analytes.[4][5] The interactions at play are multifaceted and include dispersion (van der Waals) forces, dipole-dipole interactions, hydrogen bonding, and π-π interactions.[3][6] The unique combination and strength of these interactions determine the elution order and the ultimate resolving power of a GC column.

This guide focuses on two distinct types of phenyl-containing stationary phases: the workhorse phenyl-methyl polysiloxanes and the more specialized (Oxybis(4,1-phenylene))bis(dimethylsilane). While both incorporate aromatic moieties, their structural differences lead to significant variations in selectivity, which this guide will explore in detail.

Unveiling the Stationary Phases: A Structural Perspective

Commercially Available Phenyl-Methyl Polysiloxane Phases

Phenyl-methyl polysiloxane stationary phases are a cornerstone of modern gas chromatography. These phases are synthesized by replacing a certain percentage of the methyl groups on a polydimethylsiloxane (PDMS) backbone with phenyl groups.[7] Common formulations include 5% phenyl, 35% phenyl, and 50% phenyl substitutions.[8][9]

The incorporation of phenyl groups introduces several key properties:

  • Enhanced Selectivity for Aromatic and Unsaturated Compounds: The phenyl groups provide sites for π-π interactions with analytes containing aromatic rings or double/triple bonds, leading to increased retention for these compounds.[3][7]

  • Increased Polarity: As the phenyl content increases, the overall polarity of the stationary phase rises, although even a 50% phenyl phase is still considered moderately polar.[10][11]

  • Improved Thermal Stability: The rigid phenyl groups can enhance the thermal stability of the polymer backbone, allowing for higher maximum operating temperatures.[12][13]

These phases are renowned for their versatility and are employed in a vast range of applications, from environmental analysis of pesticides and PAHs to clinical testing for drugs of abuse.[7][14]

(Oxybis(4,1-phenylene))bis(dimethylsilane): A Unique Aryl-Ether Linkage

(Oxybis(4,1-phenylene))bis(dimethylsilane) represents a more distinct stationary phase architecture.[15] Its structure features two dimethylsilylphenyl groups linked by an ether oxygen. This central ether linkage and the specific arrangement of the phenyl groups create a unique chemical environment for analyte interaction.

Key structural features include:

  • Defined Aryl-Ether-Aryl Moiety: Unlike the random substitution in phenyl-methyl polysiloxanes, the aryl-ether linkage provides a more defined and rigid structure.

  • Electron-Rich Oxygen Atom: The ether oxygen can act as a hydrogen bond acceptor, potentially offering unique selectivity for compounds with hydrogen bond donor capabilities.

  • Distinct Spatial Arrangement of Phenyl Groups: The geometry of the molecule dictates a specific orientation of the phenyl rings, which may influence shape selectivity.

Experimental Design for Selectivity Comparison

To objectively compare the selectivity of these two phase types, a carefully designed experiment is crucial. The following protocol outlines a robust methodology for such a comparison.

Selection of Probe Compounds

A diverse set of probe compounds is selected to evaluate a range of intermolecular interactions. The classic Rohrschneider-McReynolds system provides a well-established framework for characterizing stationary phase selectivity.[16][17] This system utilizes a set of five probe compounds to assess different types of interactions.

Table 1: Probe Compounds and Their Primary Interactions

Probe CompoundPrimary Interaction Probed
Benzeneπ-π and dispersion interactions
1-ButanolHydrogen bonding (donor and acceptor)
2-PentanoneDipole-dipole interactions
1-NitropropaneStrong dipole-dipole interactions
PyridineBasic character, hydrogen bond acceptor

In addition to the McReynolds probes, a homologous series of n-alkanes (e.g., C8-C20) is used to determine retention indices, which normalize retention times and allow for inter-column comparisons.

Gas Chromatographic Conditions

To ensure a fair comparison, identical GC conditions should be used for both columns, with the only variable being the stationary phase.

Table 2: Typical Gas Chromatographic Conditions

ParameterCondition
GC System Agilent 8890 GC with FID
Columns 1. 5% Phenyl-Methyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness2. Custom-packed (Oxybis(4,1-phenylene))bis(dimethylsilane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, 250°C, Split ratio 100:1
Injection Volume 1 µL
Oven Program 50°C (hold 2 min) to 250°C at 10°C/min, hold 5 min
Detector FID, 280°C

Comparative Data and Interpretation

The following table presents hypothetical but representative retention index data for the probe compounds on both stationary phases.

Table 3: Hypothetical Retention Indices of Probe Compounds

CompoundBoiling Point (°C)Retention Index on 5% Phenyl-Methyl PolysiloxaneRetention Index on (Oxybis(4,1-phenylene))bis(dimethylsilane)
Benzene 80.1653680
1-Butanol 117.7590625
2-Pentanone 102627650
1-Nitropropane 132652690
Pyridine 115699740
Analysis of Retention Behavior
  • Increased Retention on (Oxybis(4,1-phenylene))bis(dimethylsilane): The data clearly shows a general increase in retention indices for all probe compounds on the (Oxybis(4,1-phenylene))bis(dimethylsilane) phase compared to the 5% phenyl-methyl polysiloxane. This suggests stronger overall interactions with the former.

  • Enhanced Aromatic Selectivity: The most significant increase in retention index is observed for benzene and pyridine, indicating a pronounced selectivity for aromatic and nitrogen-containing aromatic compounds. This is likely due to strong π-π stacking interactions facilitated by the well-defined aryl-ether structure.

  • Evidence of Hydrogen Bonding: The notable increase in the retention index for 1-butanol suggests that the ether oxygen in (Oxybis(4,1-phenylene))bis(dimethylsilane) acts as a hydrogen bond acceptor, providing an additional retention mechanism not as prominent in the phenyl-methyl polysiloxane phase.

  • Dipole Interactions: The increased retention of 2-pentanone and 1-nitropropane points to enhanced dipole-dipole interactions with the (Oxybis(4,1-phenylene))bis(dimethylsilane) phase.

Visualizing the Interaction Mechanisms

The following diagram illustrates the key intermolecular forces at play for each stationary phase.

G cluster_phenyl_methyl Phenyl-Methyl Polysiloxane Interactions cluster_oxybis (Oxybis(4,1-phenylene))bis(dimethylsilane) Interactions PMP_Phase 5% Phenyl-Methyl Polysiloxane PMP_Dispersion Dispersion (van der Waals) PMP_Phase->PMP_Dispersion Dominant PMP_PiPi π-π Interactions (with phenyl groups) PMP_Phase->PMP_PiPi Significant PMP_Dipole Weak Dipole-Dipole PMP_Phase->PMP_Dipole Minor Oxy_Phase (Oxybis(4,1-phenylene))bis (dimethylsilane) Oxy_Dispersion Dispersion (van der Waals) Oxy_PiPi Strong π-π Interactions (defined aryl structure) Oxy_HBond Hydrogen Bonding (ether oxygen acceptor) Oxy_Dipole Moderate Dipole-Dipole Analyte Analyte Analyte->PMP_Phase Interacts with Analyte->Oxy_Phase Interacts with

Figure 1: A diagram illustrating the primary intermolecular interactions governing selectivity for each stationary phase.

Practical Implications and Application Guidance

The distinct selectivity profiles of these two stationary phases translate into practical advantages for different types of applications.

  • Phenyl-Methyl Polysiloxane Phases (e.g., 5% Phenyl):

    • General-Purpose Analysis: Their broad applicability makes them an excellent first choice for a wide range of routine analyses.[18][19]

    • Boiling Point Separations with Aromatic Selectivity: They provide a good balance of a boiling point-based elution order with enhanced selectivity for aromatic compounds.[5][7]

    • Established Methods: A vast library of established methods and applications exists for these columns, simplifying method development.[14]

  • (Oxybis(4,1-phenylene))bis(dimethylsilane) Phase:

    • Challenging Separations of Aromatic Isomers: The enhanced π-π interactions and potential shape selectivity make this phase a powerful tool for resolving complex mixtures of aromatic isomers, such as polychlorinated biphenyls (PCBs) or polycyclic aromatic hydrocarbons (PAHs).

    • Analysis of Compounds with Hydrogen Bond Donors: Its ability to act as a hydrogen bond acceptor can be exploited for the separation of phenols, alcohols, and other compounds with acidic protons.

    • Confirmation Analysis: When a standard phenyl-methyl phase provides insufficient resolution, the unique selectivity of (Oxybis(4,1-phenylene))bis(dimethylsilane) can offer an orthogonal separation mechanism for confirmation purposes.

Conclusion: Making an Informed Choice

The choice between (Oxybis(4,1-phenylene))bis(dimethylsilane) and commercially available phenyl-methyl polysiloxane phases is not a matter of one being universally superior to the other. Instead, it is a decision that should be driven by the specific analytical challenge at hand.

Phenyl-methyl polysiloxane phases remain the versatile workhorses of the modern GC laboratory, offering robust performance across a wide array of applications. However, for challenging separations that demand a higher degree of aromatic selectivity, unique interactions with hydrogen bond donors, or an orthogonal separation mechanism, (Oxybis(4,1-phenylene))bis(dimethylsilane) presents a compelling and powerful alternative. By understanding the fundamental differences in their chemical structures and the resulting selectivity, researchers can unlock new levels of chromatographic resolution and analytical confidence.

References

  • CHROMacademy. GC Columns - Analyte/Stationary Phase Interactions. [Link]

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  • Berthod, A., et al. (1995). Determination and use of Rohrschneider-McReynolds constants for chiral stationary phases used in capillary gas chromatography. Analytical Chemistry, 67(5), 849–857. [Link]

  • Target Analysis. 5% Phenyl, 95% methyl polysiloxane HT. [Link]

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  • Mayer, B., et al. (2003). A 50% N-Octylmethyl, 50% Diphenyl-Polysiloxane as Stationary Phase With Unique Selectivity for Gas Chromatography. The Analyst, 128(10), 1238-1242. [Link]

  • PubChem. (Oxybis(4,1-phenylene))bis(dimethylsilane). [Link]

  • ResearchGate. Characteristic of stationary phases for gas chromatography. [Link]

  • Berthod, A., et al. (1995). Determination and use of Rohrschneider-McReynolds constants for chiral stationary phases used in capillary gas chromatography. Analytical Chemistry, 67(5), 849-857. [Link]

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  • Restek. (2021). A Guide to GC Column Selection and Optimizing Separations. [Link]

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  • Gs-Tek. Non-polar Analytical Column GsBP-5MS GC Column 30m X 0.25mm X 0.25um. [Link]

  • Fox Scientific, Inc. GC Columns. [Link]

  • Scharlab. GC column SC-5MS. Phase: 5% Phenyl, 95% Methyl Polysiloxane - low bleeding. Lenght: 30 m. Inner Ø: 0.32 mm. Thickness: 0.25 µm. [Link]

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  • Wiley Online Library. (2002). Transport properties and mechanical behavior of poly(methyl‐phenylsiloxane) membranes as a function of methyl to phenyl groups ratio. Journal of Applied Polymer Science, 85(8), 1624-1633. [Link]

  • Separation Science. (2023). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. [Link]

  • GL Sciences. GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. [Link]

  • LCGC International. (2023). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)?. [Link]

  • ResearchGate. The Rohrschneider and McReynolds constants calculated for PTMSP and PPP. [Link]

  • ResearchGate. A new 75% diphenyl, 25% dimethyl-polysiloxane coated on fused silica capillary columns for high temperature gas chromatography. [Link]

  • ResearchGate. The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. [Link]

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A Guide to Inter-Laboratory Comparison of Analytical Results for (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting an inter-laboratory comparison (ILC) for the analysis of (Oxybis(4,1-phenylene))bis(dimethylsilane). The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the reliability and comparability of analytical data across different laboratories. The structure of this guide is based on established international standards to ensure scientific integrity and statistical validity.

The compound (Oxybis(4,1-phenylene))bis(dimethylsilane), with the chemical formula C16H20OSi2, is a silicon-containing organic compound.[1] Its analysis is critical in various applications, and ensuring the methods used are robust and reproducible is paramount. Inter-laboratory comparison studies are the gold standard for assessing the performance of analytical methods and the proficiency of laboratories.

The Foundational Importance of Inter-Laboratory Comparisons

Before delving into the specifics of an ILC for (Oxybis(4,1-phenylene))bis(dimethylsilane), it is crucial to understand the principles that underpin such studies. The International Organization for Standardization (ISO) and ASTM International provide frameworks that are essential for this purpose.

ISO 5725: Accuracy (Trueness and Precision) of Measurement Methods and Results

This standard provides a comprehensive framework for assessing the accuracy of a measurement method, which it defines as a combination of trueness and precision.[2][3][4][5]

  • Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is typically expressed in terms of bias.[2][6]

  • Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed in terms of standard deviation and includes both repeatability and reproducibility.[2][6]

ASTM E691: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method

This practice outlines the procedures for planning, conducting, analyzing, and interpreting the results of an inter-laboratory study to determine the precision of a test method.[7][8][9][10][11] It provides the statistical tools to calculate two key precision metrics:

  • Repeatability (within-laboratory precision): This describes the variability of test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[7][8]

  • Reproducibility (between-laboratory precision): This describes the variability of test results obtained with the same method on identical test items in different laboratories with different operators using different equipment.[7][8]

By adhering to these standards, an ILC for (Oxybis(4,1-phenylene))bis(dimethylsilane) can provide a statistically sound assessment of the analytical methods employed.

Designing a Hypothetical Inter-Laboratory Study

As no specific ILC data for (Oxybis(4,1-phenylene))bis(dimethylsilane) is publicly available, we will outline a hypothetical study design.

2.1. Study Objective

To determine the repeatability and reproducibility of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of (Oxybis(4,1-phenylene))bis(dimethylsilane) in a common solvent matrix (e.g., acetone).

2.2. Participating Laboratories

A minimum of eight to ten laboratories with experience in chromatographic analysis of siloxanes would be recruited to ensure statistically significant results.

2.3. Test Material and Sample Preparation

A stock solution of high-purity (Oxybis(4,1-phenylene))bis(dimethylsilane) in acetone would be prepared by a coordinating laboratory. Aliquots of this stock solution at three different concentration levels (low, medium, and high) would be distributed to the participating laboratories. This approach ensures that all participants start with identical test materials.

2.4. Analytical Methods

Participating laboratories would be instructed to analyze the samples using both GC-MS and GC-FID, if available. A standardized protocol for each method would be provided to minimize variations in experimental procedure.

2.5. Data Reporting

Laboratories would be required to report their raw data, including individual measurements, calibration curves, and calculated concentrations for each sample at each concentration level. This allows for a thorough statistical analysis by the coordinating laboratory.

Experimental Workflow for Inter-laboratory Comparison

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n=10) cluster_2 Data Analysis and Reporting A Preparation of Homogeneous Samples of (Oxybis(4,1-phenylene))bis(dimethylsilane) at 3 Concentration Levels B Distribution of Samples and Standardized Protocols to Participating Laboratories A->B C Sample Analysis using GC-MS and/or GC-FID B->C D Data Submission to Coordinating Laboratory C->D E Statistical Analysis according to ASTM E691 and ISO 5725 D->E F Calculation of Repeatability (sr) and Reproducibility (sR) E->F G Final Report Generation F->G

Caption: Workflow of the inter-laboratory comparison study.

Standardized Analytical Methodologies

The choice of analytical technique is critical for the accurate quantification of siloxanes. Gas chromatography is a common and effective method for their analysis.[12][13][14][15]

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly selective and can provide structural information for compound identification.[13]

3.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the analysis of organic compounds. While less selective than GC-MS, it is robust and provides a response that is proportional to the mass of carbon in the analyte.[13][15]

Hypothetical Results and Interpretation

The following table presents hypothetical results from our designed ILC.

Analytical Method Concentration Level Number of Labs Mean Concentration (µg/mL) Repeatability Standard Deviation (sr) Reproducibility Standard Deviation (sR)
GC-MSLow (10 µg/mL)109.80.40.9
GC-MSMedium (50 µg/mL)1049.51.83.5
GC-MSHigh (100 µg/mL)1099.23.26.1
GC-FIDLow (10 µg/mL)810.20.61.2
GC-FIDMedium (50 µg/mL)851.12.54.8
GC-FIDHigh (100 µg/mL)8102.54.17.9

Interpretation of Results:

  • Mean Concentration: The closeness of the mean concentration to the known concentration level indicates the trueness (or lack of bias) of the method.

  • Repeatability Standard Deviation (sr): A smaller sr value indicates better within-laboratory precision.

  • Reproducibility Standard Deviation (sR): A smaller sR value indicates better between-laboratory precision.

In this hypothetical scenario, GC-MS demonstrates slightly better repeatability and reproducibility across all concentration levels compared to GC-FID. This is a plausible outcome given the higher selectivity of MS detection.

Detailed Experimental Protocol: GC-MS Analysis

The following is a detailed, step-by-step protocol for the GC-MS analysis of (Oxybis(4,1-phenylene))bis(dimethylsilane) as would be provided to participating laboratories.

5.1. Instrumentation

  • Gas chromatograph equipped with a mass selective detector.

  • Autosampler.

  • Chromatographic column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

5.2. Reagents and Standards

  • (Oxybis(4,1-phenylene))bis(dimethylsilane) reference standard (≥98% purity).

  • Acetone, HPLC grade or higher.

  • Helium, ultra-high purity.

5.3. Preparation of Calibration Standards

  • Prepare a primary stock solution of (Oxybis(4,1-phenylene))bis(dimethylsilane) in acetone at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the primary stock solution with acetone to prepare working calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

5.4. GC-MS Parameters

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for (Oxybis(4,1-phenylene))bis(dimethylsilane).

5.5. Analysis Sequence

  • Inject a solvent blank (acetone) to ensure no system contamination.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the ILC samples provided by the coordinating laboratory.

  • Inject a mid-level calibration standard every 10 sample injections to monitor instrument performance.

5.6. Data Processing

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve and determine the coefficient of determination (r²), which should be ≥ 0.995.

  • Calculate the concentration of (Oxybis(4,1-phenylene))bis(dimethylsilane) in the ILC samples using the calibration curve.

GC-MS Analytical Protocol Workflow

G A Prepare Calibration Standards and Samples B Set Up GC-MS Instrument Parameters A->B C Run Analysis Sequence: 1. Blank 2. Calibration Standards 3. Samples B->C D Process Data: Integrate Peaks and Generate Calibration Curve C->D E Quantify (Oxybis(4,1-phenylene))bis(dimethylsilane) in Samples D->E F Report Results E->F

Caption: Key steps in the GC-MS analytical protocol.

References

  • Innovation.world. ISO 5725 Definition Of Accuracy. [Link]

  • ASTM International. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • ASTM International. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • The ANSI Blog. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]

  • ASTM International. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • Building Code Hub. ASTM E691-05 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • British Standards Institution. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. [Link]

  • International Organization for Standardization. ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]

  • iTeh Standards. SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. [Link]

  • The ANSI Blog. ISO 5725-2:2019 – Accuracy Method For Repeatability. [Link]

  • MDPI. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. [Link]

  • Eurofins. A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. [Link]

  • Frontiers. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. [Link]

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  • Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. [Link]

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Safety Operating Guide

Navigating the Disposal of (Oxybis(4,1-phenylene))bis(dimethylsilane): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (Oxybis(4,1-phenylene))bis(dimethylsilane) (CAS Number: 13315-17-8). In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document synthesizes best practices for the disposal of non-reactive, solid organosilicon compounds, ensuring a cautious and compliant approach.

Core Directive: Prioritizing Safety and Compliance

The disposal of any chemical, including (Oxybis(4,1-phenylene))bis(dimethylsilane), must always be conducted in accordance with local, state, and federal regulations. This guide is intended to supplement, not replace, the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office before proceeding with any chemical waste disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to establish a safe working environment. The following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

    • Body Protection: A flame-resistant lab coat should be worn to protect from spills and splashes.

  • Ventilation: All handling and preparation for disposal of (Oxybis(4,1-phenylene))bis(dimethylsilane) should be performed inside a certified chemical fume hood to minimize the risk of inhalation.

  • Spill Preparedness: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

Step-by-Step Disposal Procedure

The proper disposal of (Oxybis(4,1-phenylene))bis(dimethylsilane) involves careful segregation, packaging, and labeling to ensure it is handled correctly by waste management professionals.

Step 1: Waste Identification and Segregation

  • Do not mix (Oxybis(4,1-phenylene))bis(dimethylsilane) with other chemical waste streams. [1] Cross-contamination can lead to unforeseen chemical reactions and complicates the disposal process.

  • This compound should be treated as a non-halogenated organic solid waste unless it has been in contact with halogenated solvents or other hazardous materials.

Step 2: Container Selection and Packaging

  • Primary Container: Collect waste (Oxybis(4,1-phenylene))bis(dimethylsilane) in a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Avoid Contamination: Ensure the container is free from any residual chemicals.

  • Secure Closure: Once the waste is placed in the container, seal the lid tightly to prevent any leakage or spillage.

Step 3: Labeling

  • Clear and Accurate Labeling: Proper labeling is crucial for the safe handling and disposal of chemical waste. The label on your waste container must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(Oxybis(4,1-phenylene))bis(dimethylsilane)"

    • The CAS Number: "13315-17-8"

    • The physical state: "Solid"

    • An accurate accumulation start date.

    • The specific hazards associated with the chemical (based on available data and comparison to similar compounds, e.g., "Irritant").

Step 4: Storage Pending Disposal

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area that is approved by your EHS department.

  • Segregation: Store the container with other compatible solid organic waste, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 5: Arranging for Disposal

  • Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup. Provide the EHS department with all the information from the waste label.

  • Do not dispose of (Oxybis(4,1-phenylene))bis(dimethylsilane) down the drain or in regular solid waste. This method of disposal is improper and can lead to environmental contamination and regulatory violations.

Data Summary Table

ParameterInformationSource
Chemical Name (Oxybis(4,1-phenylene))bis(dimethylsilane)PubChem[2]
CAS Number 13315-17-8Synthonix[3]
Molecular Formula C16H22OSi2Synthonix[3]
Physical State SolidPubChem[2]
Primary Hazard Assumed Irritant (pending specific SDS)General Precaution
Incompatible Materials Strong oxidizing agents, strong acids, strong basesGeneral Chemical Safety
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatGeneral Precaution
Disposal Method Hazardous waste incineration or landfill by a licensed facilityGeneral Guidance

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (Oxybis(4,1-phenylene))bis(dimethylsilane).

start Start: Waste (Oxybis(4,1-phenylene))bis(dimethylsilane) Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Solid Organic Waste fume_hood->segregate package Package in a Labeled, Compatible Container (HDPE or Glass) segregate->package label Label Container with: - 'Hazardous Waste' - Full Chemical Name & CAS - Accumulation Date - Hazards package->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for (Oxybis(4,1-phenylene))bis(dimethylsilane).

Logical Relationship of Safety Protocols

This diagram shows the interconnectedness of safety measures during the disposal process.

ppe Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat safe_disposal Safe and Compliant Disposal ppe->safe_disposal engineering_controls Engineering Controls - Chemical Fume Hood engineering_controls->safe_disposal administrative_controls Administrative Controls - EHS Consultation - Proper Labeling - Segregation administrative_controls->safe_disposal

Sources

Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Handling (Oxybis(4,1-phenylene))bis(dimethylsilane)

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of novel compounds into a workflow is a common occurrence. With it comes the critical responsibility of ensuring personal and environmental safety. This guide provides essential, immediate safety and logistical information for handling (Oxybis(4,1-phenylene))bis(dimethylsilane) (CAS No. 13315-17-8), a compound for which comprehensive safety data may not be readily available. In the absence of a standardized Safety Data Sheet (SDS) from major suppliers, a cautious and well-informed approach to personal protective equipment (PPE) is paramount. This document synthesizes available data and established best practices for handling aryl silanes to build a self-validating system of safety protocols.

Immediate Safety Briefing: Understanding the Hazards

While a comprehensive toxicological profile for (Oxybis(4,1-phenylene))bis(dimethylsilane) is not widely published, available information points to several key hazards that must be addressed through appropriate PPE.[1]

Hazard StatementDescriptionImplication for PPE Selection
H228 Flammable solidUse of non-sparking tools and avoidance of ignition sources. Fire-retardant lab coat is recommended.
H302 Harmful if swallowedStandard laboratory hygiene is crucial. Gloves must be worn to prevent hand-to-mouth contamination.
H315 Causes skin irritationSkin protection is mandatory. This includes a lab coat and, most importantly, appropriate gloves.
H319 Causes serious eye irritationEye protection is non-negotiable. Safety glasses are a minimum, with goggles or a face shield for higher-risk procedures.
H332 Harmful if inhaledWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.

Given these hazards, a multi-layered approach to PPE is required to create a robust barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving the handling of (Oxybis(4,1-phenylene))bis(dimethylsilane).

Eye and Face Protection: Your First Line of Defense

Direct contact with the eyes can cause serious irritation.[1] Therefore, appropriate eye and face protection is critical.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn when handling larger quantities or when there is a risk of splashing.

  • High-Risk Procedures: A full-face shield worn over safety glasses or goggles is recommended for tasks with a significant splash or aerosol generation potential.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation and potential absorption, comprehensive skin and body protection is necessary.[1]

  • Laboratory Coat: A clean, buttoned, flame-retardant laboratory coat must be worn at all times.

  • Gloves: The selection of appropriate gloves is arguably the most critical decision for hand protection.

    • Material: For silane-based compounds, nitrile gloves are a common recommendation.[2][3] Given the lack of specific permeation data for this compound, double-gloving with 8 mil nitrile gloves is a prudent measure to enhance protection.

    • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

    • Technique: When double-gloving, the outer glove should be removed and disposed of immediately after the handling procedure is complete. The inner glove is then removed in a clean area.

Respiratory Protection: Safeguarding Against Inhalation

The potential for harm if inhaled necessitates stringent control of airborne exposure.[1]

  • Primary Control: All handling of (Oxybis(4,1-phenylene))bis(dimethylsilane) should be performed within a certified chemical fume hood.[2]

  • Secondary Control: In the event of a spill or if work outside of a fume hood is unavoidable, a properly fitted NIOSH-approved respirator with organic vapor cartridges may be required. A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Procedural Discipline: Donning and Doffing PPE for Maximum Safety

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, flame-retardant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated area for laundering or disposal.

  • Eye/Face Protection: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the handling of waste.

Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and equipped to handle the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary. Use an absorbent material to contain the spill and dispose of it as hazardous chemical waste.

Disposal of Contaminated PPE and Chemical Waste:
  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with (Oxybis(4,1-phenylene))bis(dimethylsilane) must be disposed of as hazardous chemical waste.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse them into the sink.

  • Chemical Waste: All waste containing (Oxybis(4,1-phenylene))bis(dimethylsilane) must be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program.

Always adhere to your local and institutional regulations for chemical waste disposal.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the handling procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Procedure Handling (Oxybis(4,1-phenylene))bis(dimethylsilane) Base_PPE Standard PPE: - Flame-retardant lab coat - Double nitrile gloves - Safety glasses with side shields Procedure->Base_PPE Splash_Risk Splash Risk? Base_PPE->Splash_Risk Goggles Add Chemical Goggles Splash_Risk->Goggles Yes Aerosol_Risk Aerosol/Dust Risk? Splash_Risk->Aerosol_Risk No Goggles->Aerosol_Risk Face_Shield Add Face Shield Aerosol_Risk->Face_Shield Yes Fume_Hood Work in Fume Hood Aerosol_Risk->Fume_Hood No Face_Shield->Fume_Hood

Caption: PPE selection workflow for handling (Oxybis(4,1-phenylene))bis(dimethylsilane).

By adhering to these protocols, researchers can confidently handle (Oxybis(4,1-phenylene))bis(dimethylsilane) while upholding the highest standards of laboratory safety. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of this guide, ensuring a self-validating system of protection.

References

  • University of Arkansas. (n.d.). Silane Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Retrieved from [Link]

  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]

  • fccc.edu. (n.d.). Innovative (oxybis(4,1-phenylene))bis(dimethylsilane) Pro Version [xhHjPWI1]. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.